molecular formula C14H8O9 B12760209 Luteic acid CAS No. 476-67-5

Luteic acid

Katalognummer: B12760209
CAS-Nummer: 476-67-5
Molekulargewicht: 320.21 g/mol
InChI-Schlüssel: FLZGFQFYDGHWLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Luteic acid (IUPAC name: 3,4,8,9,10-Pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid) is a natural phenol of significant interest in biochemical and phytochemical research . With the molecular formula C14H8O9 and a molar mass of 320.21 g/mol, it is characterized by a monolactonized tergalloyl group . This compound is found in various plants and fruits, notably in the fruit of Terminalia chebula , and was identified by Maximilian Nierenstein in 1945 as a constituent of myrobalanitannin . This compound serves as a key intermediate in the synthesis of ellagic acid and can be formed from hexahydroxydiphenic acid . Its research value is further highlighted by its presence in the structure of more complex hydrolyzable tannins, such as alnusiin and bicornin . Researchers utilize this compound as a critical standard and building block for investigating tannin biosynthesis pathways, studying plant metabolism, and exploring the properties of natural phenolic compounds . This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research applications and are not intended for use in diagnostic procedures, clinical use, or any form of human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

476-67-5

Molekularformel

C14H8O9

Molekulargewicht

320.21 g/mol

IUPAC-Name

3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylic acid

InChI

InChI=1S/C14H8O9/c15-5-2-4-7(11(19)9(5)17)8-3(13(20)21)1-6(16)10(18)12(8)23-14(4)22/h1-2,15-19H,(H,20,21)

InChI-Schlüssel

FLZGFQFYDGHWLR-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C(C(=C(C=C3C(=O)O)O)O)OC2=O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Lutein Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutein (B1675518), a xanthophyll carotenoid, is a vital pigment in photosynthetic tissues of plants, where it plays crucial roles in light harvesting and photoprotection. Beyond its physiological importance in plants, lutein is a compound of significant interest for human health, particularly in the prevention of age-related macular degeneration. This technical guide provides a comprehensive overview of the lutein biosynthesis pathway in plants, detailing the core enzymatic steps, quantitative data on metabolite accumulation, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in plant science, biotechnology, and drug development.

The Core Lutein Biosynthesis Pathway

Lutein is synthesized within the plastids of plant cells, originating from the general isoprenoid pathway. The immediate precursor for carotenoid synthesis is geranylgeranyl pyrophosphate (GGPP), which is formed from the methylerythritol 4-phosphate (MEP) pathway. The first committed step in carotenoid biosynthesis is the condensation of two molecules of GGPP to form phytoene (B131915), a reaction catalyzed by phytoene synthase (PSY). A series of desaturation and isomerization reactions then convert phytoene to the red-colored lycopene (B16060).

The cyclization of lycopene marks a critical branch point in the carotenoid pathway. The synthesis of lutein proceeds down the α-carotene branch, which is initiated by the action of two key enzymes:

  • Lycopene ε-cyclase (LCYE): This enzyme catalyzes the formation of an ε-ring at one end of the linear lycopene molecule, producing δ-carotene.

  • Lycopene β-cyclase (LCYB): This enzyme then acts on δ-carotene to form a β-ring at the other end, yielding α-carotene (β,ε-carotene).

The subsequent steps involve the stereospecific hydroxylation of the β- and ε-rings of α-carotene, catalyzed by two distinct cytochrome P450 monooxygenases:

  • β-ring Hydroxylase (CYP97A3): This enzyme hydroxylates the β-ring of α-carotene to produce zeinoxanthin (B1232132).

  • ε-ring Hydroxylase (CYP97C1): Finally, this enzyme hydroxylates the ε-ring of zeinoxanthin to yield lutein (3R,3′R,6′R-β,ε-carotene-3,3′-diol).[1]

The preferred pathway for lutein synthesis in plants such as Arabidopsis thaliana is the hydroxylation of α-carotene to zeinoxanthin by CYP97A3, followed by the hydroxylation of zeinoxanthin to lutein by CYP97C1.[2][3][4]

Lutein Biosynthesis Pathway Diagram

Lutein_Biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO delta_Carotene δ-Carotene Lycopene->delta_Carotene LCYE alpha_Carotene α-Carotene delta_Carotene->alpha_Carotene LCYB Zeinoxanthin Zeinoxanthin alpha_Carotene->Zeinoxanthin CYP97A3 (β-ring hydroxylase) Lutein Lutein Zeinoxanthin->Lutein CYP97C1 (ε-ring hydroxylase)

Caption: The core lutein biosynthesis pathway from geranylgeranyl pyrophosphate.

Quantitative Data on Lutein Biosynthesis

The accumulation of lutein and its precursors can vary significantly between plant species, tissues, and in response to genetic modifications. The following tables summarize key quantitative data from the literature.

Table 1: Lutein Content in Various Plant Tissues
Plant SpeciesTissueLutein Content (µg/g fresh weight)Reference(s)
Spinacia oleracea (Spinach)Leaves50 - 80[5]
Brassica oleracea var. sabellica (Kale)Leaves150 - 250[6]
Zea mays (Corn)Grains1 - 5[6]
Pisum sativum (Pea)Seeds10 - 25[6]
Acalypha macrostachyaLeavesup to 350[7]
Saccharum officinarum (Sugarcane)Leaves~65.7[7]
Table 2: Carotenoid Composition in Arabidopsis thaliana Wild-Type and Lutein Biosynthesis Mutants (nmol/g fresh weight)
GenotypeLuteinα-Caroteneβ-CaroteneViolaxanthinNeoxanthinReference(s)
Wild-Type (Col)1050 ± 5015 ± 5650 ± 40250 ± 20200 ± 20[6]
lut2 (LCYE knockout)001050 ± 70350 ± 30250 ± 20[6]
lut5-1 (CYP97A3 null)~80% of WTAccumulatesReducedReducedReduced[2][3][4]
chy1chy2lut2lut5 (quadruple mutant)0--AccumulatesAccumulates[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lutein biosynthesis.

Protocol 1: Extraction of Lutein from Plant Leaf Tissue

This protocol is adapted from various sources for the efficient extraction of lutein for subsequent quantification.[1][8][9]

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (100%) containing 0.1% (w/v) Butylated Hydroxytoluene (BHT)

  • Petroleum ether or Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 1 mL of 100% acetone with 0.1% BHT. Vortex vigorously for 1 minute to extract the pigments.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Re-extract the pellet with another 1 mL of acetone with 0.1% BHT, vortex, and centrifuge as before.

  • Combine the supernatants.

  • Add 1 mL of petroleum ether and 1 mL of saturated NaCl solution to the combined supernatant. Vortex for 30 seconds to partition the carotenoids into the upper petroleum ether phase.

  • Centrifuge at 3,000 x g for 2 minutes to separate the phases.

  • Collect the upper petroleum ether phase and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried pigment extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile, methanol, and dichloromethane).

Experimental Workflow for Lutein Extraction

Lutein_Extraction_Workflow Start Start: Fresh Leaf Tissue Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract1 Extract with Acetone + BHT Grind->Extract1 Centrifuge1 Centrifuge (10,000 x g) Extract1->Centrifuge1 Collect_Supernatant1 Collect Supernatant Centrifuge1->Collect_Supernatant1 Re_extract Re-extract Pellet Centrifuge1->Re_extract Combine_Supernatants Combine Supernatants Collect_Supernatant1->Combine_Supernatants Centrifuge2 Centrifuge (10,000 x g) Re_extract->Centrifuge2 Centrifuge2->Combine_Supernatants Partition Partition with Petroleum Ether & NaCl Combine_Supernatants->Partition Centrifuge3 Centrifuge (3,000 x g) Partition->Centrifuge3 Collect_Organic_Phase Collect Upper Organic Phase Centrifuge3->Collect_Organic_Phase Dry_Solvent Dry with Anhydrous Na2SO4 Collect_Organic_Phase->Dry_Solvent Evaporate Evaporate to Dryness Dry_Solvent->Evaporate Reconstitute Reconstitute in HPLC Solvent Evaporate->Reconstitute End End: Sample for HPLC Reconstitute->End

Caption: Step-by-step workflow for the extraction of lutein from plant leaves.

Protocol 2: HPLC Quantification of Lutein

This protocol provides a general method for the separation and quantification of lutein using reverse-phase HPLC.[5][8][10]

Materials and Equipment:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Lutein standard of known concentration

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water, ethyl acetate)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for carotenoid separation. A common isocratic system consists of a mixture of acetonitrile, methanol, and water. A gradient system may also be used for better resolution. For example, a gradient of solvent A (acetonitrile:methanol:water) and solvent B (methanol:ethyl acetate).

  • Standard Curve Preparation: Prepare a series of dilutions of the lutein standard in the mobile phase to create a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Filter the reconstituted lutein extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase for at least 30 minutes.

    • Set the detector wavelength to 445-450 nm for lutein detection.

    • Inject a standard volume (e.g., 20 µL) of each standard and the sample.

    • Run the HPLC method with a flow rate of approximately 1 mL/min.

  • Quantification:

    • Identify the lutein peak in the sample chromatogram by comparing its retention time and absorption spectrum with the lutein standard.

    • Integrate the peak area of the lutein peak in both the standards and the samples.

    • Construct a standard curve by plotting the peak area of the standards against their known concentrations.

    • Calculate the concentration of lutein in the sample by interpolating its peak area on the standard curve.

    • Express the final lutein content in terms of µg per gram of fresh or dry weight of the plant tissue.

Protocol 3: In Vitro Assay for Lycopene Cyclase Activity

This protocol is designed to measure the activity of lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) using heterologously expressed enzymes and a lycopene-producing E. coli system.[11][12]

Materials:

  • E. coli strain engineered to produce lycopene.

  • Expression vector containing the LCYE or LCYB gene.

  • IPTG for induction of gene expression.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

  • Lysozyme and DNase I.

  • Sonciator.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 5 mM MgCl2).

  • Acetone and petroleum ether for extraction.

  • HPLC system for product analysis.

Procedure:

  • Enzyme Expression: Transform the lycopene-producing E. coli with the LCYE or LCYB expression vector. Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Enzyme Preparation: Harvest the cells and resuspend in lysis buffer. Lyse the cells using lysozyme, DNase I, and sonication. Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the reaction buffer and the crude enzyme extract.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

    • The lycopene substrate is endogenously produced by the E. coli strain.

    • Incubate the reaction for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding an equal volume of acetone.

  • Product Extraction and Analysis:

    • Extract the carotenoids with petroleum ether as described in Protocol 1.

    • Analyze the extracted carotenoids by HPLC to identify and quantify the products (δ-carotene for LCYE, and γ-carotene and β-carotene for LCYB).

    • Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

Protocol 4: In Vitro Assay for Cytochrome P450 Carotenoid Hydroxylase (CYP97A3 and CYP97C1) Activity

This protocol outlines a method to assay the activity of CYP97A3 and CYP97C1 using microsomes from heterologous expression systems (e.g., yeast or insect cells) or isolated plant microsomes.[13]

Materials:

  • Microsomal fraction containing the expressed CYP enzyme.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Substrate: α-carotene for CYP97A3, zeinoxanthin for CYP97C1 (solubilized with a detergent like CHAPS).

  • Extraction solvents (e.g., ethyl acetate).

  • HPLC system for product analysis.

Procedure:

  • Microsome Preparation: Prepare microsomal fractions from the expression system or plant tissue according to standard protocols.

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), and the solubilized substrate.

    • Pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate for a specific time (e.g., 30-60 minutes) with gentle shaking.

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297).

  • Product Extraction and Analysis:

    • Vortex vigorously to extract the carotenoids into the ethyl acetate phase.

    • Centrifuge to separate the phases.

    • Collect the upper organic phase and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for HPLC analysis.

    • Analyze by HPLC to identify and quantify the hydroxylated products (zeinoxanthin for CYP97A3, lutein for CYP97C1).

    • Enzyme activity is calculated based on the amount of product formed.

Conclusion

The biosynthesis of lutein in plants is a well-defined pathway involving a series of enzymatic steps from the central isoprenoid metabolism. This guide has provided a detailed overview of this pathway, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of the lutein biosynthetic pathway is essential for the genetic engineering of crops with enhanced nutritional value and for the development of novel therapeutic agents. The methodologies and data presented here offer a solid foundation for researchers to further explore the regulation and optimization of lutein production in plants.

References

Ellagic Acid: A Technical Guide to Natural Sources and Advanced Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ellagic acid, a naturally occurring polyphenol with significant therapeutic potential. It details its primary natural sources, offering quantitative data on its concentration in various fruits and nuts. Furthermore, this guide presents a comprehensive analysis of conventional and advanced extraction methods, complete with detailed experimental protocols and comparative data on their efficiency. Finally, it elucidates the molecular mechanisms of ellagic acid's bioactivity by visualizing its interaction with key signaling pathways.

Natural Sources of Ellagic Acid

Ellagic acid is predominantly found in its free form or as ellagitannins, which are hydrolyzable tannins that release ellagic acid upon hydrolysis. The concentration of ellagic acid varies significantly depending on the plant species, variety, part of the plant, and ripening stage[1][2][3]. Berries, nuts, and certain fruits are among the richest dietary sources[4][5].

Quantitative Analysis of Ellagic Acid in Natural Sources

The following table summarizes the ellagic acid content in various natural sources, providing a comparative basis for selecting raw materials for extraction.

Natural SourcePlant PartEllagic Acid Content (mg/100g dry weight unless specified)Reference(s)
Pomegranate
Punica granatum cv. HicazPeel161.5[6]
Punica granatum cv. DelibekirliPeel45.0[6]
Punica granatum cv. HicazPericarp86.5[6]
Punica granatum cv. DelibekirliPericarp27.5[6]
Commercial Pomegranate JuiceJuice (mg/L)80.87 - 522.64[6]
Berries
Arctic Bramble (Rubus arcticus)Fruit (fresh weight)68.6
Cloudberry (Rubus chamaemorus)Fruit (fresh weight)High[4]
Raspberry (Rubus idaeus)Fruit (fresh weight)High[4]
Strawberry (Fragaria x ananassa 'Senga Sengana')Fruit (fresh weight)31.5[7]
Nuts
Walnut (Juglans regia)Wood Sawdust39.3
Chestnut (Castanea sativa)Bark30.74[6]
Pecan (Carya illinoinensis)NutLower than walnut[4]

Extraction Methodologies for Ellagic Acid

The extraction of ellagic acid from plant matrices is a critical step in its isolation for research and commercial purposes. The choice of extraction method depends on factors such as the desired purity, yield, cost-effectiveness, and environmental impact. This section details various extraction protocols, from conventional to modern techniques.

Conventional Solvent Extraction

Conventional solvent extraction is a widely used method for isolating ellagic acid. It relies on the principle of solid-liquid extraction, where a solvent is used to dissolve the target compound from the plant material.

Experimental Protocol: Methanol-Acetone-Water (MAW) Extraction from Raspberry Pomace [8]

  • Sample Preparation: Mill dried raspberry pomace to a fine powder.

  • Solvent System: Prepare a solvent mixture of methanol (B129727), acetone, and water in a 7:7:6 (v/v/v) ratio.

  • Extraction:

    • Mix the milled pomace with the MAW solvent at a solid-to-liquid ratio of 1:15 (w/v).

    • Ultrasonicate the mixture for 20 minutes at 30°C.

    • Centrifuge the mixture to separate the supernatant containing the extract.

    • Repeat the extraction process on the residue two more times.

  • Pooling and Analysis: Combine the supernatants from the three extractions for subsequent analysis and quantification of ellagic acid.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and mass transfer, leading to increased extraction efficiency and reduced extraction time.

Experimental Protocol: Ultrasound-Assisted Alkaline Hydrolysis of Pomegranate Peels [9]

  • Sample Preparation: Use the dried solid residue of pomegranate peels after an initial extraction of free phenolic compounds.

  • Solvent System: Prepare a 1.5 M sodium hydroxide (B78521) (NaOH) solution.

  • Extraction:

    • Combine the pomegranate peel residue with the NaOH solution at a solid-to-liquid ratio of 1:48 (w/v).

    • Subject the mixture to ultrasonication for 32 minutes.

    • Centrifuge the mixture to collect the supernatant.

  • Purification:

    • Adjust the pH of the supernatant to 1.0 with 12 M hydrochloric acid (HCl) in an ice bath to precipitate the ellagic acid.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, facilitating the release of bioactive compounds into the solvent.

Experimental Protocol: Microwave-Assisted Extraction from Pomegranate Peel [10]

  • Sample Preparation: Grind dried pomegranate peels to a particle size of 0.100 - 0.250 mm.

  • Solvent System: Use an 80% aqueous methanol solution.

  • Extraction:

    • Mix the powdered peel with the solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the mixture in a microwave extractor and apply a microwave power of 140 W for 35 minutes.

  • Recovery: Filter the mixture to separate the extract from the solid residue.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point. In this supercritical state, the fluid exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.

Experimental Protocol: Supercritical CO2 Extraction from Defatted Raspberry Seeds [11]

  • Sample Preparation: Mill dried raspberry seeds and defat them using a suitable method.

  • Supercritical Fluid System: Use supercritical CO2 as the primary solvent.

  • Extraction Parameters:

    • Set the extraction pressure to 340 bar.

    • Set the extraction temperature to 51°C.

    • Maintain a CO2 flow rate of 0.4 kg/h .

    • Conduct the extraction for 4 hours.

  • Collection: Depressurize the system to precipitate the extracted compounds, including ellagic acid.

Comparative Analysis of Extraction Methods

The efficiency of different extraction methods can be compared based on the yield of ellagic acid obtained under optimized conditions.

Extraction MethodPlant MaterialKey ParametersEllagic Acid Yield (mg/g)Reference(s)
Methanol-Acetone-Water (MAW)Raspberry Pomace7:7:6 (v/v/v) solvent, 1:15 S/L ratio, 30°C, 20 min (ultrasound)2.66[8]
Ultrasound-Assisted Alkaline HydrolysisPomegranate Peels1.5 M NaOH, 1:48 S/L ratio, 32 min14.57 (mg/g dry peel)[9]
Microwave-Assisted ExtractionPomegranate Peel80% Methanol, 1:20 S/L ratio, 140 W, 35 min2.148[10]
Soxhlet ExtractionPomegranate Peel80% Ethanol, 1:20 S/L ratio, 70°C, 7.5 h2.154[10]

Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the extraction of ellagic acid and a key signaling pathway it modulates.

General Workflow for Ellagic Acid Extraction

Extraction_Workflow Plant_Material Plant Material (e.g., Pomegranate Peel, Berries) Preparation Sample Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction (Solvent, UAE, MAE, SFE) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (Evaporation) Filtration->Solvent_Removal Crude_Extract Crude Ellagic Acid Extract Solvent_Removal->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Pure_EA Pure Ellagic Acid Purification->Pure_EA PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Proliferation Ellagic_Acid Ellagic Acid Ellagic_Acid->PI3K inhibits Ellagic_Acid->Akt inhibits MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Ellagic_Acid Ellagic Acid Ellagic_Acid->MAPKKK inhibits Ellagic_Acid->MAPKK inhibits Ellagic_Acid->MAPK inhibits

References

Luteic Acid: A Technical Guide on Chemical Structure and Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Luteic acid (CAS No. 476-67-5) is a naturally occurring phenolic compound classified as a monolactonized tergalloyl group, belonging to the family of hydrolyzable tannins. It is a key intermediate in the biosynthesis of ellagic acid and is found in various plants, most notably in the fruits and bark of Terminalia chebula. Structurally, it is characterized by a dibenzo[b,d]pyran-6-one core adorned with multiple hydroxyl groups and a carboxylic acid moiety, which contribute to its predicted physicochemical properties and potential biological activities. While the biological properties of extracts from its source plants are well-documented, specific data on isolated this compound is limited, presenting opportunities for further research. This document provides a comprehensive overview of the chemical structure, known properties, metabolic context, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound is an organic molecule with a complex aromatic structure. Its identity is defined by its molecular formula, weight, and systematic IUPAC name.

IdentifierValueReference(s)
IUPAC Name 3,4,8,9,10-Pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid[1]
CAS Number 476-67-5
Molecular Formula C₁₄H₈O₉[1]
Molecular Weight 320.21 g/mol
Synonyms Luteolic acid
InChI Key FLZGFQFYDGHWLR-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C(=C1O)O)O)C3=C(C(=C(C=C3C(=O)O)O)O)OC2=O

Structural Features: this compound is a type of ellagitannin, which are hydrolyzable tannins. Key functional groups that dictate its chemical behavior include:

  • Polyphenolic System: Five hydroxyl groups attached to the aromatic rings, suggesting potent antioxidant potential through hydrogen donation.

  • Carboxylic Acid: An acidic functional group that can ionize, influencing its solubility and ability to form salts.

  • Lactone Ring: A cyclic ester group that is part of the dibenzo[b,d]pyran-6-one core. This lactone can be susceptible to hydrolysis.

Physicochemical Properties

Experimentally determined physicochemical data for pure this compound are scarce. The following table summarizes predicted properties from computational models, which can guide experimental design.

PropertyPredicted ValueReference(s)
Water Solubility (logS) -0.5 (log(mol/L))
Lipophilicity (ALogP) 1.4
Polar Surface Area (PSA) 164.7 Ų
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 9
Rotatable Bonds 1

Biological Properties and Activity

Direct research on the biological activities of isolated this compound is limited. However, its presence in medicinally active plants like Terminalia chebula and its structural similarity to other bioactive tannins suggest potential therapeutic effects.[2][3] Extracts of Terminalia chebula, rich in tannins including this compound precursors, have demonstrated significant antioxidant, anti-inflammatory, and immunomodulatory activities.[2][3] One review notes that this compound is under evaluation for anticancer properties, potentially acting through apoptosis and autophagy, though primary data is not widely available.

Given the lack of specific quantitative data for this compound, the table below presents the activities of Terminalia chebula extracts, which contain a mixture of phytochemicals including tannins related to this compound.

Biological ActivityAssay / ModelResult (for T. chebula extract)Reference(s)
Antioxidant DPPH Radical ScavengingEthanolic extract shows dose-dependent inhibition.[2]
Immunomodulatory Murine model (ovalbumin immunization)Aqueous extract enhanced Th1 cytokine expression (IFN-γ).[3]
Anti-inflammatory In vitro protein denaturation & proteinase inhibitionFormulations show significant inhibition.
Hepatoprotective CCl₄-induced toxicity in ratsHerbal formulation containing T. chebula showed protective effects.

Metabolic and Biosynthetic Context

This compound is a crucial intermediate in both the anabolism and catabolism of related, well-studied tannins.

  • Biosynthesis: It is an intermediary compound in the plant-based synthesis of ellagic acid, forming from the oxidation of hexahydroxydiphenic acid (HHDP).[1][4]

  • Metabolism: In the mammalian gut, ellagitannins from dietary sources (e.g., pomegranates, walnuts) are hydrolyzed to release ellagic acid. Gut microbiota then metabolize ellagic acid by first opening one of its two lactone rings to form this compound. This compound is a transient precursor that is further decarboxylated and dehydroxylated to produce a series of metabolites known as urolithins (e.g., Urolithin A, B), which are more readily absorbed and are believed to be responsible for many of the health benefits attributed to ellagitannin consumption.[5]

Luteic_Acid_Metabolism ET Ellagitannins (from Diet) EA Ellagic Acid ET->EA Hydrolysis (in Gut) LA This compound EA->LA Lactone Ring Opening (Gut Microbiota) Uros Urolithins (Uro-M5, A, B, etc.) LA->Uros Decarboxylation & Dehydroxylation

Metabolic pathway of ellagitannins via this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of pure this compound are not widely published. The following sections provide generalized, representative methodologies that would be appropriate for researchers in this field.

Extraction and Isolation from Terminalia chebula

This compound can be isolated from the bark of Terminalia chebula.[3][6] The following protocol is a generalized workflow for the extraction of tannins, which would be followed by chromatographic purification to isolate this compound.

Extraction_Workflow start Start: T. chebula Bark powder Drying and Grinding start->powder extract Aqueous-Ethanolic Extraction (e.g., 70% EtOH, 24h) powder->extract filter Filtration / Centrifugation extract->filter concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate crude Crude Tannin Extract concentrate->crude partition Solvent Partitioning (e.g., EtOAc vs. H₂O) crude->partition chromatography Column Chromatography (e.g., Sephadex LH-20) partition->chromatography fractions Fraction Collection chromatography->fractions analyze TLC / HPLC Analysis fractions->analyze purify Preparative HPLC analyze->purify Pool positive fractions pure_la Pure this compound purify->pure_la

Generalized workflow for this compound isolation.

Methodology:

  • Preparation: Obtain dried bark of Terminalia chebula. Grind the bark into a coarse powder to increase surface area.

  • Extraction: Macerate the powder in an aqueous-ethanolic solvent (e.g., 70% ethanol) at room temperature for 24-48 hours with occasional stirring. This process is repeated 2-3 times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

  • Fractionation: The crude extract can be subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on polarity. Tannins are typically enriched in the polar phases.

  • Chromatographic Purification:

    • Initial Cleanup: The tannin-rich fraction is often first passed through a Sephadex LH-20 column, eluting with ethanol (B145695) or methanol (B129727), which is effective for separating phenolic compounds.

    • Fine Purification: Fractions containing this compound (identified by TLC or analytical HPLC against a standard, if available) are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of water and methanol (both containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) to yield the pure compound.

  • Structure Verification: The final purified compound's structure should be confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).[7]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: The stable purple-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced to the yellow-colored non-radical form in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions (e.g., 1 to 200 µg/mL).

    • Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the sample (to account for sample color).

    • Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the percentage inhibition against the sample concentration.

Anti-inflammatory Activity Assay (COX-2 Enzyme Inhibition)

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Principle: The peroxidase activity of the COX enzyme is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. Inhibition of this reaction indicates COX-2 inhibition.

Protocol:

  • Reagents: Use a commercial COX-2 inhibitor screening assay kit, which typically contains human recombinant COX-2 enzyme, arachidonic acid (substrate), TMPD (probe), and a buffer solution.

  • Assay Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

    • Add the this compound solution (or a known inhibitor like celecoxib (B62257) as a positive control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Measurement:

    • Immediately measure the absorbance at 590-620 nm over time using a microplate reader in kinetic mode.

  • Calculation:

    • The rate of reaction is determined from the slope of the absorbance vs. time curve.

    • Calculate the percentage inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a significant role as a metabolic intermediate of ellagitannins. Its polyphenolic structure strongly suggests potential for antioxidant and anti-inflammatory activities. However, a notable gap exists in the scientific literature regarding the specific biological activities and mechanisms of action of the isolated compound. Future research should focus on:

  • Isolation and Synthesis: Development of optimized and scalable protocols for the isolation of this compound from natural sources or its total chemical synthesis to enable further biological studies.

  • Biological Screening: Systematic evaluation of pure this compound in a panel of in vitro assays for antioxidant, anti-inflammatory, anticancer, and antimicrobial activities to establish its biological profile and determine quantitative metrics (e.g., IC₅₀).

  • Mechanism of Action: Investigation into the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of this compound to assess its bioavailability and potential as a therapeutic agent, especially in relation to its role as a urolithin precursor.

Addressing these areas will clarify the specific contributions of this compound to the health benefits of tannin-rich foods and botanicals, potentially positioning it as a novel compound for drug development.

References

A Technical Guide to the Chemical Differences Between Luteic Acid and Ellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteic acid and ellagic acid are closely related natural phenolic compounds found in a variety of plants, fruits, and nuts. While structurally similar, their distinct chemical features lead to different physical properties, stabilities, and biological activities. Ellagic acid is a well-studied polyphenol known for its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1] this compound is primarily recognized as its natural precursor, an intermediate in the biosynthetic pathway.[2][3] This technical guide provides an in-depth comparison of the chemical and physical properties of this compound and ellagic acid, details experimental protocols for their differentiation and separation, and visualizes their structural relationship and relevant biological pathways to aid researchers in their identification, characterization, and potential therapeutic development.

Core Chemical and Physical Differences

The primary chemical distinction lies in their core structure. Ellagic acid is a symmetrical dilactone of hexahydroxydiphenic acid.[1] In contrast, this compound is a monolactonized tergalloyl group, possessing a single lactone ring and a carboxylic acid group.[2][4] This fundamental difference in lactonization and the presence of a carboxyl group on this compound significantly influences their molecular properties.

Data Presentation: Comparative Properties
PropertyThis compoundEllagic Acid
IUPAC Name 3,4,8,9,10-Pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid[2][4]2,3,7,8-Tetrahydroxy[5]benzopyrano[5,4,3-cde][5]benzopyran-5,10-dione[5]
Molecular Formula C₁₄H₈O₉[2]C₁₄H₆O₈[5]
Molar Mass 320.21 g/mol [2]302.197 g/mol [5]
Core Structure Monolactone with a carboxylic acid group[4]Symmetrical dilactone[1]
Solubility Practically insoluble in water; weakly acidic[6]Insoluble in water, but soluble in alkaline water and organic solvents like DMSO, ethanol, and methanol[5][7]
Melting Point Not well-documented>360 °C (decomposes)[5][7]
pKa Values Not well-documentedMultiple pKa values, typically around 5.5 and 7.5[7]

Biosynthetic and Chemical Synthesis Relationship

In nature, this compound serves as a direct precursor to ellagic acid. Plants produce these compounds from the hydrolysis of tannins.[1][5] Hexahydroxydiphenic acid can form this compound, which is subsequently lactonized to form the more stable, symmetrical ellagic acid.[2][4] This biosynthetic relationship is a key logical distinction between the two molecules.

Chemical synthesis of ellagic acid is well-established, often starting from gallic acid or its esters through oxidative coupling and lactonization.[7][8] One common method involves heating gallic acid with an oxidizing agent like arsenic acid or silver oxide.[5][8] More modern, practical syntheses have been developed using methyl gallate, achieving higher yields through a multi-step process involving protection, bromination, bis-lactonization, and C-C bond formation.[8]

G cluster_synthesis Biosynthetic Pathway cluster_source Common Precursor Hexa Hexahydroxydiphenic Acid Luteic This compound (Monolactone) Hexa->Luteic Lactonization Ellagic Ellagic Acid (Dilactone) Luteic->Ellagic 2nd Lactonization (Intramolecular) Gallic Gallic Acid Ellagitannins Ellagitannins (in plants) Gallic->Ellagitannins Dimerization & Esterification Ellagitannins->Hexa Hydrolysis

Fig. 1: Biosynthetic relationship of Luteic and Ellagic Acid.

Experimental Protocols for Differentiation

Distinguishing between this compound and ellagic acid in a sample requires robust analytical techniques. The structural differences give rise to unique spectral signatures and chromatographic behaviors.

Spectroscopic Analysis

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify key functional groups that differ between the two molecules.

  • Methodology:

    • Sample Preparation: Prepare a pellet by mixing ~1 mg of the purified sample powder with 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

    • Data Acquisition: Analyze the pellet using an FT-IR spectrometer over a wavelength range of 400-4000 cm⁻¹.[9]

  • Key Differentiating Peaks:

    • This compound: Will exhibit a characteristic C=O stretching band for a carboxylic acid (typically broad, ~1700-1725 cm⁻¹) in addition to the lactone C=O stretch (~1730-1750 cm⁻¹). A broad O-H stretch from the carboxylic acid will also be present (~2500-3300 cm⁻¹).

    • Ellagic Acid: Will primarily show a strong C=O stretching absorption for the lactone groups (~1693-1740 cm⁻¹) and the phenolic O-H stretching bands (~3474-3554 cm⁻¹).[9] The absence of the distinct carboxylic acid C=O and O-H bands is a key identifier.

B. UV-Visible Spectroscopy

  • Objective: To compare the electronic absorption profiles.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration.

    • Data Acquisition: Record the absorbance spectrum from approximately 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer.[10][11]

  • Expected Spectra:

    • Ellagic Acid: Typically shows two main absorption maxima, one around 255 nm and another in the 360-370 nm range.[10]

    • This compound: Due to the slightly different chromophore system, its absorption maxima may be shifted compared to ellagic acid. The exact λmax values are not as widely reported but would be expected to differ based on the structural asymmetry.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify this compound and ellagic acid in a mixture. The higher polarity of this compound (due to the free carboxylic acid) will lead to a shorter retention time on a reverse-phase column compared to the less polar ellagic acid.

  • Methodology: [12][13]

    • System: A gradient HPLC system with a UV-Vis or Diode-Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient elution is typically required for good separation from other plant phenolics.

      • Solvent A: 0.1% Formic Acid or 5 mM Potassium Dihydrogen Orthophosphate in water (pH adjusted to ~2.5).[12]

      • Solvent B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 - 1.5 mL/min.[12]

    • Detection: Monitor at 254 nm or 360 nm.[12]

    • Sample Preparation: Extract the compounds from the source material using a polar solvent like methanol or ethanol. Filter the extract through a 0.22 µm membrane before injection.[13]

G cluster_workflow HPLC Analysis Workflow start Plant Material (e.g., Pomegranate Peel) extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration Filtration (0.22 µm filter) extraction->filtration injection HPLC Injection (20 µl loop) filtration->injection separation C18 Reverse-Phase Column Separation injection->separation detection UV-Vis/DAD Detection (λ = 254 nm) separation->detection result Chromatogram: Peak for this compound (earlier) Peak for Ellagic Acid (later) detection->result

Fig. 2: Experimental workflow for HPLC analysis.

Biological Activity and Signaling Pathways

While both are polyphenols, the majority of biological research has focused on ellagic acid, largely due to its greater stability and natural abundance in free form.

  • Ellagic Acid: Exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anti-proliferative, and chemopreventive effects.[14][15] Its antioxidant action is attributed to its ability to scavenge free radicals and chelate metal ions.[7] The anti-inflammatory and anticancer activities are often linked to its ability to modulate key cellular signaling pathways. For example, ellagic acid has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of proteins in the Bcl-2 family and activating caspases.[14]

  • This compound: As a transient intermediate, its specific biological activities are not as extensively characterized. It is presumed to possess antioxidant properties due to its phenolic structure, but its primary role in a biological context is often considered as a precursor to ellagic acid.

G cluster_pathway Ellagic Acid's Influence on Intrinsic Apoptosis Pathway EA Ellagic Acid Bax Bax (Pro-apoptotic) EA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) EA->Bcl2 Downregulates Mito Mitochondrial Membrane Permeability Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Fig. 3: Simplified signaling pathway for Ellagic Acid-induced apoptosis.

Conclusion

The chemical differences between this compound and ellagic acid are centered on their lactone structures. This compound is an asymmetric monolactone with a carboxylic acid, whereas ellagic acid is a more stable, symmetric dilactone. These structural distinctions are the basis for their different physicochemical properties and can be effectively exploited for their separation and identification using standard spectroscopic and chromatographic techniques. For drug development professionals, understanding that this compound is a biosynthetic intermediate is crucial, while the more stable and well-researched ellagic acid currently holds greater promise as a pharmacologically active agent. This guide provides the foundational chemical knowledge and experimental frameworks necessary for researchers to accurately characterize and investigate these important natural products.

References

Ellagic Acid: An In-depth Technical Guide on its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ellagic acid (EA), a naturally occurring polyphenolic compound found abundantly in fruits and nuts, has garnered significant scientific interest for its diverse biological activities. Extensive in vitro research has demonstrated its potent antioxidant, anti-inflammatory, and anticancer properties. This document provides a comprehensive technical overview of the molecular mechanisms underlying the in vitro effects of ellagic acid. It details its impact on key cellular processes, including cell proliferation, apoptosis, and cell cycle regulation, and elucidates its modulation of critical signaling pathways such as NF-κB, TGF-β/Smad, and STAT3. This guide synthesizes quantitative data from numerous studies into comparative tables, outlines detailed experimental protocols for key assays, and provides visual representations of complex biological pathways to support further research and drug development initiatives.

Core Mechanisms of Action

Ellagic acid exerts its biological effects through a multi-targeted approach, influencing fundamental cellular processes that are often dysregulated in pathological conditions, particularly in cancer.

Antiproliferative and Cytotoxic Effects

Ellagic acid consistently demonstrates a dose- and time-dependent inhibitory effect on the proliferation of a wide range of cancer cell lines, while showing minimal cytotoxicity to normal cells.[1][2][3] Studies on melanoma, pancreatic, breast, colon, and oral squamous carcinoma cells show that EA can significantly reduce cell viability.[1][2][4][5] For instance, in metastatic melanoma cell lines, concentrations between 25 and 100 µM effectively inhibit cell proliferation.[4] Similarly, in pancreatic cancer cells, EA at concentrations of 10 to 50 mmol/L decreases proliferation by up to 20-fold.[5] This selective cytotoxicity against cancer cells is a cornerstone of its therapeutic potential.[1]

Induction of Apoptosis

A primary mechanism for EA's anticancer activity is the induction of apoptosis, or programmed cell death. EA triggers apoptosis in various cancer cell lines, including melanoma, pancreatic, human osteogenic sarcoma (HOS), and cervical cancer cells.[4][5][6][7] The process is often mediated through the intrinsic mitochondrial pathway, which involves mitochondrial membrane depolarization, the release of cytochrome C into the cytoplasm, and the subsequent activation of downstream caspases, particularly caspase-3 and caspase-9.[5][6][8] Furthermore, EA has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xl.[6][7][9] In MCF-7 and MDA-MB-231 breast cancer cells, treatment with IC50 concentrations of EA for 48 hours resulted in apoptosis in 23.3% and 27.9% of cells, respectively.[10]

Cell Cycle Arrest

Ellagic acid is a potent inducer of cell cycle arrest, primarily at the G0/G1 or G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and halting their replication.[4][7][11][12] In MCF-7 breast cancer cells and HCT-116 colon cancer cells, EA mediates G0/G1 arrest by modulating the TGF-β/Smad3 signaling pathway.[11][13] In HeLa cervical cancer cells, EA treatment at 10, 20, and 30 µM significantly increased the proportion of cells in the G1 phase to 69.9%, 75.7%, and 84.7%, respectively, compared to 60.3% in control cells.[7] This arrest is often associated with the downregulation of key cell cycle proteins like cyclin D1 and cyclin-dependent kinase 6 (CDK6).[7][10][14]

Antioxidant Activity

Ellagic acid is a powerful antioxidant, a property attributed to its ability to scavenge free radicals and reduce oxidative stress.[15][16][17] In vitro assays have confirmed its strong radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals (HO•), and superoxide (B77818) anions.[6][18][19] It effectively inhibits lipid peroxidation and protects against H2O2- and bleomycin-induced DNA damage.[6][15] Beyond direct scavenging, EA can also enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[6][16]

Anti-inflammatory Effects

The anti-inflammatory properties of EA are primarily linked to its ability to inhibit the pro-inflammatory NF-κB signaling pathway.[4][5][20] By suppressing NF-κB activity, EA reduces the expression and synthesis of downstream pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][20] It also suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[21][22]

Inhibition of Cell Migration, Invasion, and Angiogenesis

Ellagic acid has demonstrated the ability to inhibit processes crucial for cancer metastasis, including cell migration and invasion.[1][23][24] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating tumor invasion.[1][2][8][24] In renal cell carcinoma, EA was found to suppress the transcription factor RUNX2, which in turn targets MMP1 expression.[24] EA also inhibits angiogenesis by decreasing the levels of vascular endothelial growth factor (VEGF).[1]

Signaling Pathways Modulated by Ellagic Acid

Ellagic acid's diverse cellular effects are orchestrated through its interaction with multiple intracellular signaling pathways.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and it is often constitutively active in cancer cells. Ellagic acid is a potent inhibitor of this pathway.[4][5] It has been shown to decrease NF-κB binding activity in a dose-dependent manner in pancreatic and melanoma cancer cells.[4][5] This inhibition prevents the translocation of the p65/p50 NF-κB complex to the nucleus, thereby suppressing the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[4][5][25]

NF_kappa_B_Pathway EA EA IKK IKK EA->IKK Inhibition IkB IkB IKK->IkB P IkB_NFkB IkB_NFkB IkB->IkB_NFkB Degradation NFkB_nuc NFkB_nuc IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Genes DNA->Genes Transcription

Intrinsic Apoptosis Pathway

Ellagic acid promotes apoptosis largely by activating the mitochondrial-mediated intrinsic pathway. This is often a downstream consequence of inhibiting pro-survival signals like NF-κB.[5] By increasing the Bax/Bcl-2 ratio, EA enhances mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[5][6] Cytochrome c then activates the caspase cascade, culminating in the activation of effector caspase-3, which executes the final stages of apoptosis.[5][6]

Intrinsic_Apoptosis_Pathway cluster_upstream EA Ellagic Acid Bax Bax (Pro-apoptotic) EA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) EA->Bcl2 Downregulates Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

TGF-β/Smad Signaling Pathway

In certain cancer types, such as breast and colon cancer, the Transforming Growth Factor-beta (TGF-β) pathway acts as a tumor suppressor. Ellagic acid has been found to activate this pathway to induce cell cycle arrest and apoptosis.[11][13] It modulates the expression of genes within the TGF-β/Smads signaling cascade.[11][12] This activation leads to the phosphorylation and nuclear translocation of Smad proteins (e.g., Smad3), which then regulate the transcription of target genes, including cell cycle inhibitors like p21, leading to G1 arrest.[11][13]

TGF_beta_Smad_Pathway EA Ellagic Acid TGF_R TGF-β Receptor EA->TGF_R Activates Smad23 Smad2/3 TGF_R->Smad23 P Complex Smad2/3/4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Complex_nuc Complex_nuc Complex->Complex_nuc Translocation CDK Cyclin/CDK Complexes Arrest G1 Cell Cycle Arrest CDK->Arrest p21_gene p21_gene Complex_nuc->p21_gene Transcription p21_prot p21_prot p21_gene->p21_prot p21_prot->CDK Inhibition

Other Signaling Pathways
  • STAT3 Signaling: In cervical and prostate cancer cells, EA has been shown to inhibit cell proliferation by suppressing the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[7] This leads to the downregulation of STAT3 target genes like CyclinD1 and Bcl-xl.[7]

  • MAPK Signaling: Ellagic acid can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK), which are involved in regulating inflammation and cell survival.[25]

  • PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial pro-survival pathway often overactive in cancer. EA has been reported to affect various genes and regulators related to this pathway.[26]

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro studies on ellagic acid.

Table 1: Cytotoxicity and Antiproliferative Effects of Ellagic Acid

Cell Line(s)Cancer TypeAssayConcentration RangeKey Finding(s)Reference(s)
1205Lu, WM852c, A375Metastatic MelanomaCell Viability25 - 100 µMSignificant inhibition of cell proliferation.[4]
MIA PaCa-2, PANC-1Pancreatic AdenocarcinomaProliferation10 - 50 mmol/LUp to 20-fold decrease in proliferation at 50 mmol/L.[5]
HOSOsteogenic SarcomaProliferation1 - 20 µg/mlSignificant reduction in cell proliferation.[6]
Caco-2, MCF-7, DU 145Colon, Breast, ProstateAnti-proliferation10 - 100 µmol/LStrong anti-proliferative activity.[1]
B16Mouse MelanomaProliferationNot specifiedGood inhibitory effect on proliferation.[27]
CAL-27, SCC-9Oral Squamous CarcinomaCytotoxicity (MTT)5 - 662 µMCytotoxic at all exposure times.[2][3]

Table 2: Induction of Apoptosis by Ellagic Acid

Cell Line(s)Cancer TypeAssayConcentrationApoptosis InductionReference(s)
MIA PaCa-2, PANC-1PancreaticDNA Fragmentation, AnV/PI10 - 50 mmol/LDose-dependent increase in apoptosis.[5]
HOSOsteogenic SarcomaDNA Degradation, Western Blot1 - 20 µg/mlInduced Bax expression and caspase-3 activation.[6]
MCF-7BreastAnnexin-V StainingIC5023.3% of cells apoptotic after 48h.[10]
MDA-MB-231BreastAnnexin-V StainingIC5027.9% of cells apoptotic after 48h.[10]
HeLaCervicalAnnexin V/PI10, 20, 30 µMSignificantly induced apoptosis.[7]

Table 3: Cell Cycle Arrest Induced by Ellagic Acid

Cell Line(s)Cancer TypePhase of ArrestConcentrationKey Molecular ChangesReference(s)
WM852cMetastatic MelanomaG150 µMDisruption of cellular replication.[4]
MCF-7BreastG0/G1Not specifiedMediated by TGF-β/Smads signaling.[11][12]
HCT-116ColonG0/G1Not specifiedMediated by TGF-β1/Smad3 signaling.[13]
HeLaCervicalG110, 20, 30 µMIncreased G1 cells to 69.9%, 75.7%, 84.7%. Downregulated CyclinD1.[7]

Table 4: Enzyme Inhibition by Ellagic Acid

Enzyme TargetType of InhibitionIC50 ValueCell/SystemKey FindingReference(s)
TyrosinaseMixed, Reversible0.2 ± 0.05 mMMushroom TyrosinaseEffective inhibition of enzyme activity.[27]
CDK6Not specified3.053 µMIn vitro assayPotent CDK6 inhibitor, binds with K = 10^7 M^-1.[10]
MMP-2, MMP-9TranscriptionalNot specifiedPANC-1, AsPC-1 cellsDose- and time-dependent inhibition of mRNA expression.[8]
MMP-1TranscriptionalNot specified786-O, ACHN cellsDecreased mRNA and protein expression.[24]
Xanthine OxidaseMixed, ReversibleNot specifiedIn vitro assayReversible inhibitor.[28]
Liver Pyruvate Kinase (PKL)Allosteric, Non-competitiveNot specifiedIn vitro assayPotent and selective inhibitor.[29]

Detailed Experimental Protocols

This section provides generalized methodologies for key in vitro experiments commonly used to investigate the mechanisms of action of ellagic acid.

Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)
  • Principle: These colorimetric assays measure cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert tetrazolium salts (MTT, MTS) into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., A375 melanoma, PANC-1 pancreatic) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of ellagic acid (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Methodology:

    • Cell Treatment: Culture and treat cells with desired concentrations of ellagic acid in 6-well plates for a specified duration (e.g., 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: This method uses PI to stain cellular DNA. The amount of fluorescence emitted by the stained cells is directly proportional to the amount of DNA. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Methodology:

    • Cell Treatment: Culture and treat cells with ellagic acid as described previously.

    • Cell Harvesting: Collect approximately 1x10⁶ cells and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours or overnight.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_molecular Molecular Analysis Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (Ellagic Acid vs. Control) Culture->Treatment Incubation 3. Incubation (24, 48, 72h) Treatment->Incubation Viability Cell Viability Assay (MTT / MTS) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubation->CellCycle Harvest 4. Cell Harvesting (Lysate / RNA) Incubation->Harvest WB Western Blot (Protein Expression) Harvest->WB RTPCR RT-qPCR (Gene Expression) Harvest->RTPCR

Conclusion

The in vitro evidence overwhelmingly establishes ellagic acid as a potent, multi-functional bioactive compound with significant therapeutic potential, particularly in oncology. Its ability to selectively inhibit cancer cell proliferation, induce apoptosis through mitochondrial and signaling pathway modulation, and halt the cell cycle provides a strong rationale for its development as an anticancer agent. Furthermore, its antioxidant and anti-inflammatory properties suggest broader applications in diseases characterized by oxidative stress and chronic inflammation. The detailed mechanisms, including the inhibition of NF-κB and STAT3 and the activation of the TGF-β/Smad pathway, offer specific targets for further investigation and drug design. This technical guide provides a foundational resource for researchers aiming to harness the multifaceted therapeutic capabilities of ellagic acid.

References

The Antioxidant Properties of Luteolin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luteolin (B72000), a naturally occurring flavone, and its derivatives are gaining significant attention within the scientific community for their potent antioxidant properties. These compounds demonstrate a remarkable ability to neutralize harmful free radicals and modulate cellular signaling pathways associated with oxidative stress, such as the Nrf2 and NF-κB pathways. This technical guide provides a comprehensive overview of the antioxidant activity of luteolin and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development. It is important to note that while the query specified "luteic acid," the preponderance of scientific literature points to "luteolin" as the relevant compound in this context.

Quantitative Antioxidant Activity

The antioxidant capacity of luteolin and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating greater antioxidant activity. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Luteolin and its Derivatives

CompoundIC50 ValueReference CompoundReference
Luteolin1.5 µMRosmarinic acid (1.8 µM)[1]
Luteolin-7-O-glucoside6.1 µMRosmarinic acid (1.8 µM)[1]
Luteolin~18.3 µMCatechin (~18.3 µM)
5-O-methyl succinyl luteolinNot specified, but noted as having high therapeutic potentialTrolox[2]

Table 2: ABTS Radical Scavenging Activity of Luteolin and its Derivatives

CompoundTrolox Equivalence (TE)NotesReference
LuteolinNot specified, but used as a standard for comparisonAll 5-O-acyl derivatives showed radical scavenging activity[2]
5-O-acyl luteolin derivatives (short to long chain)Slightly decreased activity compared to luteolinDerivatization at the 5-O position did not eliminate antioxidant activity[2]

Experimental Protocols

Accurate assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.[3]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0.

    • Prepare a stock solution of the test compound (luteolin, its derivative, or a standard like ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO).

    • Create a series of dilutions from the stock solution to obtain a range of concentrations.

  • Assay (96-well plate format):

    • Add a specific volume (e.g., 20 µL) of each concentration of the test sample or standard to the wells.

    • Add a larger volume (e.g., 180 µL) of the DPPH working solution to all wells.

    • For the blank control, add the solvent instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • Plot the % inhibition against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the pre-formed ABTS•+, leading to a loss of color that is measured spectrophotometrically at 734 nm.

Procedure:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay (96-well plate format):

    • Add a small volume (e.g., 10 µL) of the test sample or standard at various concentrations to the wells.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ABTS•+ radical as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

Procedure:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Assay (96-well plate format):

    • Add a small volume (e.g., 20 µL) of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.

    • Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as Fe²⁺ equivalents.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound.

G General Workflow for Antioxidant Activity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis SamplePrep Sample Preparation (Luteolin/Derivative Dissolution & Dilution) Reaction Reaction Incubation (Sample + Reagent in 96-well plate) SamplePrep->Reaction ReagentPrep Reagent Preparation (DPPH, ABTS, or FRAP reagents) ReagentPrep->Reaction StandardPrep Standard Preparation (e.g., Trolox, Ascorbic Acid) StandardPrep->Reaction Measurement Spectrophotometric Measurement (Absorbance Reading) Reaction->Measurement Calculation Calculation (% Inhibition, IC50, or Equivalents) Measurement->Calculation Plotting Data Plotting (Dose-Response Curves) Calculation->Plotting

General Workflow for Antioxidant Activity Assessment
Nrf2 Signaling Pathway Activation by Luteolin

Luteolin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[4] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[5]

G Luteolin-Mediated Nrf2 Pathway Activation cluster_nucleus Nucleus Luteolin Luteolin Keap1 Keap1 Luteolin->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes

Luteolin-Mediated Nrf2 Pathway Activation
NF-κB Signaling Pathway Inhibition by Luteolin

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Luteolin has been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[6] It can block the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB.[7][8]

G Luteolin's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK activates Luteolin Luteolin Luteolin->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα (Degradation) IkBa->IkBa_p leads to p65 NF-κB (p65) Nucleus Nucleus p65->Nucleus translocates to IkBa_p65 IκBα-p65 Complex IkBa_p65->IkBa IkBa_p65->p65 InflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->InflammatoryGenes activates

Luteolin's Inhibition of the NF-κB Pathway

Conclusion

Luteolin and its derivatives represent a promising class of compounds with significant antioxidant potential. Their ability to directly scavenge free radicals and modulate key cellular pathways involved in oxidative stress and inflammation underscores their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals, offering standardized data, detailed protocols, and mechanistic insights to facilitate further investigation into these valuable natural products. Future research should focus on expanding the quantitative data for a wider range of derivatives and exploring their efficacy and safety in preclinical and clinical settings.

References

Unveiling the Molecular Mechanisms: An In-depth Technical Guide to the Anti-inflammatory Effects of Ellagic Acid in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro effects of ellagic acid on key inflammatory signaling pathways and markers. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug discovery and development.

Quantitative Analysis of Ellagic Acid's Anti-inflammatory Efficacy

The anti-inflammatory effects of ellagic acid have been quantified across various cell models, demonstrating its ability to modulate the expression and production of key inflammatory mediators. The following tables summarize the dose-dependent effects of ellagic acid on pro-inflammatory cytokine and mediator production.

Table 1: Effect of Ellagic Acid on Pro-inflammatory Cytokine Production

Cell LineInflammatory StimulusEllagic Acid ConcentrationTarget Cytokine% Inhibition / ReductionReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)1, 2, 4 µg/mLTNF-α, IL-6, IL-1βDose-dependent reduction[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedTNF-α, IL-6Significant inhibition[2]
HaCaT KeratinocytesTNF-α/IFN-γ1000 µMTNF-α, IL-6Significant suppression of production and mRNA expression[3]
Human Dermal FibroblastsLipopolysaccharide (LPS)10⁻⁶ M, 10⁻⁷ MIL-1β, IL-6Reduction in secretion[1]
BV-2 MicrogliaLipopolysaccharide (LPS)1 µMPro-inflammatory cytokinesReduction in excretion[4][5]
Immortalized Human Cardiac Fibroblasts (IM-HCF)TGF-β11 µMTNF-α, IL-1β, IL-6Significant reduction[6]
Metastatic Melanoma Cells-25, 50, 100 µMIL-1β, IL-8Significant decrease in mRNA[7]

Table 2: Effect of Ellagic Acid on Other Inflammatory Mediators

Cell LineInflammatory StimulusEllagic Acid ConcentrationTarget MediatorEffectReference
BV-2 MicrogliaLipopolysaccharide (LPS)Not specifiedNO, iNOSInhibition of release and protein level[8]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Up to 10 µMProstaglandin E2 (PGE2)Exhibited inhibitory effects[2][9]
HaCaT KeratinocytesTNF-α/IFN-γ250, 500, 1000 µMTSLP, RANTES, MDC, TARCDose-dependent reduction in mRNA expression[10]

Key Signaling Pathways Modulated by Ellagic Acid

Ellagic acid exerts its anti-inflammatory effects by targeting several critical signaling cascades within the cell. The primary pathways identified are the NF-κB, MAPK, JAK-STAT, and NLRP3 inflammasome pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Ellagic acid has been shown to inhibit NF-κB activation in various cell models.[6][7][8][11] In BV-2 microglial cells stimulated with LPS, ellagic acid treatment led to a reduction in the expression of MyD88, a key upstream adaptor protein in the NF-κB pathway, and subsequently inhibited NF-κB activation.[8] Similarly, in a model of sepsis-induced intestinal injury, ellagic acid was found to inhibit the NF-κB-mediated MLCK/MLC signaling pathway.[11]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Ellagic_Acid Ellagic Acid Ellagic_Acid->MyD88 inhibits Ellagic_Acid->IKK inhibits DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Ellagic acid inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, ellagic acid was observed to suppress the phosphorylation of key MAPK components, including MEK1/2, ERK, SEK1/MKK4, and JNK, in a concentration-dependent manner.[3] This inhibition of MAPK signaling contributes to the overall anti-inflammatory effect of ellagic acid.[12][13]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α/IFN-γ) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 SEK1_MKK4 SEK1/MKK4 MAPKKK->SEK1_MKK4 ERK ERK MEK1_2->ERK phosphorylates JNK JNK SEK1_MKK4->JNK phosphorylates AP1 AP-1 ERK->AP1 JNK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocates Ellagic_Acid Ellagic Acid Ellagic_Acid->MEK1_2 inhibits phosphorylation Ellagic_Acid->SEK1_MKK4 inhibits phosphorylation Ellagic_Acid->ERK inhibits phosphorylation Ellagic_Acid->JNK inhibits phosphorylation DNA DNA AP1_nuc->DNA Cytokines Pro-inflammatory Gene Expression DNA->Cytokines

Caption: Ellagic acid suppresses the MAPK signaling pathway.

JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for cytokine signaling. Ellagic acid has been shown to interfere with this pathway. In HaCaT keratinocytes, ellagic acid treatment inhibited the phosphorylation of JAK2, STAT1, and STAT3, which are key components of this signaling cascade.[10] This inhibition prevents the translocation of STAT proteins to the nucleus, thereby downregulating the expression of inflammatory genes.[13][14]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates Ellagic_Acid Ellagic Acid Ellagic_Acid->JAK inhibits phosphorylation DNA DNA STAT_dimer_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes NLRP3_Inflammasome cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Inflammasome->Casp1 cleaves Pro-Caspase-1 IL1b IL-1β Casp1->IL1b cleaves Pro-IL-1β Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Ellagic_Acid Ellagic Acid Ellagic_Acid->NLRP3 inhibits activation Experimental_Workflow A Cell Seeding and Culture B Pre-treatment with Ellagic Acid A->B C Inflammatory Stimulation (e.g., LPS, TNF-α/IFN-γ) B->C D Incubation C->D E Sample Collection (Supernatant and Cell Lysate) D->E F Analysis of Inflammatory Markers E->F G ELISA (Cytokine Secretion) F->G H qRT-PCR (mRNA Expression) F->H I Western Blot (Protein Expression/Phosphorylation) F->I

References

The Isolation and History of Luteic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide provides a comprehensive overview of the discovery, history, and isolation of luteic acid. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document synthesizes the available scientific literature to present a detailed account of this compound, from its initial identification to the methodologies relevant to its extraction and purification. While direct, detailed experimental data for this compound isolation is sparse, this guide constructs a representative protocol based on the established techniques for related compounds from its primary natural source.

Introduction to this compound

This compound, a natural phenol, holds a notable place in the chemistry of tannins. Structurally, it is a monolactonized tergalloyl group with the IUPAC name 3,4,8,9,10-Pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid. Its chemical formula is C₁₄H₈O₉, and it has a molar mass of 320.21 g/mol .[1]

Discovery and Historical Context

The discovery of this compound is credited to the chemist Maximilian Nierenstein. In a 1945 publication, Nierenstein identified this compound as a constituent of myrobalanitannin, a type of hydrolyzable tannin found in the fruit of Terminalia chebula.[1][2][3][4] His work established that this compound serves as an intermediary compound in the biosynthesis of ellagic acid from hexahydroxydiphenic acid.[1][2][3][4] This discovery was a significant step in understanding the complex chemistry of plant-derived tannins.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name3,4,8,9,10-Pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid[1]
Chemical FormulaC₁₄H₈O₉[1]
Molar Mass320.21 g/mol [1]
AppearanceYellow powder (inferred from related compounds)
SolubilitySoluble in polar organic solvents (e.g., methanol (B129727), ethanol)

Experimental Protocols for Isolation

General Experimental Workflow

The overall process for isolating this compound from its natural source involves extraction, fractionation, and purification. A diagram of this workflow is provided below.

experimental_workflow start Dried Terminalia chebula fruit powder extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Column Chromatography (e.g., ODS, Silica Gel) concentration->fractionation purification Preparative HPLC (e.g., C18 column) fractionation->purification end Purified this compound purification->end

Caption: A generalized workflow for the isolation of this compound.

Step-by-Step Methodology

4.2.1 Extraction

  • Preparation of Plant Material: Obtain dried fruits of Terminalia chebula. Grind the fruits into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: Macerate the powdered plant material in 70% aqueous ethanol (B145695) at room temperature with continuous stirring for 24-48 hours. The ratio of solvent to plant material should be approximately 10:1 (v/w).

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

4.2.2 Fractionation using Open Column Chromatography

  • Column Preparation: Pack an open glass column with a suitable stationary phase, such as Octadecyl-silica (ODS) gel, equilibrated with the initial mobile phase (e.g., 100% water).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition by thin-layer chromatography (TLC) or analytical HPLC.

4.2.3 Purification by Preparative High-Performance Liquid Chromatography (HPLC)

  • Column and Mobile Phase: Utilize a C18 reversed-phase preparative HPLC column. The mobile phase would typically consist of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Elution: A hypothetical gradient could be: 0-5 min, 10% acetonitrile; 5-40 min, 10-50% acetonitrile; 40-45 min, 50-10% acetonitrile; 45-50 min, 10% acetonitrile.

  • Detection and Collection: Monitor the eluate using a UV detector at a wavelength determined from the UV spectrum of this compound (likely in the range of 254-280 nm). Collect the fractions corresponding to the peak of this compound.

  • Final Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Quantitative Data

As of the date of this guide, specific quantitative data for the isolation of this compound, such as yield and purity from various sources and methods, are not well-documented in the available literature. For researchers aiming to isolate this compound, it is imperative to quantify these parameters. Table 2 provides a template for the presentation of such data.

Source MaterialExtraction MethodFractionation MethodPurification MethodYield (%)Purity (%)
Terminalia chebula70% EthanolODS Column ChromatographyPreparative HPLCData not availableData not available
Source 2MethodMethodMethodData not availableData not available

Biological Activity and Signaling Pathways

Known Biological Activities

The biological activities of this compound are not as extensively studied as those of other related polyphenols. Some literature suggests that this compound is undergoing clinical evaluation for its potential anticancer effects, particularly in lung cancer, with proposed mechanisms involving the induction of apoptosis and autophagy.[5][6][7] However, detailed preclinical studies and mechanistic data are limited.

Role in Metabolic Pathways

This compound is a key intermediate in the metabolic pathway of ellagitannins by the gut microbiota. Ellagic acid, released from ellagitannins, is metabolized to this compound, which is then further converted into a series of compounds known as urolithins.[1][8][9][10][11] These urolithins, such as Urolithin A and Urolithin B, are known to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][8] The metabolic conversion of this compound is therefore a critical step in the generation of these bioactive molecules.

The following diagram illustrates the position of this compound in the metabolic pathway of ellagitannins.

metabolic_pathway ellagitannins Ellagitannins (from diet) ellagic_acid Ellagic Acid ellagitannins->ellagic_acid Hydrolysis luteic_acid This compound ellagic_acid->luteic_acid Gut Microbiota pentahydroxy_urolithin Pentahydroxy-urolithin luteic_acid->pentahydroxy_urolithin Decarboxylation & Dehydroxylation urolithins Urolithins (e.g., Urolithin A, B) pentahydroxy_urolithin->urolithins Further Dehydroxylation

Caption: Metabolic pathway of ellagitannins to urolithins.

Cellular Signaling Pathways

Direct evidence for cellular signaling pathways modulated by this compound is currently lacking in the scientific literature. Research in this area is often confounded by studies on the similarly named flavonoids, lutein (B1675518) and luteolin, which have been shown to interact with pathways such as PI3K/Akt, NF-κB, and MAPK. The biological effects of the downstream metabolites of this compound, the urolithins, have been linked to the modulation of signaling pathways including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1] Future research is needed to elucidate the specific molecular targets and signaling cascades directly influenced by this compound.

Conclusion and Future Directions

This compound, discovered in 1945, remains a compound of interest due to its position as a key intermediate in the metabolism of dietary ellagitannins. While its historical significance is clear, there is a notable gap in the modern scientific literature regarding its specific isolation protocols with quantitative data and its detailed biological activities and mechanisms of action. The methodologies presented in this guide for its isolation are based on established techniques for similar compounds and provide a solid foundation for future research.

Future work should focus on:

  • Developing and optimizing a specific protocol for the isolation of this compound with detailed reporting of yield and purity.

  • Conducting comprehensive studies to elucidate the biological activities of purified this compound.

  • Investigating the direct effects of this compound on cellular signaling pathways to understand its mechanism of action at a molecular level.

Such research will be crucial in unlocking the full potential of this compound as a bioactive compound for applications in health and medicine.

References

A Technical Guide to the Role of Lutein in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the role of lutein (B1675518), a key carotenoid, in the secondary metabolism of plants. While the initial query focused on "luteic acid," extensive review of scientific literature indicates that "lutein" is the accurate and widely recognized term for the xanthophyll pigment central to various physiological processes in plants. This document will delve into the biosynthesis of lutein, its regulatory functions, and its interplay with other metabolic pathways, offering valuable insights for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and detailed experimental protocols for key analyses are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Lutein: A Multifunctional Secondary Metabolite

Lutein, a dihydroxy derivative of α-carotene, is the most abundant carotenoid in the photosynthetic tissues of plants.[1][2] While essential for primary metabolic processes such as photosynthesis, where it plays a crucial role in the structure and function of light-harvesting complex II, its diverse functions and regulation firmly place it within the realm of secondary metabolism.[1][2] Plant secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in the plant's defense against biotic and abiotic stresses.[3][4][5] Lutein and its derivatives contribute to photoprotection, antioxidant defense, and the vibrant coloration of many flowers and fruits, which can attract pollinators and seed dispersers.[6]

The Biosynthesis of Lutein

The synthesis of lutein from lycopene (B16060) involves a multi-step enzymatic pathway that requires both β- and ε-ring cyclizations and subsequent hydroxylations of each ring at the C-3 position.[1][2] The biosynthesis of carotenoids, including lutein, begins with the condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP) to form phytoene (B131915), a reaction catalyzed by phytoene synthase (PSY), which is a key rate-limiting enzyme in the pathway.[6]

The primary route for lutein synthesis in plants can be summarized as follows:

  • Cyclization: Lycopene undergoes cyclization at one end by ε-lycopene cyclase (ε-LCY) to form δ-carotene, followed by the action of β-lycopene cyclase (β-LCY) at the other end to produce α-carotene.[6]

  • Hydroxylation: α-carotene is then hydroxylated. The preferred pathway involves the β-ring hydroxylation of α-carotene by the cytochrome P450 enzyme CYP97A3 to produce zeinoxanthin (B1232132).[1][2] This is followed by the ε-ring hydroxylation of zeinoxanthin by another cytochrome P450, CYP97C1, to yield lutein.[1][2][7]

Lutein_Biosynthesis Proposed primary pathway for lutein biosynthesis in plants. The dashed lines represent an alternative, less favored route. Lycopene Lycopene delta_Carotene δ-Carotene Lycopene->delta_Carotene ε-LCY alpha_Carotene α-Carotene delta_Carotene->alpha_Carotene β-LCY Zeinoxanthin Zeinoxanthin alpha_Carotene->Zeinoxanthin CYP97A3 (β-hydroxylase) alpha_Cryptoxanthin α-Cryptoxanthin alpha_Carotene->alpha_Cryptoxanthin ε-hydroxylase Lutein Lutein Zeinoxanthin->Lutein CYP97C1 (ε-hydroxylase) alpha_Cryptoxanthin->Lutein β-hydroxylase

Caption: A diagram of the primary lutein biosynthesis pathway in plants.

Regulation of Lutein Synthesis and Accumulation

The production and accumulation of lutein are tightly regulated by various internal and external factors, highlighting its role in plant adaptation and response to environmental cues.

Light is a critical environmental factor that significantly influences lutein accumulation.[4][6] Studies on marigold (Tagetes erecta) have shown that increased light intensity can shorten the growth period and enhance the accumulation of lutein and its esters, such as lutein dimyristate and lutein dipalmitate.[6] Transcriptome analysis revealed that light intensity variation markedly influenced the expression of genes related to metabolic pathways, plant hormone signal transduction, and carotenoid biosynthesis.[6]

Light Intensity (µmol·m⁻²·s⁻¹)Lutein Content (mg/g DW) in Marigold PetalsKey Upregulated MetabolitesKey Downregulated Genes (Upstream)
Low (Control)Varies (baseline)--
500Increasedα-Cryptoxanthin, Zeaxanthin, β-CryptoxanthinTePSY
1500Further Increasedα-Cryptoxanthin, Zeaxanthin, β-CryptoxanthinTePSY
Table 1: Effect of Light Intensity on Lutein Metabolism in Marigold Petals. Data synthesized from[6].

Plant hormones play a significant role in regulating secondary metabolite production. Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense responses.[8] Elicitation with methyl jasmonate (MeJA) has been shown to enhance the production of various secondary metabolites, and while direct quantitative data on MeJA's effect on lutein is not extensively detailed in the provided search results, the general mechanism of JA-induced transcription factor activation can be inferred to influence carotenoid pathways.[8][9] Abscisic acid (ABA) is another crucial phytohormone involved in stress responses and developmental processes, and its signaling pathway can crosstalk with other hormone signaling pathways, including those that may regulate carotenoid biosynthesis.[10]

Stress_Signaling Stress Biotic/Abiotic Stress (e.g., high light, pathogens) Hormone_Signal Phytohormone Signaling (e.g., JA, ABA) Stress->Hormone_Signal TFs Activation of Transcription Factors (e.g., MYB, bHLH) Hormone_Signal->TFs Gene_Expression Upregulation of Biosynthetic Genes (e.g., PSY, LCYB) TFs->Gene_Expression Metabolite_Accumulation Accumulation of Secondary Metabolites (e.g., Lutein) Gene_Expression->Metabolite_Accumulation

Caption: A generalized signaling pathway for stress-induced secondary metabolite accumulation.

Experimental Protocols

This protocol is a generalized method for the extraction of carotenoids, including lutein, from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (100%)

  • Petroleum ether or hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Homogenize a known weight of fresh or freeze-dried plant tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Add 100% acetone to the powdered tissue and continue grinding until a homogenous slurry is formed.

  • Transfer the slurry to a centrifuge tube and centrifuge at 5000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet with acetone until the pellet is colorless.

  • Pool the acetone extracts and transfer to a separatory funnel.

  • Add an equal volume of petroleum ether or hexane and mix gently.

  • Add saturated NaCl solution to facilitate phase separation.

  • Collect the upper organic phase containing the carotenoids.

  • Wash the organic phase with distilled water to remove residual acetone.

  • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., ethanol, MTBE) for quantification.

Instrumentation and Conditions:

  • HPLC System: With a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water. A common gradient might start with a high percentage of water and gradually increase the organic solvent concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 445 nm (the absorption maximum for lutein).

  • Injection Volume: 20 µL.

  • Standard: A pure lutein standard of known concentration.

Procedure:

  • Prepare a series of standard solutions of lutein of known concentrations to generate a calibration curve.

  • Filter the prepared plant extract and the standard solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and the sample extract into the HPLC system.

  • Identify the lutein peak in the sample chromatogram by comparing its retention time with that of the lutein standard.

  • Quantify the amount of lutein in the sample by integrating the peak area and comparing it to the calibration curve generated from the standards.

Lutein_Analysis_Workflow Sample_Collection Plant Tissue Sample Collection Extraction Solvent Extraction of Carotenoids Sample_Collection->Extraction Purification Purification and Concentration Extraction->Purification HPLC HPLC-PDA Analysis Purification->HPLC Quantification Quantification using Standard Curve HPLC->Quantification Data_Analysis Data Interpretation and Reporting Quantification->Data_Analysis

Caption: A typical experimental workflow for the extraction and quantification of lutein.

Conclusion

Lutein is a vital secondary metabolite in plants with multifaceted roles in photosynthesis, photoprotection, and antioxidant defense. Its biosynthesis is a well-defined pathway involving several key enzymes, and its accumulation is intricately regulated by environmental cues such as light and by endogenous hormonal signals. The study of lutein and other carotenoids continues to be a significant area of research, with implications for improving crop resilience and for the development of natural products for pharmaceutical and nutraceutical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore the complex and fascinating world of plant secondary metabolism.

References

A Technical Guide to the Antiproliferative Properties of Ellagic Acid on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid (EA), a naturally occurring polyphenolic compound found in numerous fruits and nuts like pomegranates, raspberries, strawberries, and walnuts, has garnered significant attention in oncology research.[1][2][3] Its potent antioxidant, anti-inflammatory, and anticarcinogenic properties have been demonstrated across a variety of in vitro and in vivo cancer models.[4][5] This technical guide provides an in-depth overview of the antiproliferative mechanisms of ellagic acid, focusing on its effects on apoptosis, the cell cycle, and key signaling pathways. It includes quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the molecular pathways it modulates. The primary antitumor activity of EA is attributed to its direct antiproliferative and apoptotic effects on cancer cells, while exhibiting minimal toxicity to normal cells.[6][7][8]

Mechanisms of Antiproliferative Action

Ellagic acid exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating critical signaling pathways that govern cell growth and survival.[7][9]

Induction of Apoptosis

A primary mechanism by which ellagic acid inhibits cancer cell growth is through the induction of apoptosis.[6][10] This is achieved by modulating the intrinsic (mitochondrial) and extrinsic pathways of apoptosis.

  • Modulation of Bcl-2 Family Proteins: Studies have consistently shown that ellagic acid alters the balance of pro-apoptotic and anti-apoptotic proteins. It significantly increases the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[11][12] This effect has been observed in prostate, ovarian, cervical, and non-small cell lung cancer cell lines.[11]

  • Activation of Caspases: The release of cytochrome c triggers a cascade of caspase activation. Ellagic acid treatment leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), which are crucial for the dismantling of the cell during apoptosis.[12][13]

  • DNA Damage: Mechanistic studies reveal that ellagic acid can induce the generation of reactive oxygen species (ROS), leading to DNA damage accumulation, which in turn triggers apoptosis in cancer stem-like cells.[14]

Cell Cycle Arrest

Ellagic acid effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1 phase.[1][3][15] This prevents the cells from entering the S phase, where DNA replication occurs.

  • Upregulation of Tumor Suppressors: EA treatment has been shown to increase the expression of key tumor suppressor proteins like p53, p21, and p27.[6][11] The p53 protein, a critical cell cycle regulator, is often activated in response to cellular stress, and its upregulation by EA contributes to the cell cycle arrest.[11]

  • Downregulation of Cyclins and CDKs: The progression through the cell cycle is driven by complexes of cyclins and cyclin-dependent kinases (CDKs). Ellagic acid has been found to decrease the levels of crucial proteins like cyclin D1, cyclin E, CDK2, and CDK6.[1][11] By inhibiting these proteins, EA effectively puts a brake on cell cycle progression, thereby inhibiting proliferation in ovarian, breast, and bladder cancer cells.[1][11]

Modulation of Key Signaling Pathways

Ellagic acid's antiproliferative effects are mediated by its ability to interfere with multiple intracellular signaling pathways essential for cancer cell growth, survival, and invasion.

  • TGF-β/Smad Pathway: In breast and colon cancer cells, ellagic acid has been shown to induce cell cycle arrest and apoptosis by modulating the TGF-β/Smad3 signaling pathway.[2][3][15]

  • NF-κB Pathway: Ellagic acid can inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes cell survival and inflammation.[13] By blocking NF-κB, EA sensitizes pancreatic cancer cells to apoptosis.[5][13]

  • STAT3 Pathway: In cervical carcinoma cells, ellagic acid has been demonstrated to suppress the phosphorylation of JAK2 and STAT3, leading to cell cycle arrest and apoptosis.[16]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation and survival. Ellagic acid has been shown to suppress the phosphorylation of Akt and other downstream molecules in glioblastoma and prostate cancer cells.[6][11]

  • VEGFR-2 Signaling: Ellagic acid exhibits anti-angiogenic effects by directly targeting and inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway in breast cancer, thereby affecting tumor blood supply.[17]

Quantitative Analysis of Antiproliferative Effects

The efficacy of ellagic acid varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize quantitative data from various studies.

Cell LineCancer TypeReported EffectConcentration / IC50Citation
T24 Bladder CancerIC5020 µM[18]
UM-UC-3 Bladder CancerIC5040 µM[18]
5637 Bladder CancerIC5027 µM[18]
HT-1376 Bladder CancerIC5060 µM[18]
A2780 Ovarian CancerIC5017.0 µM[19]
A2780CisR Ovarian Cancer (Cisplatin-Resistant)IC5036.3 µM[19]
PANC-1 Pancreatic CancerProliferation Inhibition10 µM[12]
AsPC-1 Pancreatic CancerProliferation Inhibition100 µM[12]
MIA PaCA-2 Pancreatic CancerProliferation Inhibition1000 µM[12]
Caco-2 Colon CancerStrong Anti-proliferative Activity1-100 µM[8]
MCF-7 Breast CancerAnti-proliferative Activity1-100 µM[8]
DU 145 Prostate CancerAnti-proliferative Activity1-100 µM[8]
A549 & SKOV3 CSLCs Lung & Ovarian Cancer Stem-like CellsReduced Cell Survival5-50 µM[14]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiproliferative effects of ellagic acid.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]

  • Cell Seeding: Plate cancer cells (e.g., PANC-1, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12][21]

  • Treatment: Treat the cells with various concentrations of ellagic acid (e.g., 10, 20, 30, 40, 50 µM) dissolved in a suitable solvent like DMSO.[22] A vehicle control (DMSO only) must be included. The final DMSO concentration should typically be less than 0.5%.[14] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.[20][22]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.[20][23]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[14][23] Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[20][23] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with ellagic acid at the desired concentrations (e.g., IC50 value) for a specified duration (e.g., 24-72 hours).[18]

  • Cell Harvesting: For adherent cells, detach them using trypsin-EDTA. For suspension cells, collect them directly. Centrifuge the cell suspension at 1,000 rpm for 3-5 minutes.[24]

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.[24]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a final concentration of approximately 1 x 10⁶ cells/mL.[24][25]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC conjugate and 5-10 µL of Propidium Iodide (PI) solution.[24][25]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24][26]

  • Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[24] Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Following treatment with ellagic acid, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[27]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, p53, Cyclin D1) at the recommended dilution, typically overnight at 4°C with gentle agitation.[28]

  • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[28]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[28]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane.[28] Capture the resulting signal using an imaging system or X-ray film.

  • Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading control like β-actin or GAPDH, to quantify changes in protein expression.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the molecular mechanisms and experimental processes discussed.

antiproliferative_workflow cluster_assays Assessment of Antiproliferative Effects cluster_results Data Analysis & Interpretation start Cancer Cell Culture (e.g., MCF-7, PANC-1) treat Treatment with Ellagic Acid (Varying Concentrations & Times) start->treat mtt Cell Viability MTT Assay treat->mtt apoptosis Apoptosis Analysis Annexin V / PI Staining Flow Cytometry treat->apoptosis cellcycle Cell Cycle Analysis Propidium Iodide Staining Flow Cytometry treat->cellcycle western Protein Expression Western Blot (e.g., Bcl-2, p53, CDKs) treat->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cellcycle_dist Cell Cycle Distribution cellcycle->cellcycle_dist protein_quant Protein Level Changes western->protein_quant

Caption: Experimental workflow for evaluating the antiproliferative effects of ellagic acid.

ellagic_acid_apoptosis cluster_mito Mitochondrial (Intrinsic) Pathway ea Ellagic Acid bcl2 Bcl-2 (Anti-apoptotic) ea->bcl2 Downregulates bax Bax (Pro-apoptotic) ea->bax Upregulates ratio Increased Bax/Bcl-2 Ratio bcl2->ratio bax->ratio cyto Cytochrome c Release ratio->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Ellagic acid's induction of the intrinsic apoptosis pathway.

ellagic_acid_cell_cycle ea Ellagic Acid p53 p53 ea->p53 Upregulates cdk Cyclin D1/CDK4 Cyclin E/CDK2 ea->cdk Downregulates p21 p21 p53->p21 Activates p21->cdk Inhibits g1_s G1 to S Phase Transition cdk->g1_s Promotes arrest G0/G1 Cell Cycle Arrest g1_s->arrest Blocked

Caption: Mechanism of ellagic acid-induced G0/G1 cell cycle arrest.

Conclusion

Ellagic acid demonstrates significant antiproliferative properties against a wide range of cancer cells through multifaceted mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical oncogenic signaling pathways underscores its potential as a chemopreventive and therapeutic agent.[1][4][5] The quantitative data highlight its efficacy at micromolar concentrations, often with selectivity for cancer cells over normal cells.[6][8] The detailed protocols and visualized pathways provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the anticancer potential of ellagic acid. Future research, particularly well-designed clinical studies, is essential to translate these promising preclinical findings into effective cancer therapies.

References

Neuroprotective Effects of Ellagic Acid and Its Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the neuroprotective properties of ellagic acid and its gut-derived metabolites, primarily urolithins. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document details the molecular mechanisms of action, including antioxidant, anti-inflammatory, and pro-mitophagic effects, supported by quantitative data from pertinent in vitro and in vivo studies. Detailed experimental protocols for key assays and models are provided to facilitate the replication and extension of these findings. Furthermore, critical signaling pathways are visualized using the DOT language to offer a clear conceptual framework for understanding the neuroprotective activities of these compounds.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and stroke, represent a growing global health challenge with limited effective treatments. A growing body of research has focused on the therapeutic potential of natural compounds. Ellagic acid (EA), a polyphenol abundant in fruits and nuts like pomegranates, berries, and walnuts, has garnered significant interest for its neuroprotective capabilities.[1][2] However, the bioavailability of EA is limited. In the gut, EA is metabolized by the microbiota into more bioavailable and bioactive compounds known as urolithins, with Urolithin A (UA) and Urolithin B (UB) being the most prominent.[3][4] Both EA and its urolithin metabolites can cross the blood-brain barrier, a critical feature for exerting effects within the central nervous system (CNS).[5]

The neuroprotective effects of EA and urolithins are multifaceted, primarily attributed to their potent antioxidant and anti-inflammatory properties.[3][5] They have been shown to mitigate oxidative stress by scavenging free radicals and upregulating endogenous antioxidant defense systems.[2] Furthermore, these compounds modulate key inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB), thereby reducing the production of pro-inflammatory cytokines.[2][6] More recently, urolithins, particularly UA, have been identified as potent inducers of mitophagy, the selective removal of damaged mitochondria, which is a critical process for maintaining neuronal health and is often impaired in neurodegenerative conditions.[5]

This guide will delve into the core mechanisms underlying the neuroprotective effects of ellagic acid and its metabolites, present quantitative data from key studies in a structured format, provide detailed experimental protocols for researchers, and visualize the complex signaling pathways involved.

Mechanisms of Neuroprotection

The neuroprotective actions of ellagic acid and its metabolites are mediated through several interconnected mechanisms:

  • Antioxidant Activity: Both EA and urolithins directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant response. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[2]

  • Anti-inflammatory Effects: These compounds suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators. This is largely achieved through the inhibition of the NF-κB signaling pathway.[2][6]

  • Modulation of Apoptosis: EA and its metabolites have been shown to protect neurons from apoptotic cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family.

  • Promotion of Mitophagy and Mitochondrial Biogenesis: Urolithin A, in particular, is a potent inducer of mitophagy, clearing dysfunctional mitochondria. It also promotes mitochondrial biogenesis, ensuring a healthy mitochondrial population in neurons. This is mediated through pathways involving SIRT1 and PGC-1α.

  • Inhibition of Pathological Protein Aggregation: In the context of AD and PD, EA has been shown to interfere with the aggregation of amyloid-beta (Aβ) and alpha-synuclein, respectively.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating the neuroprotective efficacy of ellagic acid and its metabolites.

Table 1: In Vitro Neuroprotective Effects of Ellagic Acid
Experimental ModelStressorEllagic Acid ConcentrationKey FindingsReference
SH-SY5Y neuroblastoma cellsHeavy metals (Cd, Hg, Pb)1, 5, 10 µMDose-dependent increase in cell viability; pre-treatment with 25 µM EA reduced H₂O₂-induced ROS by 82.4%.[8]
SH-SY5Y neuroblastoma cellsd-galactose0.01–10 μMSignificantly increased cell proliferation and GSH levels; decreased ROS, MDA, TNF-α, β-galactosidase, and AGEs levels.[9]
PC12 cellsAβ₂₅₋₃₅0.1, 1 µMSignificantly inhibited Aβ-induced cell death and intracellular ROS accumulation.[4]
PC12 cellst-BHP, H₂O₂, FeSO₄Not specifiedEfficiently suppressed cytotoxicity and GSH depletion; completely counteracted lipid peroxidation.[10]
Primary murine cortical microglia10 µMInhibited microglial activation by attenuating TNF-α secretion.[2]
Table 2: In Vitro Neuroprotective Effects of Urolithins
Experimental ModelStressorUrolithin ConcentrationKey FindingsReference
BV2 microglial cellsLipopolysaccharide (LPS)Urolithin A and BReduced NO levels and suppressed mRNA levels of TNF-α, IL-6, IL-1β, iNOS, and COX-2.[6][11]
BV2 microglial cellsPoly I:CUrolithin A (30 µM)Prevented reactive microglial state; reduced release of CCL2, TNF-α, and IL-1β.[12]
PC12 cellsAβ₂₅₋₃₅Urolithin M5 and M6 (0.1, 1 µM)Showed significantly increased survival rates compared to other urolithins.[4]
Rat articular chondrocytesIL-1βUrolithin A (1, 7.5, 15 µM)Dose-dependently inhibited IL-1β-induced inflammatory responses. No significant effect on viability up to 15 µM.[13]
BV2 microglial cellsLipopolysaccharide (LPS)Urolithin A (2.5-10 µM)Reduced production of TNF-α, IL-6, and nitrite.[14]
Table 3: In Vivo Neuroprotective Effects of Ellagic Acid and Urolithins
Animal ModelCompound & DoseKey FindingsReference
Streptozotocin-induced SAD ratsEllagic Acid (50 mg/kg, p.o.) for 30 daysReduced oxidative stress, pro-inflammatory markers (GFAP, CRP), AChE level, and Aβ plaque level.[1]
Traumatic brain injury ratsEllagic Acid (100 mg/kg, p.o.) for 7 daysSignificantly prevented TBI-induced memory impairments and reduced brain IL-1β and IL-6 levels.[15]
MPTP mouse model of Parkinson's diseaseUrolithin AReduced loss of dopaminergic neurons, ameliorated behavioral deficits and neuroinflammation.[16]
APP/PS1 miceUrolithin AAmeliorated cognitive impairment, prevented neuronal apoptosis, and enhanced neurogenesis.[13]
Carrageenan-induced paw edema in miceUrolithin A (oral administration)Reduced paw edema volume; plasma showed significant oxygen radical antioxidant capacity.[17]
Table 4: Antioxidant and Anti-inflammatory Activity (IC50 Values)
CompoundAssayIC50 ValueReference
Ellagic AcidDPPH radical scavenging17 ± 4 µM
Urolithin AIn-vitro COX-2 inhibition44.04 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[4]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of ellagic acid or urolithins for the desired duration (e.g., 24 or 48 hours). Include a vehicle control group.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Nrf2 and NF-κB

Western blotting is used to detect the expression levels of specific proteins, such as Nrf2 and the p65 subunit of NF-κB, in cell or tissue lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-β-actin)[18][19]

  • HRP-conjugated secondary antibodies[20][21][22][23]

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Homogenize brain tissue or lyse cultured cells in ice-cold RIPA buffer.[24][25] Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometric analysis of the bands is performed using appropriate software, and protein expression is normalized to a loading control (e.g., β-actin).

In Vivo MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used toxin-induced model of Parkinson's disease.

Materials:

  • MPTP hydrochloride

  • Sterile saline

  • Mice (e.g., C57BL/6)

  • Appropriate housing and safety equipment for handling MPTP

Protocol:

  • Dissolve MPTP hydrochloride in sterile saline.

  • Administer MPTP to mice via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[16]

  • Administer ellagic acid or urolithins (e.g., by oral gavage or i.p. injection) at the desired dose and schedule (e.g., pre-treatment for a specified number of days before MPTP administration and continued for a period after).

  • After a designated time (e.g., 7 days after the last MPTP injection), euthanize the mice and collect brain tissue for neurochemical (e.g., HPLC for dopamine (B1211576) levels) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.

  • Behavioral tests (e.g., rotarod, pole test) can be performed to assess motor function.

In Vivo Streptozotocin (B1681764) (STZ)-Induced Model of Sporadic Alzheimer's Disease

Intracerebroventricular (ICV) injection of streptozotocin in rats is used to model sporadic Alzheimer's disease.[1]

Materials:

  • Streptozotocin (STZ)

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Rats (e.g., Wistar)

  • Stereotaxic apparatus

  • Anesthetics

Protocol:

  • Anesthetize the rats and place them in a stereotaxic apparatus.

  • Dissolve STZ in aCSF or sterile saline immediately before use.

  • Perform bilateral ICV injections of STZ (e.g., 3 mg/kg) into the lateral ventricles.

  • Administer ellagic acid or urolithins orally or via injection for a specified duration (e.g., 30 days) starting after the STZ injection.

  • Following the treatment period, conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.

  • Euthanize the animals and collect brain tissue for biochemical (e.g., ELISA for Aβ and inflammatory markers) and histological analysis.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by ellagic acid and its metabolites.

Ellagic_Acid_Antioxidant_Pathway EA Ellagic Acid Keap1 Keap1 EA->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Ellagic Acid's Antioxidant Signaling Pathway via Nrf2.

Urolithin_A_Anti_Inflammatory_Pathway cluster_nucleus UA Urolithin A IKK IKK UA->IKK inhibits LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to NFkappaB_n NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation Proinflammatory_Genes_n Pro-inflammatory Genes NFkappaB_n->Proinflammatory_Genes_n activates

Caption: Urolithin A's Anti-Inflammatory Pathway via NF-κB Inhibition.

Urolithin_A_Mitophagy_Pathway UA Urolithin A AMPK AMPK UA->AMPK activates mTOR mTOR UA->mTOR inhibits Damaged_Mitochondria Damaged Mitochondria (depolarized) PINK1 PINK1 Damaged_Mitochondria->PINK1 stabilizes Parkin Parkin PINK1->Parkin recruits and phosphorylates Ubiquitination Mitochondrial Ubiquitination Parkin->Ubiquitination catalyzes Autophagosome Autophagosome Ubiquitination->Autophagosome recruits Mitophagy Mitophagy Autophagosome->Mitophagy mediates Neuronal_Health Improved Neuronal Health Mitophagy->Neuronal_Health AMPK->Mitophagy promotes mTOR->Mitophagy inhibits

Caption: Urolithin A-Induced Mitophagy for Neuronal Health.

Conclusion

Ellagic acid and its metabolites, particularly urolithins, demonstrate significant neuroprotective potential through a combination of antioxidant, anti-inflammatory, and pro-mitophagic activities. The evidence presented in this technical guide, including quantitative data and detailed experimental protocols, provides a solid foundation for further research into their therapeutic applications for a range of neurodegenerative disorders. The visualization of the key signaling pathways offers a clear framework for understanding their mechanisms of action. Future studies should focus on clinical trials to translate these promising preclinical findings into effective therapies for patients.

References

Methodological & Application

Application Note: Quantification of Ellagic Acid using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of ellagic acid in various samples, including plant extracts and topical cream formulations. The described protocol provides clear instructions for sample preparation, chromatographic separation, and data analysis, making it suitable for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method is demonstrated to be specific, linear, accurate, and precise, adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction

Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits, nuts, and seeds, such as pomegranates, raspberries, strawberries, and walnuts.[1] It is recognized for its potent antioxidant, anti-inflammatory, and anti-proliferative properties, which have led to extensive research into its potential therapeutic applications, including in cancer treatment and dermatology for managing hyperpigmentation.[1][2] Accurate and reliable quantification of ellagic acid is crucial for the standardization of herbal extracts, quality control of commercial products, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.

This document provides a comprehensive protocol for the quantification of ellagic acid using a reversed-phase HPLC-UV system.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Column: A C18 column is commonly used. Specific examples include Supelco Analytical C18 (250 x 4.6 mm, 5 µm) and Sunfire C18 (250 x 4.6 mm, 5 µm).[3][4]

  • Chemicals and Reagents:

    • Ellagic acid reference standard (analytical grade)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Acids for mobile phase modification (e.g., orthophosphoric acid, trichloroacetic acid, perchloric acid).[1][3][4]

Chromatographic Conditions

The separation of ellagic acid is typically achieved using a C18 reversed-phase column with a mobile phase consisting of an aqueous acidic solution and an organic modifier. The UV detection is commonly set at or near the maximum absorption wavelength of ellagic acid, which is around 254 nm.[2][3]

Table 1: Examples of HPLC-UV Chromatographic Conditions for Ellagic Acid Analysis

ParameterCondition 1Condition 2Condition 3
Column Supelco Analytical C18 (250 x 4.6 mm, 5 µm)[3]Newcrom BH (100 x 2.1 mm, 5 µm)[1]Sunfire C18 (250 x 4.6 mm, 5µ)[4]
Mobile Phase Water/Acetonitrile (85:15) with 0.05% (w/v) trichloroacetic acid[3]Methanol/Water (40:60) with 0.5% perchloric acid[1]0.1% Orthophosphoric acid and Acetonitrile[4]
Flow Rate 1.0 mL/min[3]0.2 mL/min[1]1.0 mL/min[4]
Detection Wavelength 254 nm[3]253 nm[1]280 nm[4]
Injection Volume 10 µL[3]Not SpecifiedNot Specified
Column Temperature AmbientNot Specified35 °C[5]

Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of ellagic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 5-200 µg/mL).[6]

Protocol 2: Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Extraction: Weigh a known amount of powdered plant material and transfer it to an extraction vessel. Add a suitable extraction solvent, such as 50% ethanol. A common drug-to-solvent ratio is 10% (w/v).[7]

  • Ultrasound-Assisted Extraction (UAE): Place the extraction vessel in an ultrasonic bath for a specified duration (e.g., 30 minutes) at a controlled temperature.[7]

  • Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter before HPLC analysis.[7]

  • Extraction: Accurately weigh a portion of the cream and disperse it in a suitable solvent like methanol.[2]

  • Centrifugation/Filtration: Centrifuge the mixture to separate the excipients and filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.[8]

For complex matrices, an SPE step may be necessary to remove interfering substances.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the filtered extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

  • Elution: Elute the retained ellagic acid with a stronger solvent, such as methanol.[9]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of mobile phase before HPLC analysis.

Protocol 3: HPLC Analysis Workflow
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration. Plot a calibration curve of the peak area versus the concentration of ellagic acid.

  • Sample Analysis: Inject the prepared sample solutions in triplicate.

  • Quantification: Determine the concentration of ellagic acid in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters for Ellagic Acid Quantification by HPLC-UV

ParameterTypical Range/ValueReference
Linearity Range (µg/mL) 14.5 - 33.8[3]
5 - 200[6]
9.5 - 95[10]
Correlation Coefficient (r²) > 0.99[2][3][4]
Limit of Detection (LOD) (µg/mL) 1.54[10]
2.25
Limit of Quantification (LOQ) (µg/mL) 4.68[10]
7.53[8]
Accuracy (Recovery %) 98 - 102%[5]
Precision (%RSD) < 2%[4]

Data Presentation

The quantitative results for ellagic acid in the analyzed samples should be presented in a clear and organized table.

Table 3: Example of Quantitative Data Presentation

Sample IDMean Peak Area (n=3)Concentration (µg/mL)Standard Deviation%RSD
Sample A[Value][Value][Value][Value]
Sample B[Value][Value][Value][Value]
Sample C[Value][Value][Value][Value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of Ellagic Acid Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: HPLC-UV analysis workflow for ellagic acid quantification.

sample_preparation_workflow cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_final Final Preparation Start Sample (e.g., Plant Material) Extraction Solvent Extraction (e.g., UAE) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE If necessary Final_Sample Sample ready for HPLC injection Filtration->Final_Sample If SPE is not required SPE->Final_Sample

References

Application Notes and Protocols for the Isolation of Lutein and Luteolin from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of two distinct, naturally occurring compounds: Lutein (B1675518), a carotenoid, and Luteolin (B72000), a flavonoid. While the user's request specified "luteic acid," this term is not commonly associated with a specific, well-documented natural compound in the provided search results. It is likely that the intended compounds were either Lutein or Luteolin, both of which are extensively researched for their biological activities. This document presents protocols for both, allowing researchers to proceed based on their specific compound of interest.

Part 1: Isolation of Lutein from Natural Sources

Lutein is a xanthophyll and one of the most well-known carotenoids, abundantly found in green leafy vegetables and flowers like marigolds. It is widely studied for its antioxidant properties and its role in eye health.

Experimental Protocols

1.1. General Extraction of Lutein

This protocol outlines a general solvent extraction method for obtaining lutein from plant materials, such as marigold petals.

  • Materials and Equipment:

    • Dried and powdered plant material (e.g., marigold petals)

    • Organic solvents (e.g., hexane (B92381), acetone, ethanol, methanol)[1]

    • Shaker or sonicator

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • Rotary evaporator

    • Saponification reagent (e.g., methanolic potassium hydroxide)[1]

    • Separatory funnel

    • Dichloromethane or diethyl ether

    • Sodium sulfate (B86663) (anhydrous)

    • Spectrophotometer

  • Procedure:

    • Extraction: Mix the powdered plant material with an organic solvent (e.g., hexane) in a flask. The solvent-to-solid ratio can be optimized, but a common starting point is 10:1 (v/w). Agitate the mixture for a specified duration (e.g., 1-3 hours) at a controlled temperature (e.g., 40-60°C).[2]

    • Filtration: Separate the extract from the solid residue by filtration. The process can be repeated with fresh solvent to increase the extraction yield.

    • Concentration: Concentrate the combined extracts using a rotary evaporator to obtain a crude oleoresin.

    • Saponification: To hydrolyze lutein esters and remove interfering lipids, saponify the oleoresin.[1] Dissolve the oleoresin in a minimal amount of a polar organic solvent like methanol (B129727) and add a solution of sodium or potassium hydroxide.[1] The reaction is typically carried out at an elevated temperature for a specific time (e.g., 70°C for 3 hours).[2]

    • Liquid-Liquid Extraction: After saponification, transfer the mixture to a separatory funnel. Add water and a non-polar solvent like diethyl ether or hexane to partition the lutein into the organic phase.

    • Washing and Drying: Wash the organic phase with water to remove residual alkali and other water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate.

    • Final Concentration: Evaporate the solvent to obtain purified lutein crystals.

1.2. Ultrasound-Assisted Extraction (UAE) of Lutein

UAE is a modern technique that can improve extraction efficiency and reduce extraction time and solvent consumption.[3]

  • Procedure:

    • Follow the general extraction procedure (Step 1), but place the flask in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) for a shorter duration (e.g., 15-30 minutes) compared to conventional extraction.

    • Proceed with filtration, concentration, and purification steps as described in the general protocol.

Data Presentation: Lutein Extraction Parameters
ParameterMethodNatural SourceSolventSolvent/Solid RatioTemperature (°C)TimeYield/ConcentrationReference
ExtractionSolvent ExtractionChard LeavesHexaneNot SpecifiedNot SpecifiedNot Specified4.5 mg/g[1]
ExtractionSolvent ExtractionChard LeavesAcetone (85%)Not SpecifiedNot SpecifiedNot Specified2.3 mg/g[1]
ExtractionSolvent ExtractionChard LeavesEthanolNot SpecifiedNot SpecifiedNot Specified2.3 mg/g[1]
ExtractionSolvent ExtractionMarigoldHexaneNot Specified40-60Not SpecifiedOleoresin rich in lutein[2]
SaponificationAlkaline HydrolysisMarigold OleoresinAqueous AlkaliNot Specified908 hoursNot Specified[2]
SaponificationAlkaline HydrolysisMarigold OleoresinIsopropyl Alcohol/AlkaliNot SpecifiedNot Specified90 minutesNot Specified[2]

Experimental Workflow: Lutein Isolation

Lutein_Isolation_Workflow A Plant Material (e.g., Marigold Petals) B Drying and Grinding A->B C Solvent Extraction (e.g., Hexane) B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude Oleoresin E->F G Saponification (e.g., KOH/Methanol) F->G H Liquid-Liquid Extraction (e.g., Diethyl Ether/Water) G->H I Washing and Drying H->I J Final Concentration I->J K Purified Lutein J->K

Caption: Workflow for the isolation of lutein from plant sources.

Part 2: Isolation and Biological Activity of Luteolin

Luteolin is a common flavonoid found in many plants that exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[4]

Experimental Protocols

2.1. Extraction and Purification of Luteolin

This protocol describes a general method for extracting and purifying luteolin from plant sources like Cajanus cajan leaves.[3]

  • Materials and Equipment:

    • Dried and powdered plant material

    • Solvents (e.g., 70% ethanol, methanol, ethyl acetate)[5]

    • Reflux apparatus or microwave extractor

    • Filtration apparatus

    • Rotary evaporator

    • Chromatography column (e.g., silica (B1680970) gel)

    • HPLC system for purification and analysis

  • Procedure:

    • Extraction: Perform extraction using methods like reflux, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) with a suitable solvent such as 70% ethanol.[3][5]

    • Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

    • Fractionation: The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to isolate fractions enriched with flavonoids.

    • Chromatographic Purification: Subject the flavonoid-rich fraction (often the ethyl acetate fraction) to column chromatography over silica gel. Elute with a gradient of solvents (e.g., chloroform-methanol) to separate individual compounds.

    • Crystallization/Final Purification: Collect the fractions containing luteolin (monitored by TLC or HPLC) and concentrate them. Luteolin can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) or by preparative HPLC.

Data Presentation: Luteolin Quantification
Natural SourceCompoundConcentrationAnalytical MethodReference
Viola luteaLuteolin23.1 mg/mlHPLC[5]
Fresh Whole Crop Rice (Milky Stage)Luteolin0.54 µg/gHPLC[6]
WCR Silage (Milky Stage, LAB-inoculated)Luteolin0.49 µg/gHPLC[6]
WCR Hay (Milky Stage)Luteolin0.54 µg/gHPLC[6]
Signaling Pathways Modulated by Luteolin

Luteolin has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

2.2. Anti-inflammatory Signaling Pathways of Luteolin

Luteolin exerts its anti-inflammatory effects by inhibiting pro-inflammatory pathways such as NF-κB, MAPK, and JAK/STAT, and by activating the Nrf2 antioxidant response pathway.[7][8]

Luteolin_Signaling cluster_inhibition Inhibition by Luteolin cluster_activation Activation by Luteolin Luteolin_Inhibit Luteolin NFkB_pathway NF-κB Pathway Luteolin_Inhibit->NFkB_pathway inhibits MAPK_pathway MAPK Pathway Luteolin_Inhibit->MAPK_pathway inhibits JAK_STAT_pathway JAK/STAT Pathway Luteolin_Inhibit->JAK_STAT_pathway inhibits PI3K_AKT_pathway PI3K/AKT Pathway Luteolin_Inhibit->PI3K_AKT_pathway inhibits NLRP3_inflammasome NLRP3 Inflammasome Luteolin_Inhibit->NLRP3_inflammasome inhibits Inflammation Inflammation NFkB_pathway->Inflammation MAPK_pathway->Inflammation JAK_STAT_pathway->Inflammation Cell_Survival Cell Survival & Proliferation PI3K_AKT_pathway->Cell_Survival NLRP3_inflammasome->Inflammation Luteolin_Activate Luteolin M2_Polarization Macrophage M2 Polarization Luteolin_Activate->M2_Polarization promotes Anti_inflammatory_response Anti-inflammatory Response M2_Polarization->Anti_inflammatory_response

Caption: Luteolin's modulation of inflammatory and cell survival pathways.

References

Ellagic Acid: In Vitro Cell Culture Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] In vitro studies have demonstrated its ability to modulate key cellular processes, including cell proliferation, apoptosis, and inflammatory responses.[3][4][5] This document provides detailed protocols for a range of in vitro cell culture assays to investigate the biological activities of ellagic acid, summarizes key quantitative data from published studies, and illustrates the signaling pathways through which ellagic acid exerts its effects.

Data Presentation: Quantitative Effects of Ellagic Acid

The following tables summarize the dose-dependent effects of ellagic acid on cell viability, antioxidant capacity, and inflammatory markers in various cell lines.

Table 1: Cell Viability (IC50 Values)

Cell LineAssayIncubation TimeIC50 ConcentrationReference
A549 (Human NSCLC)MTT48 hNot specified, significant inhibition at 5, 10, 20 µM[3]
PANC-1 (Pancreatic Cancer)MTT72 hInhibition observed from 10 µM[4]
AsPC-1 (Pancreatic Cancer)MTT72 hInhibition observed from 100 µM[4]
MIA PaCA-2 (Pancreatic Cancer)MTT72 hInhibition observed at 1000 µM[4]
C6 Glioma (Rat)Cell Count48 hSignificant reduction at 1, 50, 100 µM[6]
HOS (Human Osteosarcoma)MTT48 hSignificant reduction at 4, 20, 100 µg/ml[7]
1205Lu (Metastatic Melanoma)MTS24 hSignificant inhibition at 50, 100 µM[2]
WM852c (Metastatic Melanoma)MTS24 hSignificant inhibition at 25, 50, 100 µM[2]
PC3 (Prostate Cancer)MTT72 h~50 µM[7]

Table 2: Antioxidant Activity

AssayMethodResultReference
DPPH Radical ScavengingSpectrophotometryIC50: 17 ± 4 µM[8]
Lipid Peroxidation InhibitionTBARS AssayDose-dependent inhibition in V79-4 cells[9]

Table 3: Anti-inflammatory Effects

Cell LineInflammatory StimulusMeasured MarkerEffect of Ellagic AcidReference
Human Dermal FibroblastsLPS (10 ng/mL)IL-1β, IL-6Significant reduction at 10⁻⁶ M and 10⁻⁷ M[5]
HaCaT KeratinocytesTNF-α/IFN-γIL-6, TNF-α mRNASuppression at 250, 500, 1000 µM[1]
BV-2 MicrogliaLPS (1 µg/mL)TNF-α, NOInhibition of release[10]
1205Lu Melanoma Cells-IL-1β, IL-8 mRNASignificant decrease with 50 µM EA[2]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on A549, pancreatic cancer, and HepG2 cells.[3][4][11]

Objective: To determine the effect of ellagic acid on the viability and proliferation of cultured cells.

Materials:

  • Cell line of interest (e.g., A549, PANC-1)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Ellagic acid (Sigma, E2250 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.[3][4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Ellagic Acid Preparation: Prepare a stock solution of ellagic acid in DMSO (e.g., 5 mM) or 1 M NaOH (e.g., 10 mg/mL).[4][6] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of ellagic acid. Include a vehicle control group (medium with the same concentration of DMSO or NaOH as the highest ellagic acid concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3][4]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[4] Incubate for an additional 2-4 hours at 37°C.[3][4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a study using A549 cells.[3]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with ellagic acid.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Ellagic acid

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (e.g., BD Biosciences, 556547)

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[3] Treat the cells with various concentrations of ellagic acid (e.g., 5, 10, 20 µM) for 48 hours.[3]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Antioxidant Assay (DPPH Radical Scavenging)

This protocol is based on the DPPH radical scavenging assay used to guide the purification of ellagic acid.[12][13]

Objective: To determine the free radical scavenging activity of ellagic acid.

Materials:

  • Ellagic acid

  • Methanol (B129727)

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) solution in methanol (e.g., 100 µM)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of ellagic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the ellagic acid solution to the DPPH solution. The final volume and concentrations may need optimization. A typical setup involves mixing 100 µL of the sample with 100 µL of DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[8] A blank containing only methanol should be used.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of ellagic acid required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of ellagic acid.

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines by ELISA)

This protocol is adapted from studies on human dermal fibroblasts and keratinocytes.[1][5]

Objective: To measure the effect of ellagic acid on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

  • Cell line of interest (e.g., human fibroblasts, HaCaT)

  • 96-well cell culture plates

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α/IFN-γ)

  • Ellagic acid

  • Commercial ELISA kits for the cytokines of interest (e.g., IL-1β, IL-6) (e.g., Abcam, R&D Systems)[4][5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a density of 2 x 10⁴ cells/well in a 96-well plate and allow them to adhere.[5]

  • Pre-treatment: Pre-treat the cells with various concentrations of ellagic acid (e.g., 10⁻⁷ M, 10⁻⁶ M) for 1-2 hours.[1]

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL LPS) to the wells containing ellagic acid.[5] Include control groups (untreated cells, cells with stimulus only).

  • Incubation: Incubate the plate for 24-48 hours.[5]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA for the target cytokines (e.g., IL-1β, IL-6) according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of the cytokines in the samples based on the standard curve. Compare the cytokine levels in the ellagic acid-treated groups to the stimulated control group.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Analysis of Ellagic Acid

The following diagram illustrates a typical workflow for investigating the cellular effects of ellagic acid.

G cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis prep_ea Prepare Ellagic Acid Stock (e.g., in DMSO) viability Cell Viability Assay (MTT / MTS) prep_ea->viability apoptosis Apoptosis Assay (Annexin V / PI) prep_ea->apoptosis antioxidant Antioxidant Assay (DPPH) prep_ea->antioxidant inflammation Anti-inflammatory Assay (ELISA / qRT-PCR) prep_ea->inflammation prep_cells Cell Culture (Select appropriate cell line) prep_cells->viability prep_cells->apoptosis prep_cells->inflammation western Western Blot (Signaling protein expression) viability->western migration Migration/Invasion Assay (Transwell) viability->migration ic50 IC50 Calculation viability->ic50 apoptosis->western stats Statistical Analysis apoptosis->stats antioxidant->stats qpcr qRT-PCR (Gene expression analysis) inflammation->qpcr inflammation->stats pathway Pathway Mapping western->pathway qpcr->pathway migration->pathway ic50->pathway stats->pathway

Caption: General workflow for in vitro evaluation of ellagic acid.

Ellagic Acid's Impact on the PI3K/Akt Signaling Pathway

Ellagic acid has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][12][14] This inhibition leads to downstream effects that promote apoptosis.

Caption: Ellagic acid inhibits the PI3K/Akt survival pathway.

Ellagic Acid's Modulation of the NF-κB and MAPK Signaling Pathways

In inflammatory conditions, ellagic acid can suppress the NF-κB and MAPK signaling cascades, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.[10][13][15]

NFkB_MAPK_Pathway cluster_nucleus EA Ellagic Acid NFkB_path NF-κB Pathway EA->NFkB_path inhibits MAPK_path MAPK Pathway (ERK, JNK) EA->MAPK_path inhibits Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->NFkB_path Stimulus->MAPK_path NFkB NF-κB NFkB_path->NFkB activates AP1 AP-1 MAPK_path->AP1 activates Cytokines Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, COX-2) NFkB->Cytokines upregulates AP1->Cytokines upregulates

Caption: Ellagic acid suppresses pro-inflammatory signaling.

Ellagic Acid's Induction of Apoptosis

By inhibiting survival pathways and modulating apoptosis-related proteins, ellagic acid can trigger programmed cell death in cancer cells.[9][12]

Apoptosis_Pathway cluster_cytoplasm cluster_final EA Ellagic Acid Bax Bax (Pro-apoptotic) EA->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) EA->Bcl2 downregulates CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ellagic acid promotes apoptosis via the mitochondrial pathway.

References

Application of Luteolin and Lutein in Antioxidant Capacity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of antioxidant capacity is a critical aspect of research in the fields of nutrition, pharmacology, and drug development. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The terms "luteic acid" is not standard in scientific literature; however, it is likely that the intended subjects are luteolin (B72000) , a common flavonoid found in plants like celery, green pepper, and chamomile tea, and lutein (B1675518) , a carotenoid xanthophyll found in green leafy vegetables like spinach and kale. Both are renowned for their potent antioxidant properties.

Luteolin and lutein exhibit strong antioxidant effects through various mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.[1][2] Their ability to neutralize reactive oxygen species (ROS) contributes to their potential therapeutic effects in a range of oxidative stress-related conditions.[1] This document provides detailed application notes and protocols for evaluating the antioxidant capacity of luteolin and lutein using common in vitro assays.

Mechanisms of Antioxidant Action

Luteolin and lutein exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: Both molecules can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing cellular damage. The chemical structure of luteolin, with its multiple hydroxyl groups, is particularly effective in this regard.[3]

  • Modulation of Cellular Signaling Pathways: Luteolin, in particular, has been shown to upregulate the body's own antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). When exposed to oxidative stress or certain bioactive compounds like luteolin, Nrf2 dissociates from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6]

Nrf2 Signaling Pathway Activated by Luteolin

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 induces dissociation Luteolin Luteolin Luteolin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_ub Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1_ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cellular_Protection

Luteolin activates the Nrf2 antioxidant pathway.

Quantitative Data on Antioxidant Capacity

The following tables summarize the in vitro antioxidant capacity of luteolin and lutein from various studies. These values can serve as a benchmark for experimental results.

Table 1: In Vitro Antioxidant Activity of Luteolin

AssayIC50 Value (µM)FRAP Value (µM Fe(II)/µM)ORAC Value (µmol TE/µmol)
DPPH13.2 ± 0.18[7]573.1 µM (as reducing power)[8]5.36[9]
ABTS17.3 ± 0.82[7]--

IC50 (half maximal inhibitory concentration) is the concentration required to scavenge 50% of free radicals. A lower IC50 indicates higher antioxidant activity. TE: Trolox Equivalents.

Table 2: In Vitro Antioxidant Activity of Lutein

AssayIC50 Value (µg/mL)FRAP ValueORAC Value (relative)
DPPH35[10]--
ABTS>100 (low activity)[11]--
FRAP-0.3 µmols/mL of FeSO4·7H2O (for 50% reducing power)[10]-
ORAC--0.65[12]

Experimental Protocols

This section provides detailed protocols for four common antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This causes a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.[11]

Experimental Workflow:

Workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this working solution at 517 nm should be approximately 1.0.[13]

    • Prepare a stock solution of luteolin or lutein in a suitable solvent (e.g., methanol or DMSO). From this stock, create a series of dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the various concentrations of the sample or a standard antioxidant (e.g., Trolox, ascorbic acid).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[11]

    • For the control well (maximum absorbance), add 100 µL of the solvent (e.g., methanol) instead of the sample.

    • For the blank well, add 100 µL of the solvent and 100 µL of methanol instead of the DPPH solution.

  • Incubation:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[12]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[12]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[13]

    • Plot the percentage of inhibition against the sample concentrations to determine the IC50 value.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced, causing a loss of color that is measured spectrophotometrically at 734 nm.[11]

Experimental Workflow:

References

Application Notes and Protocols for Developing Stable Formulations of Ellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid (EA) is a natural polyphenol found in various fruits and nuts, recognized for its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1] Despite its significant therapeutic potential, the clinical application of ellagic acid is hampered by its poor aqueous solubility (approximately 9.7 µg/mL) and low bioavailability.[2][3] These characteristics limit its absorption and efficacy. To overcome these challenges, various formulation strategies have been developed to enhance the stability and solubility of ellagic acid for research and therapeutic purposes.

This document provides detailed application notes and protocols for the development of stable ellagic acid formulations, focusing on solid dispersions and nanoparticle-based systems. It includes quantitative data on solubility, detailed experimental procedures, and visualizations of experimental workflows and relevant signaling pathways.

Challenges in Ellagic Acid Formulation

The primary obstacles in formulating ellagic acid are:

  • Low Aqueous Solubility: EA's planar and rigid structure contributes to its poor solubility in water, limiting its dissolution and absorption in the gastrointestinal tract.[2]

  • Poor Stability: In alkaline solutions, the lactone rings of ellagic acid can open, leading to degradation.[4] It is also susceptible to degradation under certain storage conditions.

  • Low Permeability: Ellagic acid exhibits low permeability across biological membranes, further contributing to its poor bioavailability.

Formulation Strategies to Enhance Solubility and Stability

Several techniques can be employed to improve the biopharmaceutical properties of ellagic acid. This document will focus on two prominent methods: solid dispersions and nanoparticle encapsulation.

1. Solid Dispersions:

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This technique can enhance the dissolution rate and apparent solubility of poorly water-soluble drugs by reducing particle size, improving wettability, and creating amorphous forms of the drug.

2. Nanoparticle Encapsulation:

Encapsulating ellagic acid into nanoparticles, such as polymeric nanoparticles or lipid-based carriers, can protect it from degradation, improve its solubility, and provide controlled release. These systems can also be tailored for targeted delivery.

Quantitative Data on Ellagic Acid Solubility

The following tables summarize the solubility of ellagic acid in various solvents and the enhancement achieved through different formulation strategies.

Table 1: Solubility of Ellagic Acid in Various Vehicles

VehicleSolubility (µg/mL)Reference
Water9.7[2]
Methanol (B129727)671[2]
Polyethylene glycol 400 (PEG 400)Soluble[5]
N-methyl pyrrolidone (NMP)Soluble[5]
TriethanolamineSoluble[5]

Table 2: Solubility Enhancement of Ellagic Acid Formulations

FormulationMethodSolubility EnhancementResulting Solubility (µg/mL)Reference
Ellagic Acid-Urea ComplexSolvent Evaporation~2-fold7.13[6]
Ellagic Acid-PVP Solid DispersionNot specified>20-fold593[7]
Ellagic Acid in Pectin (B1162225) MicrodispersionSpray Drying30-foldNot specified[8]
Ellagic Acid in Dendrimer NanodispersionNot specified300 to 1000-foldNot specified[8]

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of stable ellagic acid formulations.

Protocol 1: Preparation of Ellagic Acid Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from the preparation of an ellagic acid-urea complex.[6]

Materials:

Procedure:

  • Weigh equimolar amounts of ellagic acid and urea.

  • Prepare a physical mixture by combining the EA and urea in a suitable container and mixing thoroughly using a vortex mixer for 1 minute.

  • Dissolve the physical mixture in a sufficient volume of ethanol (e.g., 100 mL).

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure (e.g., 58 mbar).

  • Collect the resulting solid dispersion powder and store it in a desiccator.

Protocol 2: Preparation of Ellagic Acid Loaded Chitosan (B1678972) Nanoparticles (Ionic Gelation Method)

This protocol is based on the encapsulation of ellagic acid in chitosan nanoparticles.[9]

Materials:

  • Ellagic Acid (EA)

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.

  • Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.

  • Dissolve ellagic acid in a minimal amount of a suitable solvent (e.g., DMSO) and then add it to the chitosan solution under constant stirring.

  • Add the TPP solution dropwise to the chitosan-ellagic acid mixture under continuous stirring.

  • Observe the formation of opalescent suspension, indicating the formation of nanoparticles.

  • Continue stirring for a specified period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.

  • Separate the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove any unreacted reagents.

  • Lyophilize the nanoparticles for long-term storage.

Protocol 3: Evaluation of Ellagic Acid Formulation Stability by HPLC

This protocol outlines a general method for assessing the stability of ellagic acid formulations using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Ellagic acid standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Deionized water

  • Syringe filters (0.45 µm)

HPLC Conditions (Example): [10]

  • Mobile Phase: A mixture of deionized water (50%), methanol (30%), acetonitrile (20%), and phosphoric acid (0.1%).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

Stability Study Procedure:

  • Prepare the ellagic acid formulation and store it under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) in sealed containers.

  • At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw a sample of the formulation.

  • Extract the ellagic acid from the formulation using a suitable solvent (e.g., methanol). This may involve dilution, sonication, and/or centrifugation to ensure complete extraction and removal of excipients.

  • Filter the extracted sample through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Quantify the amount of ellagic acid remaining by comparing the peak area with a standard calibration curve.

  • Calculate the percentage of ellagic acid remaining at each time point to assess the stability of the formulation.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for developing and evaluating ellagic acid formulations and a simplified representation of a signaling pathway influenced by ellagic acid.

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo / Ex Vivo Studies prep Preparation of EA Formulation (e.g., Solid Dispersion, Nanoparticles) particle_size Particle Size & Zeta Potential prep->particle_size morphology Morphology (SEM/TEM) prep->morphology encapsulation Encapsulation Efficiency prep->encapsulation drug_loading Drug Loading prep->drug_loading solubility Solubility Studies particle_size->solubility dissolution Dissolution Testing particle_size->dissolution stability Stability Assessment (HPLC) particle_size->stability morphology->solubility morphology->dissolution morphology->stability encapsulation->solubility encapsulation->dissolution encapsulation->stability drug_loading->solubility drug_loading->dissolution drug_loading->stability permeability Permeability Studies solubility->permeability dissolution->permeability stability->permeability bioavailability Bioavailability Assessment permeability->bioavailability

Caption: Experimental workflow for ellagic acid formulation.

Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_p53 p53 Pathway EA Ellagic Acid PI3K PI3K EA->PI3K Inhibits p53 p53 EA->p53 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Ellagic acid's influence on signaling pathways.

References

Application Notes and Protocols for the Analytical Identification of Luteic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Cautious Note to the Researcher: Extensive literature searches for the metabolism of luteic acid did not yield specific metabolites or established metabolic pathways. The information presented herein is based on established principles of phenolic acid and xenobiotic metabolism. Researchers are advised to use these protocols as a foundational guide for exploratory studies into the potential biotransformation of this compound.

Introduction

This compound, a phenolic compound, is anticipated to undergo metabolic transformation in vivo, primarily through Phase I and Phase II enzymatic reactions common to xenobiotics.[1][2][3][4] Phase I reactions, such as oxidation and hydrolysis, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[1][2][3][4] The liver is the primary site of this metabolism, with enzymes in the gut wall and by the gut microbiota also playing a significant role.[5][6][7][8] This document provides a generalized framework for the identification and quantification of potential this compound metabolites using advanced analytical techniques.

Predicted Metabolic Pathways of this compound

Given the chemical structure of this compound, its metabolism is likely to follow pathways common to other phenolic acids. These transformations are primarily catalyzed by cytochrome P450 enzymes and various transferases.[1][2][3]

Phase I Metabolism (Functionalization):

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.

  • Oxidation: Further oxidation of hydroxyl groups.

  • Hydrolysis: Cleavage of ester bonds, if present in derivatives.

Phase II Metabolism (Conjugation):

  • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups, a common pathway for phenolics.[4]

  • Sulfation: Conjugation with a sulfonate group.

  • Methylation: Addition of a methyl group to hydroxyl moieties.

Gut Microbiota Metabolism:

  • The gut microbiome can perform a variety of transformations, including hydrolysis and ring fission, leading to smaller phenolic acid derivatives.[7][9][10]

Below is a conceptual diagram illustrating the potential metabolic pathways for a generic phenolic acid like this compound.

G Predicted Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_gut Gut Microbiota Metabolism luteic_acid This compound hydroxylated Hydroxylated Metabolites luteic_acid->hydroxylated Hydroxylation (CYP450) gut_metabolites Small Phenolic Acids luteic_acid->gut_metabolites Hydrolysis, Ring Fission oxidized Oxidized Metabolites hydroxylated->oxidized Oxidation glucuronide Glucuronide Conjugates hydroxylated->glucuronide Glucuronidation (UGTs) sulfate Sulfate Conjugates hydroxylated->sulfate Sulfation (SULTs) methylated Methylated Conjugates hydroxylated->methylated Methylation (COMT)

Caption: Predicted metabolic pathways for this compound.

Analytical Techniques and Protocols

The identification and quantification of this compound metabolites require sensitive and selective analytical methods. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the technique of choice for this purpose.[11][12][13]

3.1. Experimental Workflow

The general workflow for identifying and quantifying this compound metabolites is depicted below.

G Experimental Workflow for this compound Metabolite Analysis sample_collection Sample Collection (e.g., Plasma, Urine, Feces, Microsomes) sample_prep Sample Preparation (Extraction, Protein Precipitation) sample_collection->sample_prep uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms data_acquisition Data Acquisition (Full Scan and MS/MS) uplc_msms->data_acquisition data_processing Data Processing (Peak Picking, Alignment) data_acquisition->data_processing metabolite_id Metabolite Identification (Mass Shifts, Fragmentation) data_processing->metabolite_id quantification Quantification (Standard Curve) metabolite_id->quantification

Caption: General workflow for metabolite analysis.

3.2. Sample Preparation Protocols

Proper sample preparation is crucial for accurate metabolite analysis. The goal is to efficiently extract metabolites while removing interfering substances like proteins and salts.

Protocol 3.2.1: Protein Precipitation for Plasma/Serum Samples

  • Thaw plasma or serum samples on ice.

  • To 100 µL of sample, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 3.2.2: Solid-Phase Extraction (SPE) for Urine Samples

  • Centrifuge urine samples at 2,000 x g for 10 minutes to remove particulate matter.

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of the urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute the metabolites with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 3.2.1.

Protocol 3.2.3: Extraction from In Vitro Liver Microsome Incubations

  • Incubate this compound with liver microsomes and necessary cofactors (e.g., NADPH).[14][15][16][17]

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for direct injection or further concentration.

3.3. UPLC-MS/MS Method Protocol

This protocol provides a starting point for the separation and detection of this compound and its potential metabolites. Optimization will be necessary based on the specific metabolites of interest.

ParameterRecommended Conditions
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Negative and Positive
Scan Type Full Scan (for discovery) and Product Ion Scan (for fragmentation)
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation

3.4. Data Presentation: Quantitative Analysis

For quantitative analysis, a standard curve for this compound and any identified and synthesized metabolite standards should be prepared. The data can be summarized in tables for clear comparison.

Table 1: Predicted Mass Transitions for Potential this compound Metabolites

CompoundPredicted ModificationPrecursor Ion (m/z)Product Ion (m/z)
This compound-[M-H]⁻To be determined
Hydroxylated this compound+ O[M-H+16]⁻To be determined
This compound Glucuronide+ C₆H₈O₆[M-H+176]⁻[M-H]⁻
This compound Sulfate+ SO₃[M-H+80]⁻[M-H]⁻
Methylated this compound+ CH₂[M-H+14]⁻To be determined

Table 2: Example Quantitative Data Summary from In Vitro Metabolism Assay

CompoundConcentration (ng/mL) in ControlConcentration (ng/mL) after Incubation% Metabolized
This compound100025075%
Metabolite A (e.g., Glucuronide)0600-
Metabolite B (e.g., Hydroxylated)0150-

Conclusion

The analytical framework presented provides a robust starting point for researchers and drug development professionals to investigate the metabolism of this compound. The combination of meticulous sample preparation, high-resolution UPLC-MS/MS analysis, and systematic data interpretation will be essential in elucidating the biotransformation of this compound. Given the lack of existing data, initial studies should focus on untargeted metabolite profiling to identify potential biotransformation products, which can then be targeted for quantitative analysis in subsequent studies.

References

Utilizing Ellagic Acid as a Chromatographic Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid, a naturally occurring polyphenol found in various fruits, nuts, and seeds, is recognized for its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] Accurate and precise quantification of ellagic acid in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for this purpose, with ellagic acid serving as a reliable external standard for calibration and quantification. This document provides detailed application notes and protocols for the use of ellagic acid as a chromatographic standard.

Physicochemical Properties of Ellagic Acid

A thorough understanding of the physicochemical properties of ellagic acid is essential for method development and sample preparation.

PropertyValue
Chemical Formula C₁₄H₆O₈
Molar Mass 302.19 g/mol
Appearance Crystalline solid
Solubility Sparingly soluble in water, soluble in alkaline solutions and organic solvents like methanol (B129727) and ethanol.
pKa Multiple dissociation constants due to four phenolic hydroxyl groups.
UV Absorbance Maxima (λmax) Typically around 254 nm and 360-370 nm.[3][4]

Quantitative Data Summary

The following tables summarize typical validation parameters obtained from various HPLC and UPLC methods using ellagic acid as a standard. These values can serve as a benchmark for method development and validation in your laboratory.

Table 1: HPLC Method Parameters for Ellagic Acid Quantification
ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)[2][4]C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile (B52724):Water with 0.1% Phosphoric AcidMethanol:0.1% Phosphoric Acid (70:30, v/v)Acetonitrile:Methanol:Water (acidified with 0.2% Formic Acid)[3]
Flow Rate 0.8 mL/min1.0 mL/min0.8 mL/min[3]
Detection Wavelength 254 nm[2]223 nm254 nm[3]
Retention Time ~5.8 min~7.1 min~13.6 min[3]
Linearity Range (µg/mL) 5 - 3020 - 1205 - 200[3]
Correlation Coefficient (r²) > 0.997> 0.999> 0.99[3]
LOD (µg/mL) 1.67[2]Not ReportedNot Reported
LOQ (µg/mL) 5.07[2]Not ReportedNot Reported
Recovery (%) 98.5 - 101.2Not ReportedNot Reported
Table 2: UPLC-MS/MS Method Parameters for Ellagic Acid Quantification
ParameterValue
Column Reversed-phase C18 (e.g., BEH C18, 1.7 µm)[5]
Mobile Phase Gradient of Water with 0.1% Formic Acid and Acetonitrile[5]
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions (m/z) 301 -> 229
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.99
LOD (ng/mL) ~0.5
LOQ (ng/mL) ~1.5
Recovery (%) > 90%

Experimental Protocols

Protocol 1: Preparation of Ellagic Acid Standard Stock and Working Solutions
  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of pure ellagic acid standard.

    • Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and DMSO). Use sonication if necessary to ensure complete dissolution.

    • Store the stock solution in a dark, airtight container at 4°C. This solution should be stable for several weeks.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the chromatographic analysis.

    • The concentration range of the working standards should encompass the expected concentration of ellagic acid in the samples. A typical calibration curve might include 5-7 concentration levels.

Protocol 2: Sample Preparation from Plant Material
  • Extraction:

    • Weigh a known amount of dried and powdered plant material (e.g., 1 gram).

    • Add a suitable extraction solvent (e.g., 10 mL of 70% methanol or ethanol).

    • Employ an efficient extraction technique such as sonication for 30 minutes or maceration with shaking for 24 hours.[4]

    • Centrifuge the mixture to pellet the solid material.

  • Hydrolysis (for total ellagic acid content from ellagitannins):

    • To a portion of the extract, add an equal volume of 2M hydrochloric acid.

    • Heat the mixture at 90-100°C for 2-4 hours to hydrolyze the ellagitannins to ellagic acid.[6]

    • Cool the mixture and neutralize with a suitable base if necessary.

  • Purification (optional but recommended):

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC/UPLC system to remove particulate matter.

    • For complex matrices, a Solid Phase Extraction (SPE) step using a C18 cartridge can be employed to clean up the sample and concentrate the analyte.[6]

Protocol 3: HPLC-UV Method for Quantification of Ellagic Acid
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. An isocratic or gradient elution can be used.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection: Monitor the absorbance at 254 nm.

  • Injection Volume: 10 - 20 µL.

  • Analysis:

    • Inject the prepared working standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Quantify the amount of ellagic acid in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Experimental Workflows

The quantification of ellagic acid is often pertinent to its biological activities. Below are diagrams illustrating a key signaling pathway influenced by ellagic acid and a typical experimental workflow for its analysis.

Ellagic_Acid_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Ellagic_Acid Ellagic Acid Ellagic_Acid->Nrf2_Keap1 promotes dissociation Nrf2_active Active Nrf2 Nrf2_Keap1->Nrf2_active releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

Caption: Ellagic acid's role in the Nrf2-mediated antioxidant pathway.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant Material) Extraction Extraction Sample_Collection->Extraction Filtration_Purification Filtration / SPE Extraction->Filtration_Purification Sample_Analysis Sample Injection & Data Acquisition Filtration_Purification->Sample_Analysis Standard_Preparation Standard Preparation (Stock & Working) Calibration_Curve Calibration Curve Generation Standard_Preparation->Calibration_Curve HPLC_System HPLC-UV/MS Analysis Quantification Quantification HPLC_System->Quantification Calibration_Curve->HPLC_System Sample_Analysis->HPLC_System Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of ellagic acid using HPLC.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the use of ellagic acid as a chromatographic standard. Adherence to these guidelines, with appropriate optimization for specific sample matrices and instrumentation, will enable researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of this important bioactive compound. The provided diagrams offer a visual representation of the underlying biological context and the analytical process, facilitating a comprehensive understanding of the application.

References

Methods for Assessing the Bioavailability of Ellagic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic efficacy is largely dictated by its bioavailability, which is known to be relatively low. This document provides detailed application notes and protocols for assessing the bioavailability of ellagic acid, encompassing in vitro and in vivo methodologies. These guidelines are intended to assist researchers in accurately evaluating the absorption, distribution, metabolism, and excretion (ADME) of ellagic acid and its metabolites.

A critical aspect of ellagic acid's bioavailability is its metabolism by the gut microbiota into urolithins, which are often more readily absorbed and are considered to be the primary bioactive compounds. Therefore, assessment methods must also account for the quantification of these key metabolites.

Data Presentation: Quantitative Bioavailability Data

The following tables summarize key pharmacokinetic parameters of ellagic acid and its primary metabolite, urolithin A, from various studies.

Table 1: Pharmacokinetic Parameters of Ellagic Acid in Humans

Dosage FormDose of Ellagic AcidCmax (ng/mL)Tmax (h)t1/2 (h)Reference
Pomegranate Juice25 mg31.91~4[1][2]
Pomegranate Extract22 mg331-[3]
Oral Capsule40 mg200.15 ± 26.6618.4 ± 1.4[4]

Table 2: Pharmacokinetic Parameters of Ellagic Acid in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2α (h)t1/2β (h)Reference
Oral (Pomegranate Leaf Extract)85.32130.55--[5][6]
Oral5093.60.50.256.86[7]

Table 3: Bioavailability of Urolithins in Humans

AnalyteCmax (ng/mL)Tmax (h)Persistence in PlasmaReference
Urolithin A0.0 - 0.1 (free)--[8]
Urolithin A-glucuronide2.6 - 106-up to 48[8]
Urolithins (general)>47024up to 48[3]

Experimental Protocols

In Vitro Assessment: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of compounds. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Objective: To determine the apparent permeability coefficient (Papp) of ellagic acid across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (paracellular integrity marker)

  • Ellagic acid standard

  • Analytical instrumentation (HPLC or UPLC-MS/MS)

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Sub-culture the cells every 3-4 days.

    • For permeability studies, seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells on the inserts for 21 days to allow for differentiation and formation of a confluent monolayer, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial volt-ohm meter. A TEER value >250 Ω·cm² generally indicates a well-formed monolayer.

    • The permeability of a paracellular marker, such as Lucifer yellow, should also be assessed to confirm monolayer integrity. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the test solution of ellagic acid (e.g., 10 µM in HBSS) to the apical (donor) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.

    • Immediately after each sampling, replace the volume withdrawn with fresh, pre-warmed HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of ellagic acid in the collected samples using a validated HPLC or UPLC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

      • A is the surface area of the insert (cm²).

      • C0 is the initial concentration of the compound in the donor compartment (µmol/cm³).

In Vivo Assessment: Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of ellagic acid.

Objective: To determine the pharmacokinetic profile of ellagic acid in rats after oral administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Ellagic acid formulation for oral administration (e.g., suspension in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized syringes, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

  • Analytical instrumentation (UPLC-MS/MS)

Protocol:

  • Animal Acclimatization and Fasting:

    • Acclimate the rats to the housing conditions for at least one week before the experiment.

    • Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Administer a single oral dose of the ellagic acid formulation to the rats via oral gavage (e.g., 50 mg/kg).[7]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[5][6]

    • Collect the blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for Analysis (Plasma):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins.

    • Solid-Phase Extraction (SPE): Alternatively, use an SPE method for cleaner samples. Condition an appropriate SPE cartridge, load the plasma sample, wash away interferences, and elute the analyte of interest.[9]

    • Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase for analysis.

  • Analytical Method:

    • Quantify the concentration of ellagic acid and its metabolites (urolithins) in the plasma samples using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

Analytical Protocol: UPLC-MS/MS for Quantification in Biological Samples

Objective: To develop a sensitive and specific method for the simultaneous quantification of ellagic acid and its major urolithin metabolites in plasma.

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[10]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9][10]

  • Flow Rate: 0.3-0.5 mL/min.[10]

  • Ionization Mode: Negative ESI.[9]

  • Detection: Multiple Reaction Monitoring (MRM) mode.

MRM Transitions (Example):

  • Ellagic Acid: m/z 301 -> 229[9]

  • Urolithin A: m/z 227 -> 199

  • Urolithin B: m/z 211 -> 183 (Note: These transitions should be optimized on the specific instrument used.)

Protocol:

  • Standard Curve Preparation:

    • Prepare stock solutions of ellagic acid and urolithin standards in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serial dilution.

    • Spike blank plasma with the working standards to create a calibration curve over the expected concentration range.

  • Sample Preparation:

    • Follow the plasma sample preparation protocol described in the in vivo study section (protein precipitation or SPE).

  • UPLC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards into the UPLC-MS/MS system.

    • Acquire data in MRM mode using the optimized transitions.

  • Data Analysis:

    • Integrate the peak areas for each analyte.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Determine the concentration of each analyte in the unknown samples from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_bioanalysis Bioanalytical Method caco2_culture Caco-2 Cell Culture & Seeding monolayer_integrity Monolayer Integrity Check (TEER) caco2_culture->monolayer_integrity transport_experiment Transport Experiment monolayer_integrity->transport_experiment sample_analysis_invitro Sample Analysis (HPLC/UPLC-MS/MS) transport_experiment->sample_analysis_invitro sample_prep Sample Preparation (SPE or PPT) transport_experiment->sample_prep Samples papp_calculation Papp Calculation sample_analysis_invitro->papp_calculation bioavailability_assessment Overall Bioavailability Assessment papp_calculation->bioavailability_assessment animal_model Animal Model (Rat) oral_administration Oral Administration of Ellagic Acid animal_model->oral_administration blood_sampling Blood Sampling oral_administration->blood_sampling plasma_preparation Plasma Preparation blood_sampling->plasma_preparation sample_analysis_invivo Sample Analysis (UPLC-MS/MS) plasma_preparation->sample_analysis_invivo plasma_preparation->sample_prep Samples pk_analysis Pharmacokinetic Analysis sample_analysis_invivo->pk_analysis pk_analysis->bioavailability_assessment uplc_msms UPLC-MS/MS Quantification sample_prep->uplc_msms data_processing Data Processing & Quantification uplc_msms->data_processing data_processing->bioavailability_assessment

Caption: Experimental workflow for assessing the bioavailability of ellagic acid.

signaling_pathways cluster_ea Ellagic Acid & Urolithins cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response ea Ellagic Acid / Urolithins keap1 Keap1 ea->keap1 inhibition nfkb NF-κB ea->nfkb inhibition nrf2 Nrf2 keap1->nrf2 inhibition are ARE nrf2->are binding antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes transcription cellular_protection cellular_protection antioxidant_genes->cellular_protection Cellular Protection proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->proinflammatory_cytokines transcription inflammation inflammation proinflammatory_cytokines->inflammation Inflammation

Caption: Key signaling pathways modulated by ellagic acid and its metabolites.

References

Experimental Design for Studying Luteolin in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Luteic Acid vs. Luteolin (B72000): The term "this compound" typically refers to a phenolic compound (C₁₄H₈O₉) that is an intermediate in the synthesis of ellagic acid.[1][2] Scientific literature on its biological activity in animal models is scarce. Conversely, "luteolin" is a widely studied flavonoid (C₁₅H₁₀O₆) with well-documented anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] Given the context of designing in-vivo experiments for a bioactive compound, this document will focus on luteolin , as it is the likely intended subject of study.

Audience and Scope

This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the preclinical evaluation of luteolin in animal models, covering pharmacokinetics, toxicology, and a specific efficacy model for inflammation.

Overall Experimental Workflow

The preclinical evaluation of luteolin can be structured in a phased approach, moving from foundational safety and profiling to efficacy testing in a disease model. This workflow ensures a logical, data-driven progression for assessing the therapeutic potential of the compound.

G A Phase 1: In-Vitro Screening & Characterization B Phase 2: Acute Toxicity & Dose Ranging A->B Establish preliminary activity C Phase 3: Pharmacokinetic (PK) Profiling B->C Determine safe dose range (e.g., MTD) D Phase 4: Pharmacodynamic (PD) & Efficacy Study (e.g., LPS Inflammation Model) C->D Understand ADME properties E Data Analysis & Go/No-Go Decision D->E Evaluate therapeutic effect

Caption: High-level experimental workflow for preclinical assessment of luteolin.

Phase 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of luteolin. This data is crucial for selecting appropriate doses for subsequent pharmacokinetic and efficacy studies.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)
  • Animal Model: Female BALB/c mice, 8-10 weeks old. A single sex is used to reduce variability.

  • Housing: House animals individually for 24 hours before dosing for acclimatization. Provide standard chow and water ad libitum.

  • Compound Preparation: Prepare a homogenous suspension of luteolin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water).

  • Dosing Procedure:

    • Administer a single oral gavage dose to the first animal at a starting level (e.g., 175 mg/kg). The default dose progression factor is 3.2.

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • Observe animals closely for the first 4 hours post-dosing, then periodically for 14 days. Observations should include changes in skin, fur, eyes, and behavior (e.g., tremors, convulsions, lethargy).

    • Record body weight changes on Days 0, 7, and 14.

  • Endpoint: The primary endpoint is mortality within the specified period. At the end of the 14-day observation, perform gross necropsy on all surviving animals.

  • Data Analysis: Calculate the LD₅₀ and its confidence intervals using appropriate statistical software (e.g., AOT425StatPgm).

Parameter Observation Details
Clinical Signs Record of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
Body Weight Measured pre-dose, and on Days 7 and 14 post-dose.
Mortality Number of animals that died during the 14-day observation period.
Gross Necropsy Macroscopic examination of organs and tissues for abnormalities.

Table 1: Data Presentation for Acute Toxicity Study.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of luteolin in mice. Understanding its bioavailability and half-life is essential for designing an effective dosing regimen for efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, cannulated (jugular vein) for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer luteolin at 5 mg/kg via tail vein injection to determine baseline clearance and volume of distribution.

    • Oral (PO) Group (n=3): Administer luteolin at 50 mg/kg by oral gavage. This dose is selected based on reported efficacy in inflammation models.[5][6]

  • Sample Collection:

    • Collect sparse blood samples (approx. 30 µL) into heparinized tubes at pre-dose and at specific time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[7]

    • Immediately centrifuge blood at 4000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis (HPLC-MS/MS):

    • Quantify the concentration of luteolin and its major metabolites (e.g., luteolin-7-O-glucuronide) in plasma samples using a validated HPLC-MS/MS method.[8][9][10]

    • Sample Preparation: Protein precipitation with methanol.

    • Column: C18 reverse-phase column.

    • Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

    • Parameters include: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), t₁/₂ (half-life), CL (clearance), and Vd (volume of distribution).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Parameter Unit IV (5 mg/kg) PO (50 mg/kg)
Cₘₐₓ ng/mLN/AExample: 850
Tₘₐₓ hN/AExample: 0.75
AUC₀₋t ng*h/mLExample: 1200Example: 3100
t₁/₂ hExample: 2.5Example: 3.8
Bioavailability (F%) %N/AExample: 20.7%

Table 2: Sample Pharmacokinetic Data Summary (Values are illustrative).

Phase 3: Efficacy in an Acute Inflammation Model

Objective: To evaluate the anti-inflammatory efficacy of luteolin in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This model is relevant as luteolin is known to inhibit inflammatory pathways triggered by LPS, such as the NF-κB pathway.[11][12]

Hypothesized Signaling Pathway: Luteolin Inhibition of NF-κB

LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. This activation results in the expression of pro-inflammatory genes. Luteolin is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB p65/p50 (NF-κB) DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB IκBα Degradation Luteolin Luteolin Luteolin->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Luteolin's proposed mechanism via inhibition of the NF-κB pathway.

Protocol: LPS-Induced Systemic Inflammation
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Experimental Groups (n=8 per group):

    • Group 1 (Vehicle Control): Vehicle (0.5% CMC) PO + Saline IP.

    • Group 2 (LPS Control): Vehicle (0.5% CMC) PO + LPS IP.

    • Group 3 (Luteolin Treatment): Luteolin (50 mg/kg) PO + LPS IP.

    • Group 4 (Positive Control): Dexamethasone (1 mg/kg) IP + LPS IP.

  • Procedure:

    • Administer luteolin or vehicle by oral gavage one hour before the inflammatory challenge.

    • Induce systemic inflammation by administering a single intraperitoneal (IP) injection of LPS (from E. coli O111:B4) at a dose of 2 mg/kg.[13]

    • Monitor animals for signs of sickness (piloerection, lethargy, huddling).

  • Sample Collection & Endpoints:

    • At 4 hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.

    • Harvest tissues (e.g., lung, liver) and snap-freeze in liquid nitrogen or fix in formalin.

  • Analysis:

    • Plasma Cytokines: Measure levels of key pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

    • Gene Expression: Perform quantitative PCR (qPCR) on RNA extracted from lung or liver tissue to measure the mRNA expression of Tnf, Il6, and Nos2 (iNOS).

    • Histology: Perform H&E staining on formalin-fixed lung tissue sections to assess inflammatory cell infiltration.

Group Treatment Plasma TNF-α (pg/mL) Plasma IL-6 (pg/mL) Lung Tnf mRNA (Fold Change)
1Vehicle + SalineExample: 25 ± 5Example: 40 ± 8Example: 1.0 ± 0.2
2Vehicle + LPSExample: 3500 ± 450Example: 15000 ± 2100Example: 50 ± 12
3Luteolin + LPSExample: 1200 ± 200Example: 4500 ± 600Example: 15 ± 4
4Dexamethasone + LPSExample: 400 ± 75Example: 1200 ± 150Example: 5 ± 1.5

Table 3: Sample Efficacy Data Presentation (Values are illustrative, presented as Mean ± SEM).

References

Application Notes and Protocols for the Synthesis of Luteic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteic acid, with the systematic IUPAC name 3,4,8,9,10-Pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid, is a polyphenolic compound that serves as an intermediate in the biosynthesis of ellagic acid.[1][2] Its dibenzo-α-pyrone core structure, rich in hydroxyl groups, presents a versatile scaffold for chemical modification to generate novel derivatives with potentially enhanced biological activities. While specific synthetic protocols for this compound derivatives are not extensively reported, methods for the derivatization of structurally similar compounds, such as ellagic acid and gallic acid, provide a strong foundation for the synthesis of this compound analogs.[1][3][4]

These application notes provide detailed protocols for the synthesis of this compound derivatives based on established methods for related polyphenolic compounds. The primary strategies discussed include esterification and etherification of the phenolic hydroxyl groups to modulate the physicochemical properties and biological activity of the parent molecule.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily involves the modification of its multiple phenolic hydroxyl groups. The carboxylic acid moiety also presents a handle for further chemical elaboration. The two main approaches are:

  • Esterification: Conversion of the hydroxyl groups to esters can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

  • Etherification: Synthesis of ethers can increase metabolic stability compared to esters, which are prone to hydrolysis by esterases.

General Workflow for this compound Derivative Synthesis

The synthesis of this compound derivatives can be conceptualized in a multi-step process, starting from a suitable precursor or this compound itself.

G cluster_0 Starting Materials cluster_1 Core Synthesis / Modification cluster_2 Derivatization cluster_3 Final Products Gallic Acid Gallic Acid Oxidative Coupling Oxidative Coupling Gallic Acid->Oxidative Coupling e.g., Aerobic oxidation This compound (isolated) This compound (isolated) Protection/Deprotection Protection/Deprotection This compound (isolated)->Protection/Deprotection Selective protection Oxidative Coupling->this compound (isolated) Functional Group Interconversion Functional Group Interconversion Protection/Deprotection->Functional Group Interconversion Esterification Esterification Functional Group Interconversion->Esterification Etherification Etherification Functional Group Interconversion->Etherification Amidation Amidation Functional Group Interconversion->Amidation This compound Esters This compound Esters Esterification->this compound Esters This compound Ethers This compound Ethers Etherification->this compound Ethers This compound Amides This compound Amides Amidation->this compound Amides

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the synthesis of this compound derivatives. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate and desired product.

Protocol 1: Esterification of this compound using Acyl Chlorides

This protocol describes the esterification of the phenolic hydroxyl groups of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Pyridine (B92270) or Triethylamine (B128534) (Et3N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (1.5 equivalents per hydroxyl group).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.2 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (B1210297).

  • Washing: Wash the organic layer sequentially with 1 M HCl (if pyridine is used), saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired this compound ester.

Table 1: Representative Esterification Reactions of Polyphenolic Compounds

Starting MaterialAcylating AgentBaseSolventYield (%)Reference
Ellagic AcidHexanoyl chloridePyridinePyridine-[1]
CatechinAcetic AnhydridePyridinePyridine-[5]
PhenolAcetyl ChloridePyridinePyridineHigh[5]

Note: Yields are often reaction-dependent and require optimization.

Protocol 2: Etherification of this compound via Williamson Ether Synthesis

This protocol outlines the etherification of the phenolic hydroxyl groups of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Water

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the chosen base (K2CO3 or Cs2CO3, 2-3 equivalents per hydroxyl group), and anhydrous DMF or acetone.

  • Addition of Alkyl Halide: Add the alkyl halide (1.5-2 equivalents per hydroxyl group) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous mixture with ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound ether derivative.

Table 2: Representative Etherification Reactions of Phenolic Compounds

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
PhenolAlkyl HalideK2CO3AcetoneRefluxGood[6]
4-ChloronitrobenzenePhenol (as phenoxide)KOH-High[7]
Aryl HalidePhenolCs2CO3DMF12065-92[8]

Note: Reaction conditions and yields are substrate-dependent and require optimization.

Signaling Pathways and Biological Evaluation

While specific signaling pathways for this compound are not well-defined, its structural similarity to ellagic acid suggests potential involvement in antioxidant and anti-inflammatory pathways. Ellagic acid and its derivatives have been shown to modulate pathways involving NF-κB, MAPKs, and Nrf2. It is hypothesized that this compound derivatives may exhibit similar activities.

Hypothesized Signaling Pathway Modulation by this compound Derivatives

G This compound Derivatives This compound Derivatives ROS Reactive Oxygen Species (ROS) This compound Derivatives->ROS Scavenging Nrf2 Nrf2 This compound Derivatives->Nrf2 Activation NF-κB NF-κB This compound Derivatives->NF-κB Inhibition ROS->NF-κB Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines

Caption: Hypothesized modulation of antioxidant and inflammatory pathways.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the development of novel therapeutic agents. The protocols outlined in these application notes, based on established methodologies for related polyphenolic compounds, provide a practical framework for researchers to explore the chemical space around the this compound scaffold. Further investigation into the biological activities of these novel derivatives is warranted to elucidate their therapeutic potential.

References

Application Notes and Protocols for In Vitro Testing of Ellagic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potential anticancer properties. In vitro studies are crucial for elucidating the cytotoxic effects and underlying molecular mechanisms of ellagic acid against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of ellagic acid in a laboratory setting. This document outlines standard in vitro models, key cytotoxicity assays, and the prominent signaling pathways modulated by ellagic acid.

In Vitro Models for Ellagic Acid Cytotoxicity Studies

A variety of human cancer cell lines have been utilized to investigate the cytotoxic and anti-proliferative effects of ellagic acid. The choice of cell line is critical and should be based on the specific type of cancer being investigated. Normal (non-cancerous) cell lines are often included as controls to assess the selective cytotoxicity of ellagic acid.

Commonly Used Cancer Cell Lines:

  • Breast Cancer: MCF-7, MDA-MB-231[1]

  • Colon Cancer: Caco-2, HCT-116, SW480[2]

  • Prostate Cancer: DU 145[3]

  • Cervical Cancer: HeLa, SiHa, C33A[4]

  • Ovarian Cancer: SKOV3, ES-2, PA-1[5]

  • Lung Cancer: A549[6]

  • Oral Carcinoma: HSC-2[7]

  • Melanoma: A375, WM852c, 1205Lu[8]

  • Esophageal Squamous Cell Carcinoma: EC9706[9][10]

Commonly Used Normal Cell Lines:

  • Human Umbilical Vein Endothelial Cells (HUVEC) [3]

  • Human Lung Fibroblasts (HEL 299) [3]

  • Human Embryonic Kidney Cells (HEK-293) [6]

  • Mouse Embryonic Fibroblasts (NIH3T3) [11]

Data Presentation: Quantitative Analysis of Ellagic Acid Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's cytotoxicity. The IC50 value for ellagic acid can vary significantly depending on the cell line, treatment duration, and the specific assay used. The following table summarizes reported IC50 values for ellagic acid in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Assay
MCF-7Breast Cancer29.12 ± 1.1548MTT
MDA-MB-231Breast Cancer20.51 ± 1.2248MTT
SKOV3 (spheroids)Ovarian Cancer47.4324MTT
A549 (CD133+)Lung Cancer53.6324MTT
SKOV3 (adherent)Ovarian Cancer19.424MTT
A549 (CD133-)Lung Cancer17.4424MTT
KLEEndometrial Cancer18.13Not SpecifiedCCK8
AN3CAEndometrial Cancer19.05Not SpecifiedCCK8
HeLaCervical Cancer25.2824MTT
HeLaCervical Cancer15.3048MTT
HeLaCervical Cancer11.7972MTT

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ellagic acid (EA) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Dimethyl sulfoxide (B87167) (DMSO)[12]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Ellagic Acid Treatment: Prepare serial dilutions of ellagic acid in complete culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted ellagic acid solutions (e.g., 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest EA concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[7][12] Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Detection using Annexin V-FITC Staining

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Complete culture medium

  • Ellagic acid (EA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of ellagic acid for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[17][18][19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[16]

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Ellagic acid (EA)

  • Caspase-3/7 Activity Assay Kit (e.g., colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well plate (black or clear, depending on the assay type)

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Cell Treatment and Lysis: Treat cells with ellagic acid as described previously. After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves incubating the cells with a lysis buffer on ice.[20]

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add a specific amount of cell lysate to each well.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well to initiate the reaction.[20][21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[20]

  • Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.[20][22]

  • Data Analysis: The level of caspase-3/7 activity is proportional to the colorimetric or fluorescent signal. Normalize the results to the protein concentration of the cell lysates.

Visualization of Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Cytotoxicity Testing of Ellagic Acid

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, HeLa) Seeding 3. Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding EA_Prep 2. Ellagic Acid Preparation (Stock solution in DMSO) Treatment 4. Treatment with Ellagic Acid (Various concentrations and durations) EA_Prep->Treatment Seeding->Treatment MTT 5a. MTT Assay (Cell Viability) Treatment->MTT AnnexinV 5b. Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV Caspase 5c. Caspase-3/7 Assay (Apoptosis) Treatment->Caspase IC50 6. IC50 Determination MTT->IC50 Apoptosis_Quant 7. Apoptosis Quantification AnnexinV->Apoptosis_Quant Caspase_Activity 8. Caspase Activity Measurement Caspase->Caspase_Activity

Caption: Experimental workflow for assessing ellagic acid cytotoxicity.

Signaling Pathways Modulated by Ellagic Acid

Ellagic acid exerts its cytotoxic effects by modulating several key signaling pathways involved in cell cycle regulation and apoptosis.

1. TGF-β/Smad3 Signaling Pathway

Ellagic acid can induce cell cycle arrest at the G0/G1 phase and promote apoptosis by activating the TGF-β/Smad3 signaling pathway.[23]

G EA Ellagic Acid TGFB_R TGF-β Receptor EA->TGFB_R Activates Smad3 Smad3 TGFB_R->Smad3 Phosphorylates pSmad3 p-Smad3 Complex Smad3/4 Complex pSmad3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to p21 p21 (CDK inhibitor) Nucleus->p21 Upregulates Apoptosis Apoptosis Nucleus->Apoptosis Induces CyclinD_CDK46 Cyclin D/CDK4/6 p21->CyclinD_CDK46 Inhibits CellCycle G1/S Transition p21->CellCycle Arrests Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F pRb->E2F Releases E2F->CellCycle Promotes

Caption: Ellagic acid-mediated activation of the TGF-β/Smad3 pathway.

2. STAT3 Signaling Pathway

Ellagic acid has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[9][10]

G EA Ellagic Acid RNF6 RNF6 EA->RNF6 Inhibits SHP1 SHP-1 RNF6->SHP1 Degrades pSTAT3 p-STAT3 SHP1->pSTAT3 Dephosphorylates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Promotes Survival Cell Survival Nucleus->Survival Promotes

Caption: Inhibition of the STAT3 signaling pathway by ellagic acid.

3. CDK6-Mediated Cell Cycle Control

Ellagic acid can directly inhibit the activity of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the G1 phase of the cell cycle, leading to cell cycle arrest.[3][4]

G EA Ellagic Acid CDK6 CDK6 EA->CDK6 Inhibits Arrest Cell Cycle Arrest EA->Arrest CDK6_CyclinD CDK6/Cyclin D Complex CDK6->CDK6_CyclinD CyclinD Cyclin D CyclinD->CDK6_CyclinD Rb Rb CDK6_CyclinD->Rb Phosphorylates pRb p-Rb E2F E2F pRb->E2F Releases CellCycle G1/S Transition E2F->CellCycle Promotes

Caption: Ellagic acid-induced inhibition of CDK6 and cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Luteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for luteic acid, also commonly known as ellagic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ellagic acid), and why is it difficult to dissolve in water?

This compound, or ellagic acid (EA), is a natural polyphenolic compound found in many fruits and nuts.[1] Its structure contains a planar and lipophilic biphenyl (B1667301) moiety along with hydrophilic components (four hydroxyl groups and two lactones), making it an amphiphilic molecule.[1][2] Despite the presence of polar groups, its poor aqueous solubility (around 9.7 µg/mL) is a significant challenge, largely due to its planar structure which promotes strong intermolecular interactions in its crystalline form.[2][3] This low solubility and permeability classify it as a Biopharmaceutics Classification System (BCS) Class IV compound, which limits its bioavailability and therapeutic applications.[4][5][6]

Q2: How does pH influence the solubility of this compound?

The solubility of this compound is highly dependent on pH. Due to its weakly acidic phenolic groups (pKa1 ≈ 5.6), its solubility increases significantly in basic (alkaline) conditions.[2][3] In acidic media and distilled water, it is almost insoluble.[2] However, it's important to note that this compound is unstable in basic solutions over time and can undergo degradation, suggesting that aqueous stocks should not be stored for extended periods.[2][3]

Q3: What common solvents and co-solvents can be used to dissolve this compound?

This compound shows varied solubility in different organic solvents. It is highly soluble in N-methyl-2-pyrrolidone (NMP), soluble in dimethyl sulfoxide (B87167) (DMSO), and slightly soluble in methanol (B129727) and ethanol (B145695).[2][7][8] For experimental purposes, co-solvent systems are often employed. Pharmaceutically acceptable solvents like polyethylene (B3416737) glycol 400 (PEG 400) and triethanolamine (B1662121) have been shown to be effective.[2][9] Mixtures of ethanol and water are also commonly used to enhance solubility.[10]

Q4: What advanced techniques can enhance the aqueous solubility of this compound?

Several formulation strategies can significantly improve the aqueous solubility of this compound:

  • Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method.[11][12] This technique encapsulates the hydrophobic this compound molecule within the cyclodextrin (B1172386) cavity, increasing its solubility by several fold.[10][13]

  • Solid Dispersions: Creating solid dispersions with polymers like Eudragit® EPO, Kollidon® VA 64, or Soluplus® using techniques like hot-melt extrusion can dramatically increase the apparent solubility and dissolution rate.[5]

  • Particle Size Reduction: Micronization or creating nanoparticles of this compound increases the surface area-to-volume ratio, which can lead to improved dissolution.[2][4][6]

  • Co-crystals: Forming co-crystals with other pharmaceutically acceptable molecules, such as urea (B33335) or phenazine, can alter the crystal lattice and improve solubility without changing the chemical structure of the this compound itself.[14][15]

Troubleshooting Guide

Problem: My this compound is not dissolving or is precipitating out of the aqueous solution.

This is a common issue due to the compound's low intrinsic aqueous solubility. Follow this troubleshooting workflow to identify a suitable solubilization strategy.

G start Start: this compound Fails to Dissolve is_ionizable Is the compound's ionization acceptable for the experiment? start->is_ionizable ph_mod Adjust pH to > 7.0 (e.g., using NaOH) is_ionizable->ph_mod Yes non_ionic_path Use Non-ionic Solubilization Methods is_ionizable->non_ionic_path No check_stability Is long-term stability in basic solution required? ph_mod->check_stability ph_success Success: Solubilized by pH (Use freshly prepared) check_stability->ph_success No ph_fail Consider alternative (pH not suitable) check_stability->ph_fail Yes ph_fail->non_ionic_path method_choice Select Method non_ionic_path->method_choice cosolvent Co-solvent System (e.g., PEG 400, Ethanol, DMSO in water) method_choice->cosolvent Simple System cyclodextrin Complexation (e.g., HP-β-CD) method_choice->cyclodextrin High Enhancement solid_disp Advanced Formulation (e.g., Solid Dispersion, Nanoparticles) method_choice->solid_disp Max Bioavailability end_cosolvent Success: Solubilized with Co-solvent cosolvent->end_cosolvent end_cyclo Success: Solubilized with Cyclodextrin cyclodextrin->end_cyclo end_solid Success: Solubilized with Advanced Formulation solid_disp->end_solid G cluster_0 Solution Preparation cluster_1 Complexation cluster_2 Isolation and Drying prep_ea 1. Dissolve this compound in Ethanol mix 3. Add this compound solution dropwise to HP-β-CD solution prep_ea->mix prep_cd 2. Dissolve HP-β-CD in Distilled Water prep_cd->mix stir 4. Stir mixture continuously (e.g., 72 hours at 350 rpm) mix->stir centrifuge 5. Centrifuge the mixture to collect the complex stir->centrifuge freeze 6. Freeze the collected solid (e.g., -20°C for 12 hours) centrifuge->freeze dry 7. Lyophilize (Freeze-Dry) to obtain a fine powder freeze->dry result Result: This compound-HP-β-CD Inclusion Complex Powder dry->result

References

Technical Support Center: Stabilizing Ellagic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use ellagic acid in their cell culture experiments.

Troubleshooting Guide

Issue 1: Ellagic acid precipitates out of solution when added to cell culture media.

Q: I dissolved ellagic acid in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?

A: This is a common issue due to the low aqueous solubility of ellagic acid. Here are several approaches to troubleshoot this problem:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity. Prepare a highly concentrated stock solution of ellagic acid in DMSO so that only a very small volume is needed to reach the desired final concentration in the media.

  • Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the ellagic acid stock solution can sometimes help improve solubility.

  • Serial Dilution: Instead of adding the concentrated stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final culture volume.

  • Consider Alternative Solvents: While DMSO is common, you can explore other solvents. Some studies suggest that dissolving ellagic acid in 1N NaOH to create a stock solution can be effective.[1][2] However, it is crucial to immediately neutralize the pH of the final culture medium after adding the alkaline stock solution, as high pH can degrade ellagic acid and harm your cells.[3][4][5]

  • Use of Co-solvents: A combination of solvents might improve solubility. For instance, a mixture of ethanol (B145695) and water (1:1) or ethanol and DMSO (1:1) has been suggested.[6]

  • Complexation with Cyclodextrins: For a more advanced approach, consider using cyclodextrins. Complexing ellagic acid with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) has been shown to significantly increase its aqueous solubility and enhance its antioxidant activity.[7][8][9][10][11]

Issue 2: Loss of ellagic acid bioactivity over time in culture.

Q: I'm concerned that my ellagic acid is degrading in the cell culture incubator. How stable is it and how can I maintain its activity?

A: Ellagic acid stability in aqueous solutions is a valid concern and is highly dependent on pH and temperature.

  • pH Sensitivity: Ellagic acid is not stable in aqueous solutions, particularly at neutral or alkaline pH.[3][4][5] Studies have shown significant degradation at pH 5.5, 7, and 8 over a period of four weeks.[5][12] The lactone rings of ellagic acid can open under alkaline conditions, altering the compound.[2] It is advisable to prepare fresh solutions for each experiment.

  • Temperature Effects: While ellagic acid as a dry powder is very stable at a wide range of temperatures, its stability in solution is more limited.[3] Stock solutions in ethanol are reported to be stable for up to one week at -20°C. For long-term storage, it is best to store aliquoted stock solutions at -80°C.

  • Prepare Fresh Working Solutions: To ensure maximum bioactivity, it is highly recommended to prepare fresh working solutions of ellagic acid in your cell culture medium immediately before each experiment. Avoid storing ellagic acid in culture media for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve ellagic acid for cell culture experiments?

A1: DMSO is the most commonly used solvent for dissolving ellagic acid for in vitro studies.[1][2][13][14] However, due to its poor solubility, other options like 1N NaOH or co-solvent systems (e.g., ethanol:water) can be considered, with careful attention to final pH and solvent concentration.[2][6]

Q2: What is a typical stock solution concentration for ellagic acid?

A2: Stock solution concentrations can vary depending on the required final concentration for your experiments. A common starting point is to prepare a 5 mM stock solution in DMSO.[13]

Q3: How should I prepare my ellagic acid stock solution?

A3: To prepare a 5 mM stock solution in DMSO:

  • Weigh out the required amount of ellagic acid powder. The molecular weight of ellagic acid is 302.19 g/mol .

  • Dissolve the powder in the appropriate volume of high-purity DMSO. For example, to make a 5 mM stock, dissolve 1.51 mg of ellagic acid in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What concentrations of ellagic acid are typically used in cell culture?

A4: The effective concentration of ellagic acid can vary significantly depending on the cell type and the biological effect being studied. Reported concentrations range from the low micromolar (e.g., 1-100 µM) for studies on cell proliferation and apoptosis to higher concentrations in some cytotoxicity assays.[13][15][16] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: I observe a color change in my media after adding ellagic acid. Is this normal?

A5: Yes, a color change can be normal. The color of an ellagic acid solution can range from light yellow to dark orange or brown, depending on the solvent, concentration, and pH.[6][17]

Quantitative Data Summary

Table 1: Solubility and Stability of Ellagic Acid

ParameterValue/ConditionReference
Solubility in Water Poorly soluble (< 1 µg/mL)[18]
Solubility in DMSO ≥ 2.5 mg/mL (8.27 mM)[19]
Solubility in 1N NaOH Soluble[1][2]
Stability in Aqueous Solution (pH 5.5, 7, 8) Unstable, significant degradation over 4 weeks[4][5][12]
Stability of Ethanol Stock Solution Stable for up to 1 week at -20°C

Table 2: Effective Concentrations of Ellagic Acid in Cell Culture

Cell LineEffectConcentration RangeReference
HOS (Human Osteogenic Sarcoma)Induction of apoptosis1-20 µg/mL[20]
HeLa (Human Cervical Carcinoma)Inhibition of cell growth, induction of apoptosis10-30 µM[15]
C6 Rat GliomaReduction in cell proliferation1-100 µM[13]
A549 & SKOV3Inhibition of colony formation5-25 µM[16]
HT22 (Mouse Hippocampal)Protection against CdSO4-induced apoptosis5-20 µM[21]

Experimental Protocols

Protocol 1: Preparation of Ellagic Acid Working Solution
  • Thaw a frozen aliquot of your filter-sterilized ellagic acid stock solution (e.g., 5 mM in DMSO).

  • Pre-warm your complete cell culture medium to 37°C.

  • Calculate the volume of stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration below 0.5%.

  • In a sterile tube, perform a serial dilution by first adding the required volume of the stock solution to a small volume of the pre-warmed medium (e.g., 1 mL).

  • Gently vortex the intermediate dilution.

  • Add the intermediate dilution to the final volume of your cell culture medium and mix gently by inverting the container.

  • Use the freshly prepared working solution immediately to treat your cells.

Protocol 2: DPPH Radical Scavenging Antioxidant Assay

This protocol is adapted from methodologies described in the literature to assess the antioxidant activity of ellagic acid.[20][22][23][24]

  • Reagent Preparation:

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of your ellagic acid solutions, positive control, or blank solvent to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of ellagic acid required to scavenge 50% of the DPPH radicals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Ellagic Acid Stock Solution (in DMSO) prep_working Prepare Fresh Working Solution prep_stock->prep_working treatment Treat Cells with Ellagic Acid prep_working->treatment cell_culture Cell Seeding cell_culture->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis western Western Blot (Signaling Proteins) incubation->western

Caption: General experimental workflow for studying the effects of ellagic acid in cell culture.

nrf2_pathway EA Ellagic Acid Keap1 Keap1 EA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cytoprotection Cellular Protection Antioxidant_Enzymes->Cytoprotection Leads to apoptosis_pathway EA Ellagic Acid Akt Akt Signaling Pathway EA->Akt Inhibits Bax Bax (Pro-apoptotic) EA->Bax Upregulates Caspase3 Caspase-3 EA->Caspase3 Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Normally Promotes Bcl2->Bax Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

troubleshooting ellagic acid degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the handling and stability of ellagic acid in experimental settings.

Troubleshooting Guide: Ellagic Acid Degradation

Use this guide to diagnose and resolve common issues related to ellagic acid degradation during your experiments.

Problem: Inconsistent or lower-than-expected results in bioassays.

This is often the primary indicator of compound degradation. The following sections provide a systematic approach to identifying the cause.

Is Your Stock Solution Stable?

Ellagic acid is susceptible to degradation in solution. Improper preparation and storage are common sources of experimental variability.

  • FAQ 1: How should I prepare and store my ellagic acid stock solution?

    • Answer: Due to its low solubility and stability in aqueous solutions, ellagic acid should be dissolved in an appropriate organic solvent and stored under specific conditions. A recommended protocol is provided below.

  • FAQ 2: My ellagic acid won't dissolve properly. What should I do?

    • Answer: Ellagic acid has poor solubility in water and many common solvents.[1] For cell culture, DMSO is often used, but concentrations are typically low (~0.14 mg/mL).[2] For higher concentrations, ethanol (B145695) (up to 10 mg/mL) can be effective, sometimes requiring gentle heating.[3] Alkaline solutions improve solubility but are highly unstable and should be prepared immediately before use.[3][4]

Experimental Protocol: Preparation and Storage of Ellagic Acid Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol are common choices.

  • Weighing: Weigh the desired amount of solid ellagic acid, which typically appears as a slightly beige or yellow powder.[2][3]

  • Dissolution:

    • Add the solvent to the solid ellagic acid to achieve the desired stock concentration.

    • To prevent oxidation, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.[2]

    • If using ethanol, slight heating may be necessary for complete solubilization.[3]

  • Aliquoting & Storage:

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes freeze-thaw cycles and exposure to air and moisture.

    • Store the aliquots at -20°C and protect them from light.[2][3]

    • Crucially, ethanol-based stock solutions are reported to be stable for up to one week at -20°C. [3] For longer-term storage, using DMSO and ensuring anhydrous conditions is preferable.

Are Your Experimental Conditions Causing Degradation?

Once a stable stock is confirmed, the experimental conditions are the next area to investigate. pH, temperature, and interactions with media components are critical factors.

  • FAQ 3: At what pH is ellagic acid unstable?

    • Answer: Ellagic acid is highly unstable in aqueous solutions with a neutral or alkaline pH.[5] Studies have shown significant degradation in solutions at pH 5.5, 7.0, and 8.0.[6][7] The lactone rings in the molecule can be hydrolyzed under these conditions.[4]

  • FAQ 4: I'm using ellagic acid in cell culture. Could the medium be the problem?

    • Answer: Yes. Standard cell culture media like DMEM are buffered to a physiological pH (typically ~7.4), an environment where ellagic acid is unstable. Furthermore, components in fetal bovine serum (FBS), such as bovine serum albumin (BSA), can bind to ellagic acid, potentially altering its bioavailability and activity in the experiment.[8][9]

  • FAQ 5: Is ellagic acid sensitive to temperature?

    • Answer: As a dry powder, ellagic acid is very thermostable.[1][10] However, in solution, high temperatures can accelerate degradation. For instance, during acid hydrolysis procedures, temperatures above 40°C have been shown to cause oxidative damage and decrease yield.[5][11]

Data Presentation: Stability of Ellagic Acid Under Various Conditions

The following tables summarize the stability characteristics of ellagic acid.

Table 1: Effect of pH on Ellagic Acid Stability in Aqueous Solution

pHStabilityObservation
< 5.5Relatively more stableAcidic conditions favor the lactone ring structure.
5.5Unstable Significant degradation observed over time in buffered solutions.[5][6]
7.0Unstable Significant degradation observed over time in buffered solutions.[5][6]
8.0Highly Unstable Significant degradation observed over time in buffered solutions.[5][6]
> 9.0Highly Unstable Lactone rings open, leading to rapid conversion to other derivatives.[4]

Table 2: Effect of Temperature and Light on Ellagic Acid Stability

ConditionFormStabilityNotes
4°C to 45°CDry PowderStable Solid-state ellagic acid shows high thermal stability.[6][12]
> 40°CSolutionUnstable Elevated temperatures in solution can promote oxidation and degradation.[5][11]
Light ExposureDry PowderStable Studies on extracts show stability when exposed to light.[6][7]
-20°C (in Ethanol)Stock SolutionStable for ~1 week Recommended storage for short-term use.[3]
-20°C (in DMSO)Stock SolutionStable for ≥ 4 years (as solid) ; solution stability is enhanced.[2]Assumes anhydrous conditions, protection from light, and minimal freeze-thaw cycles.

Visual Troubleshooting and Workflow

The following diagrams illustrate the troubleshooting process and relevant biological pathways.

Troubleshooting Workflow

This diagram provides a step-by-step logical guide to diagnosing the source of ellagic acid degradation.

G cluster_0 cluster_1 cluster_2 cluster_3 A Suspected Ellagic Acid Degradation (e.g., low activity, inconsistent data) B Step 1: Verify Stock Solution A->B C Was stock prepared fresh in anhydrous solvent (DMSO/EtOH)? B->C D Was it aliquoted, purged with inert gas, and stored at -20°C, protected from light? C->D YES F NO C->F NO E YES D->E YES D->F NO H Step 2: Check Experimental pH E->H G Prepare fresh stock solution using proper protocol. Re-run experiment. F->G I Is the buffer or media pH ≥ 5.5? H->I J YES I->J YES K NO I->K NO L Degradation is likely. Consider using a lower pH buffer if compatible with the assay. J->L M Step 3: Evaluate Other Conditions K->M N Are solutions exposed to high temperatures (>40°C) or prolonged room temp incubation? M->N O Does the medium contain high serum concentrations (e.g., FBS)? M->O P YES N->P YES T If all checks pass, consider issues with detection method (e.g., HPLC, plate reader). N->T Q YES O->Q YES O->T R Minimize incubation time. Run experiments on ice where possible. P->R S Potential binding to albumin. Consider serum-free media for initial tests or quantify unbound compound. Q->S

Caption: Troubleshooting workflow for ellagic acid degradation.

Signaling Pathway Diagrams

Ellagic acid is known to inhibit the NF-κB pathway and induce the intrinsic apoptosis pathway. Understanding these mechanisms can inform experimental design.

1. Inhibition of NF-κB Signaling by Ellagic Acid

G Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-survival & Inflammatory Genes (e.g., Bcl-xL, IL-6) Nucleus->Genes Transcription EllagicAcid Ellagic Acid EllagicAcid->NFkB_active Inhibits Activity

Caption: Ellagic acid inhibits the pro-survival NF-κB pathway.[3][6][7]

2. Induction of Intrinsic Apoptosis by Ellagic Acid

G EA Ellagic Acid NFkB_Inhibition NF-κB Inhibition EA->NFkB_Inhibition Mito Mitochondrion NFkB_Inhibition->Mito Leads to Mitochondrial Depolarization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ellagic acid triggers the mitochondrial pathway of apoptosis.[3][6][13]

References

Technical Support Center: Optimizing HPLC Parameters for Lutein Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of lutein (B1675518) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for lutein separation?

A1: A common starting point for lutein separation is using a reversed-phase (RP) C18 column.[1][2] A typical mobile phase is a mixture of water and acetonitrile (B52724) (e.g., 10:90 v/v) with isocratic elution.[3] The flow rate is generally set around 1 mL/min, and detection is performed at approximately 442 nm.[3]

Q2: Which type of column is best suited for lutein analysis?

A2: The vast majority of separations for lutein and its derivatives are performed on reversed-phase (RP) columns.[1] Silica-based C18 (octadecyl silica (B1680970) or ODS) columns are the most widely used and are desirable for the analysis of multiple phytoconstituents, including phenolic compounds like lutein.[1]

Q3: What is a typical mobile phase composition for this type of analysis?

A3: A binary solvent system is generally used, consisting of a slightly acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[1] Common organic solvents are methanol (B129727) and acetonitrile.[1] To improve peak shape and resolution, a small amount of acid, such as formic acid or acetic acid, can be added to the aqueous phase to suppress the ionization of phenolic hydroxyl groups.[1]

Q4: Should I use an isocratic or gradient elution?

A4: For separating complex mixtures containing lutein and its various glycosides, gradient elution is generally preferred.[1] This is because the polarity difference between lutein and its glycosides is significant.[1] A gradient program allows for the elution of the more polar glycosides first, followed by the less polar aglycone, ensuring good resolution and a reasonable analysis time.[1]

Q5: What is the optimal detection wavelength (λ) for lutein?

A5: Lutein exhibits strong UV absorbance, and the detection wavelength is commonly set around 442 nm.[3] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range (e.g., 200-400 nm), which helps in compound identification and purity assessment.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of lutein.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silanol (B1196071) Groups Operate at a lower pH to suppress the ionization of residual silanol groups on the column.[4] Using a highly deactivated (end-capped) column can also minimize these interactions.[4]
Column Overload Reduce the injection volume or the concentration of the sample.[4][5] Peak fronting is a common indicator of column overload.[4]
Column Bed Deformation This can result from pressure shocks. To check for this, dilute the sample tenfold and re-inject; if the peak shape improves, the original concentration may be too high. If a void is suspected, reversing and flushing the column (disconnected from the detector) may help.[4]
Inappropriate Sample Solvent Whenever possible, dissolve the sample in the mobile phase.[4] If a stronger solvent is used for the sample, it can cause peak distortion.
Problem: Retention Time Shifts

Possible Causes and Solutions:

Possible Cause Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing.[5] For gradient elution, ensure the pump's mixing performance is optimal.[5]
Column Temperature Fluctuations Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[4][5]
Insufficient Column Equilibration Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase.[5]
Changes in Flow Rate Check for leaks in the system that could cause flow rate fluctuations.[5] Verify the pump is delivering a consistent flow rate.
Problem: Low Resolution

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Mobile Phase Strength Optimize the mobile phase composition. For reversed-phase chromatography, increasing the aqueous content will generally increase retention and may improve the resolution of early eluting peaks.
Sub-optimal Column Chemistry If resolution is still poor after optimizing the mobile phase, consider a different column stationary phase. While C18 is common, other phases like C8 or phenyl columns may offer different selectivity.[1]
Column Temperature is Not Optimized Adjusting the column temperature can alter selectivity and improve resolution.[6] Lower temperatures often lead to higher retention and potentially better resolution, but with longer analysis times.[6]
Flow Rate is Too High Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Lutein Quantification

This protocol is based on a validated method for the estimation of lutein.[3]

1. Chromatographic Conditions:

  • Column: Inertsil ODS C18 (150 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: A filtered and degassed mixture of water and acetonitrile (10:90 v/v)[3]

  • Flow Rate: 1 mL/min[3]

  • Elution Mode: Isocratic[3]

  • Detection Wavelength: 442 nm[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Accurately weigh and dissolve lutein reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 50-150 µg/mL).[3]

3. Sample Preparation:

  • Extract lutein from the sample matrix using an appropriate solvent.

  • Filter the extract through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions to determine the concentration of lutein.

Quantitative Data Summary

Table 1: Example Chromatographic Parameters and Performance

ParameterValueReference
ColumnInertsil ODS C18 (150 x 4.6 mm, 5µm)[3]
Mobile PhaseWater: Acetonitrile (10:90 v/v)[3]
Flow Rate1 mL/min[3]
Detection Wavelength442 nm[3]
Retention Time7.91 ± 0.02 min[3]
Linearity Range50-150 µg/mL[3]
Limit of Detection (LOD)3.34 µg/mL[3]
Limit of Quantification (LOQ)10.13 µg/mL[3]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Lutein Standard Solutions filter_std Filter Standards (0.45 µm) prep_std->filter_std prep_sample Extract Lutein from Sample Matrix filter_sample Filter Sample Extract (0.45 µm) prep_sample->filter_sample inject_std Inject Standard Solutions filter_std->inject_std inject_sample Inject Sample Solutions filter_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_std hplc_system->inject_sample calibration Generate Calibration Curve inject_std->calibration quantification Quantify Lutein in Sample inject_sample->quantification calibration->quantification

Caption: Experimental workflow for HPLC analysis of luteic acid.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Chromatographic Issue Identified peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape check_overload Reduce Sample Concentration/Volume peak_shape->check_overload Yes retention Retention Time Shifting? peak_shape->retention No check_ph Adjust Mobile Phase pH check_overload->check_ph check_column Use End-capped Column check_ph->check_column end_node Consult Instrument Manual or Specialist check_column->end_node check_mobile_phase Prepare Fresh Mobile Phase retention->check_mobile_phase Yes resolution Low Resolution? retention->resolution No check_temp Use Column Oven check_mobile_phase->check_temp check_equilibration Ensure Proper Equilibration check_temp->check_equilibration check_equilibration->end_node optimize_mobile_phase Optimize Mobile Phase Composition resolution->optimize_mobile_phase Yes resolution->end_node No change_column Try Different Column Chemistry optimize_mobile_phase->change_column optimize_flow Adjust Flow Rate change_column->optimize_flow optimize_flow->end_node

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Preventing Precipitation of Luteic Acid in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the precipitation of luteic acid in stock solutions. This compound, a natural phenol, is an intermediary compound in the synthesis of ellagic acid.[1][2] Like many polyphenolic compounds, it has low aqueous solubility, which can lead to challenges in maintaining its dissolution in stock solutions, potentially impacting experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a hydrolyzable tannin found in various fruits.[1] Its chemical structure, rich in hydroxyl groups, contributes to its low solubility in water (approximately 0.57 g/L).[1] This poor solubility is a primary concern as it can lead to precipitation in aqueous-based stock solutions and experimental media, resulting in inaccurate concentrations and unreliable results.

Q2: What are the primary causes of this compound precipitation?

A2: The main factors contributing to this compound precipitation include:

  • High Concentration: Exceeding the solubility limit in the chosen solvent.

  • Solvent Polarity: A sudden shift from a high-solubility organic solvent to a low-solubility aqueous medium can cause the compound to "crash out" of the solution.

  • pH: The solubility of phenolic compounds like this compound is often pH-dependent. Changes in the pH of the medium can alter the ionization state of the molecule, affecting its solubility.

  • Temperature: Solubility can be temperature-dependent. A decrease in temperature during storage can reduce solubility and cause precipitation.

  • Improper Mixing: Rapidly adding a concentrated stock to an aqueous solution can create localized high concentrations, leading to precipitation before the compound can be evenly dispersed.[3]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Due to its low water solubility, organic solvents are recommended for preparing concentrated stock solutions of this compound. The most common and effective solvents for similar polyphenolic compounds are:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

DMSO is often the preferred solvent for in vitro experiments due to its high solubilizing power and miscibility with water.[3][4] However, the final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to avoid cytotoxicity.

Q4: How can I prevent my this compound stock solution from precipitating when diluted in an aqueous medium?

A4: To prevent precipitation upon dilution:

  • Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute your concentrated DMSO stock into a smaller volume of the aqueous medium, then add this intermediate solution to the final volume.

  • Ensure Rapid and Thorough Mixing: Add the stock solution dropwise to the aqueous medium while continuously vortexing or swirling.[3] This helps to disperse the compound quickly and prevent localized supersaturation.

  • Pre-warm the Aqueous Medium: Pre-warming the cell culture medium or buffer to 37°C can sometimes improve solubility.[3]

  • Consider the Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the final medium.

Q5: What are the best practices for storing this compound stock solutions?

A5: Proper storage is crucial for maintaining the stability and solubility of your stock solution:

  • Aliquot: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3]

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[3]

  • Protect from Light: Store in amber or light-blocking tubes to prevent photodegradation.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to this compound precipitation.

Issue Possible Cause Solution
Precipitate forms when preparing the initial stock solution. The concentration is too high for the chosen solvent.Prepare a more dilute stock solution.
The incorrect solvent was used.Use a recommended organic solvent like DMSO or DMF.
The compound is not fully dissolved.Vortex the solution for an extended period. Gentle warming (to 37°C) can also aid dissolution.
Precipitate forms in the stock solution during storage. The storage temperature is too high.Store aliquots at -20°C or -80°C.
Solvent evaporation has occurred.Use tightly sealed vials for storage.
The solution has undergone repeated freeze-thaw cycles.Prepare single-use aliquots.
Precipitate forms when diluting the stock solution into an aqueous medium. The final concentration exceeds the aqueous solubility limit.Lower the final concentration of this compound in your experiment.
Improper mixing technique.Add the stock solution dropwise while vortexing or swirling the medium.[3]
The pH of the medium is not optimal for solubility.Ensure your medium is well-buffered and consider testing solubility at different pH values if possible.
The temperature of the medium is too low.Pre-warm the aqueous medium to 37°C before adding the stock solution.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the required mass of this compound powder. (For 1 mL of a 10 mM solution, you will need approximately 3.2 mg, as the molar mass of this compound is 320.21 g/mol ).[2]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

This protocol minimizes the risk of precipitation when introducing the DMSO stock into a cell culture medium or buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your aqueous medium to your experimental temperature (e.g., 37°C).

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution.

  • Final Dilution: While gently vortexing or swirling the tube containing the pre-warmed medium, add the required volume of the stock or intermediate solution dropwise.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, ideally ≤ 0.5%, to avoid solvent-induced toxicity.

  • Final Inspection: After dilution, visually inspect the final working solution to confirm it is clear and free of any precipitate before use.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₈O₉[2]
Molar Mass320.21 g/mol [2]
Water Solubility0.57 g/L[1]
pKa (Strongest Acidic)3.45[1]

Table 2: Solubility of this compound and Similar Compounds in Common Solvents

CompoundSolventSolubility
This compoundWater0.57 g/L
LuteolinDMSO~0.31 mg/mL
LuteolinEthanol~0.25 mg/mL
LuteolinWaterVery low

Visualizations

cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_outcome Outcome weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot precipitate Precipitation dissolve->precipitate Incomplete Dissolution thaw Thaw Aliquot aliquot->thaw add_dropwise Add Stock Dropwise thaw->add_dropwise warm_medium Pre-warm Medium (37°C) warm_medium->add_dropwise vortex Vortex During Addition add_dropwise->vortex add_dropwise->precipitate Improper Technique final_solution Clear Final Solution vortex->final_solution no_precipitate No Precipitation final_solution->no_precipitate Success

Caption: Experimental workflow for preparing and diluting this compound stock solutions.

precipitate This compound Precipitation sol_concentration Lower Final Concentration precipitate->sol_concentration Solution sol_solvent Use Serial Dilutions precipitate->sol_solvent Solution sol_ph Use Buffered System precipitate->sol_ph Solution sol_temperature Pre-warm Medium precipitate->sol_temperature Solution sol_mixing Add Dropwise & Vortex precipitate->sol_mixing Solution concentration High Concentration concentration->precipitate solvent Solvent Polarity Shift (DMSO to Water) solvent->precipitate ph Suboptimal pH ph->precipitate temperature Low Temperature temperature->precipitate mixing Improper Mixing mixing->precipitate

Caption: Key factors contributing to this compound precipitation and their solutions.

References

Technical Support Center: Addressing Autofluorescence of Ellagic Acid in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering autofluorescence from ellagic acid in their imaging experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the challenges posed by the intrinsic fluorescence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is ellagic acid problematic?

A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of specific fluorescent signals in an experiment. Ellagic acid, a polyphenolic compound found in many fruits and nuts, exhibits intrinsic fluorescence, meaning it can create a background signal that obscures the signal from your fluorescent probes of interest.

Q2: How can I determine if the autofluorescence I'm seeing is from ellagic acid?

A2: To confirm that ellagic acid is the source of autofluorescence, you should prepare and image a control sample that contains ellagic acid but lacks your specific fluorescent labels. Observe this sample using the same imaging settings (excitation/emission wavelengths, exposure time) as your experimental samples. The presence of a signal in the control will indicate the contribution of ellagic acid to the overall fluorescence.

Q3: What are the primary spectral characteristics of ellagic acid's autofluorescence?

A3: The autofluorescence of ellagic acid is dependent on its chemical environment, such as the solvent and pH. Its fluorescence is generally weak in many solvents but can be significantly enhanced by the addition of borax. The table below summarizes the known excitation and emission maxima of ellagic acid under various conditions.

Spectral Properties of Ellagic Acid

ConditionExcitation Maxima (nm)Emission Maxima (nm)Notes
Water/Methanol (90% v/v)360Not specifiedWeak fluorescence.
In the presence of borax358430Fluorescence is greatly enhanced.[1]
Methanol with borax383456Complex emits intensely.[1]
Ethanol with boric acid387447[1]
Borax-HCl buffer with CTAB266, 388Not specifiedFluorescence is enhanced by the micelle environment.[1][2]
Interacting with zein280~300-500Ellagic acid quenches the intrinsic fluorescence of zein.[3]
Soy protein isolate interaction258, 275, 295Not specifiedEllagic acid quenches the protein's fluorescence.[4]

Troubleshooting Guides

Here are detailed protocols for common methods to reduce or eliminate autofluorescence from ellagic acid in your imaging experiments.

Troubleshooting Workflow: Identifying and Mitigating Ellagic Acid Autofluorescence

This workflow will guide you through the process of confirming and addressing autofluorescence from ellagic acid.

cluster_start Start cluster_check Initial Check cluster_end Outcome start High Background Signal Observed unstained_control Image Unstained Control (with Ellagic Acid) start->unstained_control spectral Spectral Separation unstained_control->spectral Autofluorescence Confirmed end_ok Signal-to-Noise Ratio Improved unstained_control->end_ok No Autofluorescence chemical Chemical Quenching protocol_spectral Select Fluorophores (Red/Far-Red Emitters) spectral->protocol_spectral photobleaching Photobleaching protocol_chemical Sodium Borohydride Treatment chemical->protocol_chemical unmixing Spectral Unmixing protocol_photobleaching Pre-Staining Photobleaching photobleaching->protocol_photobleaching protocol_unmixing Acquire Reference Spectra & Apply Unmixing Algorithm unmixing->protocol_unmixing protocol_spectral->end_ok protocol_chemical->end_ok protocol_photobleaching->end_ok protocol_unmixing->end_ok end_nok Further Optimization Needed end_ok->end_nok If signal is still suboptimal

Caption: Troubleshooting workflow for ellagic acid autofluorescence.

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Borohydride

This method is effective for reducing autofluorescence that may be exacerbated by aldehyde-based fixatives.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

  • Following fixation (e.g., with paraformaldehyde), wash your samples twice with PBS or TBS for 5 minutes each.

  • Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in ice-cold PBS or TBS.[5] Caution: NaBH₄ will fizz as it dissolves and releases hydrogen gas. Prepare the solution immediately before use in a well-ventilated area.[5]

  • Incubate your samples in the NaBH₄ solution for 10-15 minutes at room temperature.[6] For thicker tissue sections, you may need to repeat this incubation with a fresh solution.[7]

  • Thoroughly wash the samples with PBS or TBS (3 times for 5 minutes each) to remove all residual sodium borohydride.[5][6]

  • Proceed with your standard immunofluorescence staining protocol (e.g., blocking, antibody incubations).

Protocol 2: Pre-Staining Photobleaching

This technique uses high-intensity light to destroy autofluorescent molecules before you apply your fluorescent labels.[8]

Materials:

  • Microscope with a high-intensity light source (e.g., mercury or xenon arc lamp, or a high-power LED)

  • PBS

Procedure:

  • After fixation and permeabilization, mount your sample in a drop of PBS on a microscope slide.

  • Place the slide on the microscope stage.

  • Expose the sample to a broad-spectrum, high-intensity light source for a period ranging from several minutes to a couple of hours. The optimal duration will depend on the intensity of the autofluorescence and should be determined empirically.

  • Monitor the reduction in autofluorescence periodically by briefly switching to the appropriate filter set for viewing the autofluorescence.

  • Once the autofluorescence has been sufficiently reduced, proceed with your standard staining protocol.

Protocol 3: Spectral Unmixing

This is a computational method to separate the autofluorescence signal from your specific fluorescent signals. This requires a microscope with a spectral detector.

Procedure:

  • Acquire a Reference Spectrum for Autofluorescence:

    • Prepare an unstained control sample that includes ellagic acid and has undergone all the same processing steps as your experimental samples.

    • Using the spectral detector on your microscope, acquire a lambda stack (a series of images at different emission wavelengths) of the autofluorescence from this unstained sample. This will serve as the "fingerprint" of the autofluorescence.

  • Acquire Reference Spectra for Your Fluorophores:

    • For each fluorophore in your experiment, prepare a single-stained control sample.

    • Acquire a lambda stack for each of these single-stained samples to get the spectral fingerprint of each of your labels.

  • Image Your Experimental Sample:

    • Acquire a lambda stack of your fully stained experimental sample.

  • Apply the Spectral Unmixing Algorithm:

    • In your imaging software, use the spectral unmixing function.

    • Provide the algorithm with the reference spectra you collected for the autofluorescence and each of your fluorophores.

    • The software will then computationally separate the mixed signals from your experimental sample into distinct channels, one for each of your fluorophores and one for the autofluorescence.

Signaling Pathway for Autofluorescence Mitigation Strategy Selection

The choice of mitigation strategy depends on the nature of the autofluorescence and the experimental setup.

cluster_start Start cluster_decision Decision Points cluster_actions Recommended Actions start Ellagic Acid Autofluorescence Detected spectral_overlap Spectral Overlap with Probes? start->spectral_overlap fixation_issue Aldehyde Fixation Used? spectral_overlap->fixation_issue No action_spectral Use Red/Far-Red Probes spectral_overlap->action_spectral Yes microscope_capability Spectral Detector Available? fixation_issue->microscope_capability No action_quenching Chemical Quenching fixation_issue->action_quenching Yes action_photobleaching Photobleaching microscope_capability->action_photobleaching No action_unmixing Spectral Unmixing microscope_capability->action_unmixing Yes

Caption: Decision pathway for choosing an autofluorescence mitigation strategy.

References

minimizing matrix effects in LC-MS analysis of luteic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of luteic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of this compound.Adjust the mobile phase pH. Since this compound is acidic, a mobile phase with a pH two units below its pKa will ensure it is in its neutral form, which can improve peak shape on a C18 column.
Column overload.Reduce the injection volume or dilute the sample.
Co-eluting matrix components interfering with the peak.Optimize the chromatographic gradient to better separate this compound from interfering compounds.
Low Signal Intensity or Ion Suppression Significant matrix effects from co-eluting compounds, particularly phospholipids (B1166683) in plasma samples.Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering matrix components.[1][2]
Suboptimal ionization source parameters.Optimize ion source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound.
Inefficient sample extraction.Evaluate and optimize the extraction solvent and pH to improve the recovery of this compound.
High Signal Intensity or Ion Enhancement Co-eluting matrix components enhancing the ionization of this compound.Improve chromatographic separation to resolve this compound from the enhancing compounds.
Use of an inappropriate internal standard that does not co-elute or respond similarly to the matrix effects.Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, select a structural analog that closely mimics the chromatographic and ionization behavior of this compound.
Inconsistent or Irreproducible Results Variability in sample preparation leading to inconsistent matrix effects.Automate the sample preparation process if possible to ensure uniformity. Ensure consistent timing and technique for manual procedures.
Inconsistent matrix composition between samples (e.g., different lots of plasma).Prepare calibration standards and quality control samples in a matrix that is representative of the study samples.
Instability of this compound in the sample or final extract.Investigate the stability of this compound under the storage and analytical conditions used.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended sample preparation method for analyzing this compound in plasma?

A1: A validated HPLC-MS/MS method for lutein (B1675518) (this compound) in human and rat plasma utilized protein precipitation with an organic solvent.[1][2] While simple and fast, protein precipitation may not completely remove all interfering matrix components, especially phospholipids.[3][4] For cleaner extracts and to minimize matrix effects, Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are highly recommended.[5][6][7][8]

Q2: Can you provide a starting protocol for Solid-Phase Extraction (SPE) for this compound?

A2: For an acidic compound like this compound, a weak anion exchange (WAX) SPE sorbent can be effective. A general protocol is as follows:

  • Condition: Equilibrate the WAX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample (e.g., diluted with an aqueous buffer).

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.

  • Elute: Elute the this compound with a small volume of a solvent containing a basic modifier (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

This is a general guideline, and optimization of wash and elution solvents is recommended for your specific application.

LC-MS Method Parameters

Q3: What are the typical LC-MS/MS parameters for this compound analysis?

A3: A published method for lutein (this compound) provides the following parameters as a starting point:[1][2]

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small percentage of formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode has been successfully used.[1][2] Electrospray ionization (ESI) is also a common technique for acidic compounds.

  • MS/MS Transition: For lutein, the transition m/z 567.5 > 549.4 has been reported.[1][2]

Q4: How can I optimize the chromatographic separation for this compound?

A4: To optimize separation, you can:

  • Adjust the Gradient: Modify the gradient slope and duration to improve the resolution between this compound and any co-eluting peaks.

  • Modify Mobile Phase pH: For acidic compounds, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and retention time consistency.

  • Change the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and may provide better separation from interferences.

Matrix Effects

Q5: How do I evaluate the matrix effect for my this compound assay?

A5: The post-extraction spike method is a common and effective way to quantitatively assess matrix effects.[9] The procedure involves:

  • Prepare three sets of samples:

    • Set A: this compound standard prepared in a neat solution (e.g., mobile phase).

    • Set B: Blank plasma extract (processed through the entire sample preparation procedure) spiked with this compound at the same concentration as Set A.

    • Set C: Plasma sample spiked with this compound before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the matrix effect (ME), recovery (RE), and process efficiency (PE) using the following formulas:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) x 100

A matrix effect value of 100% indicates no effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q6: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A6: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium, Carbon-13). A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[10] This means it will co-elute with the analyte and experience the same degree of matrix effects and variability in extraction and ionization. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, these variations can be effectively compensated for, leading to more accurate and precise results. While a validated method for lutein has used phenytoin (B1677684) sodium as an internal standard, a structural analog, a SIL-IS for this compound would be the preferred choice.[1][2]

Experimental Protocols and Data

Validated LC-MS/MS Method for this compound in Human and Rat Plasma

The following data is summarized from a validated HPLC-MS/MS assay for the determination of lutein (this compound) concentration in human and rat plasma.[1][2]

Parameter Human Plasma Rat Plasma
Linearity Range 4 - 500 ng/mL4 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 4 ng/mL4 ng/mL
Intra-batch Precision (RSD%) 2.36%4.91% - 7.05%
Inter-batch Precision (RSD%) 8.48%6.79% - 8.16%
Intra-batch Accuracy (RE%) -12.80%-0.56% - 6.43%
Inter-batch Accuracy (RE%) -5.35%-4.1% - -2.13%
Extraction Recovery 68.73%50.94% - 60.90%
Matrix Effect Acceptable, minimal influenceAcceptable, minimal influence

Methodology Summary: [1][2]

  • Sample Preparation: Protein precipitation using an organic solvent.

  • Internal Standard: Phenytoin sodium.

  • LC Column: C18 reversed-phase.

  • Ionization: APCI, positive ion mode.

  • MS/MS Transitions:

    • Lutein: m/z 567.5 > 549.4

    • Phenytoin Sodium (IS): m/z 205.2 > 110.8

Visualizations

LC-MS_Workflow_for_Luteic_Acid cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Column C18 Column Separation Inject->LC_Column Ionization APCI Source LC_Column->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis in plasma.

Matrix_Effect_Mitigation_Strategies cluster_SamplePrep Sample Preparation Optimization cluster_Chroma Chromatographic Optimization cluster_IS Internal Standard Strategy ME Matrix Effect (Ion Suppression/Enhancement) SPE Solid-Phase Extraction (SPE) ME->SPE Reduce Interferences LLE Liquid-Liquid Extraction (LLE) ME->LLE Remove Interferences Dilution Sample Dilution ME->Dilution Lower Matrix Concentration Gradient Gradient Modification ME->Gradient Separate Analyte from Matrix Column Alternative Column Chemistry ME->Column Alter Selectivity SIL_IS Stable Isotope-Labeled IS ME->SIL_IS Compensate for Signal Variability Analog_IS Structural Analog IS ME->Analog_IS Partial Compensation

Caption: Strategies to minimize matrix effects in LC-MS analysis.

References

Technical Support Center: Optimizing Lutein Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "luteic acid" is not commonly used in contemporary scientific literature regarding plant-based extraction. It is highly probable that the intended compound is Lutein (B1675518) , a well-known xanthophyll carotenoid abundant in many plants. This guide will focus on the extraction and optimization of Lutein.

Frequently Asked Questions (FAQs)

Q1: What is Lutein and why is it important? A1: Lutein is a naturally occurring carotenoid, a type of antioxidant pigment found in plants.[1] It is particularly known for accumulating in the macula of the human eye, where it helps filter harmful blue light and neutralize free radicals.[1][2] Our bodies cannot produce lutein, so it must be obtained through diet or supplements.[1] Research suggests it plays a role in preventing eye diseases like Age-Related Macular Degeneration (AMD) and cataracts.[2][3]

Q2: What are the primary plant sources for commercial Lutein extraction? A2: While lutein is found in many leafy green vegetables like spinach and kale, the most concentrated and widely used source for commercial extraction is the marigold flower (Tagetes erecta).[1][4][5] Marigold petals can contain a very high concentration of lutein, making the extraction process more efficient.[4]

Q3: What are the common methods for extracting Lutein? A3: The main methods include conventional solvent extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).[4][5]

  • Solvent Extraction: This traditional method uses organic solvents like hexane, ethanol, or acetone (B3395972) to dissolve lutein from the plant material.[4][6]

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency, often at lower temperatures and shorter times.[6][7]

  • Supercritical Fluid Extraction (SFE): This is a "green" technology that uses a solvent, typically carbon dioxide (CO2), in a supercritical state (having properties of both a liquid and a gas). It is highly selective and avoids the use of toxic organic solvents.[8][9]

Q4: Why is saponification necessary in Lutein extraction? A4: In nature, particularly in marigold flowers, lutein is often present as a lutein ester, where it is attached to one or two fatty acids.[3] The saponification process, which involves treating the extract with an alkali like potassium hydroxide (B78521) (KOH), is necessary to break these ester bonds and release the "free lutein."[5][10] This step is crucial for purification and quantification.

Q5: What factors most significantly impact the yield of Lutein extraction? A5: Key factors include the quality of the plant material, solvent type and polarity, solvent-to-solid ratio, extraction temperature, extraction time, and pressure (especially in SFE).[4][11] Optimizing the combination of these parameters is critical for maximizing yield and preventing the degradation of the heat- and light-sensitive lutein compound.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of lutein from plant materials.

ProblemPossible Cause(s)Recommended Solution(s)
Low Extraction Yield Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down, trapping the lutein inside.[14]Improve Pre-treatment: Ensure the plant material is dried and ground to a fine, uniform powder to increase surface area.[4] • Mechanical Disruption: For robust materials, consider mechanical methods like bead beating or high-pressure homogenization before solvent extraction.[14] • Enzymatic Treatment: Use enzymes like cellulase (B1617823) to break down cell walls.
Inappropriate Solvent: The solvent's polarity may not be optimal for lutein, or the solvent-to-solid ratio is incorrect.[6][11]Optimize Solvent: Test different solvents (e.g., ethanol, hexane, acetone) or mixtures. Ethanol at concentrations of 60-80% is often effective.[4] • Adjust Ratio: Ensure enough solvent is used to fully submerge the plant material. A low ratio can lead to incomplete extraction.[15]
Suboptimal Parameters: Extraction time, temperature, or pressure (for SFE) are not optimized.Optimize Conditions: Systematically vary temperature, time, and pressure. High temperatures can degrade lutein.[11] For UAE, excessive ultrasonic intensity can also cause degradation.[6]
Degradation of Lutein (Pale or colorless extract) Exposure to Light, Heat, or Oxygen: Lutein is highly sensitive to light, heat, and oxidation, which can break down its structure.[12][13]Work in Low Light: Perform the extraction under dim or amber light to prevent photodegradation.[5] • Control Temperature: Avoid excessive heat. Use methods like UAE that can be effective at lower temperatures.[5] • Use Antioxidants/Inert Atmosphere: Add antioxidants like BHT to the solvent or conduct the extraction under a nitrogen atmosphere.
Excessive Saponification: Using too much alkali, or applying it for too long or at too high a temperature, can destroy the lutein.[10][16]Optimize Saponification: Carefully control the concentration of the alkaline solution (e.g., KOH), temperature, and reaction time. Optimum conditions often involve around 8-9% KOH at 45-60°C.[10]
Impure Final Product (Contaminated with other pigments/lipids) Poor Phase Separation: In liquid-liquid extraction steps, incomplete separation of the aqueous and organic layers can lead to carryover of water-soluble impurities.Ensure Clear Separation: Allow adequate time for layers to separate. If an emulsion forms, consider centrifugation to break it.
Inefficient Purification: The purification method (e.g., recrystallization, column chromatography) is not effectively removing impurities.Optimize Recrystallization: Use an appropriate solvent for recrystallization and ensure slow cooling to promote the formation of pure crystals.[1] • Refine Chromatography: If using column chromatography, optimize the stationary phase (e.g., silica (B1680970) gel) and the mobile phase to improve the separation of lutein from other compounds.[17]
Solvent Residue: The final product contains residual extraction solvents.Improve Drying: Ensure the purified lutein crystals are thoroughly dried under a vacuum to remove all traces of solvent.[18]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lutein

This protocol is adapted for extracting lutein from dried marigold petals or corn gluten meal.[5][17]

1. Material Preparation:

  • Dry the plant material (e.g., marigold petals) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 60-80 mesh).[19]

2. Extraction:

  • Place a known amount of the powdered material (e.g., 5 g) into an extraction vessel.

  • Add the extraction solvent (e.g., 95% ethanol) at an optimized liquid-to-solid ratio (e.g., 7.9:1 mL/g).[17]

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Perform the extraction under optimized conditions. Based on studies, these could be:

    • Temperature: 56°C[17]

    • Time: 45 minutes[17]

    • Ultrasonic Power: 125 W[19]

  • Continuously monitor the temperature to prevent overheating and degradation.

3. Separation and Recovery:

  • After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge to separate the solid residue from the liquid extract.

  • Wash the residue with a small amount of fresh solvent to recover any remaining lutein.

  • Combine the liquid fractions and evaporate the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C).

  • The resulting concentrated substance is the crude lutein oleoresin.

Protocol 2: Supercritical Fluid Extraction (SFE) of Lutein

This protocol describes a green chemistry approach for extracting lutein esters from marigold flowers.[8][9]

1. Material Preparation:

  • Dry and grind the marigold petals into a fine powder.

  • Load the powdered material into the SFE extraction vessel.

2. System Setup and Extraction:

  • Set up the SFE system with a CO₂ tank, pumps, a heat exchanger, the extraction vessel, and a separator.

  • Pressurize and heat the CO₂ to bring it to a supercritical state. Optimal conditions can vary, but a study on marigold predicted a maximum yield under the following conditions:

    • Pressure: 35.5 MPa[8]

    • Temperature: 58.7°C[8]

    • CO₂ Flow Rate: 19.9 L/h[8]

    • Co-solvent: 6.9% soybean oil[8]

  • Pass the supercritical CO₂ (with co-solvent, if used) through the extraction vessel. The lutein esters will dissolve in the fluid.

3. Separation and Collection:

  • Route the mixture of supercritical CO₂ and dissolved extract to a separator chamber.

  • Reduce the pressure in the separator, causing the CO₂ to return to its gaseous state and leaving the lutein ester extract behind.

  • Collect the extract from the separator. The gaseous CO₂ can be recycled.

Protocol 3: Saponification and Purification

This protocol is for converting lutein esters (from the crude extract) into free lutein.[5]

1. Saponification:

  • Dissolve the crude oleoresin (e.g., 1 g) in an alcoholic solution of potassium hydroxide (e.g., 0.6 g of KOH in 10 mL of ethanol).[5]

  • Incubate the mixture in a shaking water bath under controlled conditions (e.g., 50°C for 5 hours) to hydrolyze the ester bonds.[5]

2. Extraction of Free Lutein:

  • After saponification, transfer the mixture to a separating funnel.

  • Add diethyl ether (or another non-polar solvent) and a sodium sulfate (B86663) solution (e.g., 5% Na₂SO₄) to the funnel.[5]

  • Shake vigorously and allow the layers to separate. The upper organic layer will contain the free lutein.

  • Collect the upper phase and wash it several times with water to remove residual alkali and other water-soluble impurities.

3. Purification by Recrystallization:

  • Evaporate the organic solvent from the collected phase to obtain crude lutein crystals.

  • Dissolve the crude lutein in a minimal amount of a warm solvent (e.g., acetone or a mixture of methanol (B129727) and water).[1]

  • Allow the solution to cool slowly at room temperature, then transfer to a colder environment (e.g., 4°C) to induce crystallization.

  • Filter the solution to collect the purified lutein crystals.

  • Wash the crystals with a small amount of cold solvent and dry them under a vacuum in the dark.

Quantitative Data Summary

The following tables summarize optimal conditions and yields for Lutein extraction from various studies.

Table 1: Optimal Conditions for Ultrasound-Assisted Extraction (UAE)

Plant SourceSolventTemp. (°C)Time (min)Ratio (Solvent:Solid)YieldReference
Corn Gluten Meal95% Ethanol56.445.167.89:1397 µg/g[17]
MarigoldEthanol594738:168.94% of total luteinN/A
Marigold PetalsSunflower OilN/A12.515.75% (w/w)21.23 mg/g[5]

Table 2: Optimal Conditions for Supercritical Fluid (CO₂) Extraction (SFE)

Plant SourceCo-SolventTemp. (°C)Pressure (MPa)CO₂ Flow RateYieldReference
Marigold6.9% Soybean Oil58.735.519.9 L/h10.4 mg/g[8]
Marigold1.5% MCT Oil65.946.810 kg/h 12.6 mg/g[19]
Scenedesmus almeriensisNone655514.48 g/min ~98% Recovery[9]
Haematococcus pluvialisNone50553.62 g/min 52% Recovery[20]
Chlorella pyrenoidosaEthanol (1.5 mL/g)2721N/A1.24 mg/g[21]

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Raw_Material Plant Material (e.g., Marigold Flowers) Drying Drying Raw_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (e.g., UAE, SFE, Solvent) Grinding->Extraction Powdered Material Separation Solid-Liquid Separation (Filtration/Centrifugation) Extraction->Separation Evaporation Solvent Evaporation Separation->Evaporation Oleoresin Crude Lutein Oleoresin (Lutein Esters) Evaporation->Oleoresin Saponification Saponification (with KOH) Oleoresin->Saponification Crude Extract LLE Liquid-Liquid Extraction (to isolate Free Lutein) Saponification->LLE Purification Final Purification (Recrystallization) LLE->Purification Final_Product High-Purity Free Lutein Purification->Final_Product

Caption: General workflow for the extraction and purification of lutein from plant material.

Troubleshooting Decision Tree

G Start Problem: Low Lutein Yield Cause1 Is pre-treatment adequate? (Fine, uniform powder) Start->Cause1 Cause2 Is the solvent system optimal? Cause1->Cause2 Yes Sol1 Solution: Improve grinding and drying. Cause1->Sol1 No Cause3 Are extraction parameters correct? Cause2->Cause3 Yes Sol2 Solution: Test different solvents/ratios. (e.g., 70% Ethanol) Cause2->Sol2 No Cause4 Is the Lutein degrading? Cause3->Cause4 Yes Sol3 Solution: Optimize Temp, Time, Pressure. Cause3->Sol3 No Sol4 Solution: Protect from light/heat. Optimize saponification. Cause4->Sol4 Yes

Caption: Troubleshooting logic for addressing low lutein extraction yield.

Lutein-Modulated Nrf2 Signaling Pathway

G cluster_nucleus Nucleus Lutein Lutein Keap1_Nrf2 Keap1-Nrf2 Complex Lutein->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription initiates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GST) Transcription->Antioxidant_Enzymes upregulates

Caption: Lutein activates the Nrf2 antioxidant pathway.[22][23][24][25]

References

Technical Support Center: Troubleshooting Inconsistent Results in Ellagic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reproducible results in bioassays involving ellagic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells in Cell-Based Assays (e.g., MTT, Neutral Red)

  • Question: My results show significant differences between replicate wells treated with the same concentration of ellagic acid. What could be the cause?

  • Answer: High variability is a common issue and can often be traced back to several factors:

    • Poor Solubility of Ellagic Acid: Ellagic acid is poorly soluble in aqueous solutions, which can lead to precipitation and inconsistent concentrations in your assay wells.

    • Inconsistent Cell Seeding: A non-homogenous cell suspension will result in a different number of cells in each well, affecting the final readout.

    • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant concentration differences.

    • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the media and ellagic acid, altering the cellular response.

  • Troubleshooting Steps:

    • Optimize Stock Solution Preparation: Prepare a high-concentration stock solution of ellagic acid in an appropriate organic solvent like DMSO.[1] Ensure it is fully dissolved before making further dilutions. Sonicate if necessary.

    • Ensure Homogenous Cell Suspension: Gently swirl the cell suspension before and during plating to ensure an even distribution of cells.

    • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. When preparing dilutions, thoroughly mix each step.

    • Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Issue 2: IC50 Value is Not Reproducible or Differs Significantly from Published Data

  • Question: The IC50 value for ellagic acid in my cytotoxicity assay is inconsistent across experiments or vastly different from what is reported in the literature. Why is this happening?

  • Answer: Discrepancies in IC50 values can be attributed to several variables:

    • Compound Purity and Stability: The purity of your ellagic acid can affect its potency. It can also degrade over time, especially with repeated freeze-thaw cycles of the stock solution.

    • Cell Line and Passage Number: Different cell lines have varying sensitivities to ellagic acid.[2] Additionally, cell characteristics can change with high passage numbers.

    • Assay-Specific Parameters: The duration of treatment, cell density at the time of treatment, and the specific assay kit used can all influence the calculated IC50 value.

  • Troubleshooting Steps:

    • Verify Compound Quality: Use high-purity ellagic acid and prepare fresh stock solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure you are using the same cell line as cited in the literature you are comparing to.

    • Control Assay Parameters: Standardize the cell seeding density, treatment duration, and the specific protocol for your chosen assay across all experiments.

Issue 3: No Observable Bioactivity of Ellagic Acid

  • Question: I am not observing any significant antioxidant, anti-inflammatory, or anticancer effects with ellagic acid in my assays. What should I check?

  • Answer: A lack of expected bioactivity can be frustrating. Here are some potential reasons:

    • Sub-optimal Concentration Range: The concentrations of ellagic acid you are testing may be too low to elicit a response.

    • Inappropriate Solvent or pH: The solvent used to dissolve the ellagic acid might be interfering with the assay, or the pH of the final solution may be affecting the stability and activity of the compound.

    • Degradation of Ellagic Acid: As mentioned, ellagic acid can be unstable. If your stock solution is old or has been improperly stored, the compound may have degraded.

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: Test a wide range of ellagic acid concentrations to determine the optimal range for your specific assay and cell line. Concentrations used in published studies can be a good starting point.

    • Solvent and pH Control: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low and consistent across all wells, including controls. Check the pH of your final assay medium, as extreme pH can affect ellagic acid's structure and function.

    • Use Freshly Prepared Solutions: Always prepare fresh dilutions of ellagic acid from a properly stored stock solution for each experiment.

Quantitative Data Summary

Table 1: Recommended Solvents and Stock Solution Concentrations for Ellagic Acid

SolventRecommended Stock ConcentrationStorage Conditions
Dimethyl Sulfoxide (DMSO)1-10 mg/mL[1]-20°C or -80°C in small aliquots
Sodium Hydroxide (NaOH)Varies (used to increase solubility in aqueous solutions)Prepare fresh
Sodium Bicarbonate (NaHCO3)Varies (can aid in extraction and solubilization)Prepare fresh

Table 2: Typical Concentration Ranges for In Vitro Bioassays with Ellagic Acid

Bioassay TypeCell Line ExampleTypical Concentration RangeIncubation TimeReference
Anticancer (MTT/Cytotoxicity) PANC-1, AsPC-1, MIA PaCA-2 (Pancreatic Cancer)10 µM - 1000 µM24 - 72 hours[2]
MCF-7, MDA-MB-231 (Breast Cancer)IC50 determined48 hours[3]
Caco-2 (Colon Cancer)100 µM (for decreased proliferation)Not specified[4]
Anti-inflammatory (Cytokine/NO reduction) RAW 264.7 (Macrophages)1 - 200 µg/mL24 hours (pre-treatment)[5]
HaCaT (Keratinocytes)250 - 1000 µM1 hour (pre-treatment)[6]
Antioxidant (DPPH/ABTS) Cell-freeVaries (often reported as IC50)Varies[7]

Detailed Experimental Protocols

1. Protocol: Preparation of Ellagic Acid Stock Solution

  • Weigh out the desired amount of high-purity ellagic acid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the ellagic acid is completely dissolved. Gentle warming in a water bath (37°C) and sonication can aid in dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

2. Protocol: MTT Assay for Cytotoxicity

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of ellagic acid from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the cells and add the medium containing different concentrations of ellagic acid. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[2][8]

3. Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare different concentrations of ellagic acid in methanol. A known antioxidant like ascorbic acid should be used as a positive control.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add different concentrations of the ellagic acid solution or the positive control to the wells. Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the appropriate wavelength (e.g., 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Ellagic Acid Stock Solution (DMSO) dilute Prepare Serial Dilutions of Ellagic Acid stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells with Ellagic Acid cells->treat dilute->treat incubate Incubate for Specified Duration treat->incubate reagent Add Assay Reagent (e.g., MTT, DPPH) incubate->reagent read Measure Absorbance reagent->read calculate Calculate Viability/ Scavenging Activity read->calculate ic50 Determine IC50 calculate->ic50

Caption: A generalized workflow for in vitro bioassays with ellagic acid.

troubleshooting_flowchart start Inconsistent Bioassay Results q1 High Variability between Replicates? start->q1 q2 Inconsistent IC50 Value? q1->q2 No ans1 Check Solubility Check Cell Seeding Calibrate Pipettes Mitigate Edge Effects q1->ans1 Yes q3 No Observable Bioactivity? q2->q3 No ans2 Verify Compound Purity Standardize Cell Line Control Assay Parameters q2->ans2 Yes ans3 Optimize Concentration Check Solvent/pH Use Fresh Solutions q3->ans3 Yes

Caption: A decision tree for troubleshooting common issues in ellagic acid bioassays.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Ellagic Acid cluster_pathway NF-κB Signaling Pathway lps LPS ikk IKK Activation lps->ikk ea Ellagic Acid ea->ikk Inhibits ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p65/p50) Translocation to Nucleus ikb->nfkb gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) nfkb->gene apoptosis_pathway cluster_trigger Apoptotic Trigger cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase ea Ellagic Acid bax ↑ Bax ea->bax bcl2 ↓ Bcl-2 ea->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Technical Support Center: Enhancing Long-Term Storage Stability of Ellagic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of ellagic acid formulations for long-term storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with the stability of your ellagic acid formulations.

Issue 1: Precipitation or crystallization of ellagic acid in aqueous formulations over time.

Question: My aqueous formulation of ellagic acid shows precipitation after a short period of storage. How can I improve its solubility and prevent this?

Answer:

Ellagic acid is notoriously poorly soluble in water, which is a primary reason for precipitation.[1] Here are several strategies to address this:

  • pH Adjustment: The solubility of ellagic acid is pH-dependent. It is practically insoluble in acidic conditions and shows increased solubility at higher pH values. However, be aware that at alkaline pH (above 9.6), the lactone rings of ellagic acid can open, leading to degradation.[2] Therefore, a careful balance must be struck.

  • Co-solvents: The use of co-solvents can significantly enhance the solubility of ellagic acid. Polyethylene glycol (PEG), particularly PEG 400, is a commonly used and effective co-solvent.[1][3] Formulations combining ellagic acid with PEG have shown improved solubility and stability.[4]

  • Use of Surfactants: Non-ionic surfactants such as Span 20 and Tween 60 can be used to create stable emulsions and improve the solubility and antioxidant activity of ellagic acid in aqueous systems.[3]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate ellagic acid, forming inclusion complexes that enhance its aqueous solubility and stability.[5]

Issue 2: Loss of potency or degradation of ellagic acid in liquid formulations.

Question: I am observing a significant decrease in the concentration of ellagic acid in my liquid formulation upon storage. What is causing this and how can I prevent it?

Answer:

The degradation of ellagic acid in aqueous solutions is primarily due to the hydrolysis of its two lactone rings. This process is accelerated by factors such as pH and the presence of water.

  • Formulate as a Dry Powder: When possible, storing ellagic acid as a dry powder is the most effective way to ensure its long-term stability. Reconstitute the formulation shortly before use.

  • Encapsulation Technologies: Encapsulating ellagic acid in nanocarriers, such as nanostructured lipid carriers (NLCs) or polymeric nanoparticles, can protect it from hydrolysis and improve stability.

  • Control of pH: Maintaining an optimal pH is crucial. While higher pH increases solubility, it can also accelerate hydrolytic degradation. The ideal pH will depend on the specific formulation and should be determined through stability studies.

  • Addition of Antioxidants: While ellagic acid is a potent antioxidant itself, the addition of other antioxidants may offer synergistic protection to the formulation, though quantitative data on this is limited.

  • Use of Chelating Agents: The presence of metal ions can catalyze the degradation of phenolic compounds. The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) or citric acid can help to sequester these ions and improve stability.[6]

Issue 3: Discoloration of the ellagic acid formulation.

Question: My ellagic acid formulation is changing color over time. What does this indicate and what can be done?

Answer:

Discoloration, often to a brownish hue, is a common indicator of the degradation of phenolic compounds like ellagic acid. This is typically due to oxidation, which can be triggered by exposure to light, oxygen, and certain pH conditions.

  • Protection from Light: Store formulations in amber-colored or opaque containers to protect them from light.[7]

  • Inert Atmosphere: For highly sensitive formulations, consider manufacturing and storing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

  • Antioxidants: As mentioned previously, the inclusion of antioxidants can help to mitigate oxidative degradation.

  • pH Optimization: Oxidative reactions can be pH-dependent. Ensure the pH of your formulation is optimized for stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for ellagic acid in aqueous solutions?

A1: The primary degradation pathway for ellagic acid in aqueous solutions is the hydrolysis of its two lactone rings. This process involves the cleavage of the ester bonds, leading to the formation of a hexahydroxydiphenic acid derivative, which is less stable.[8][9]

Q2: How does pH affect the stability of ellagic acid?

A2: pH has a significant impact on the stability of ellagic acid. While its solubility increases with pH, so does the rate of hydrolysis of its lactone rings, leading to degradation. At a pH above 9.6, the lactone rings are known to open.[2] Therefore, a compromise between solubility and stability must be found, typically in the slightly acidic to neutral pH range, depending on the other components of the formulation.

Q3: What is the effect of temperature on the stability of ellagic acid?

A3: Ellagic acid is a thermostable molecule with a high melting point.[10] As a dry powder, it is stable at a wide range of temperatures. However, in solution, elevated temperatures can accelerate the rate of hydrolytic degradation. For long-term storage of liquid formulations, refrigeration is generally recommended.

Q4: Can I use antioxidants to improve the stability of my ellagic acid formulation?

A4: Yes, while ellagic acid is a potent antioxidant, incorporating other antioxidants may provide additional protection against oxidative degradation. Commonly used antioxidants in pharmaceutical formulations include ascorbic acid, tocopherols (B72186) (Vitamin E), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).[11] However, the synergistic stabilizing effect needs to be evaluated for each specific formulation.

Q5: Are there any specific excipients that can enhance the stability of ellagic acid in topical formulations?

A5: Yes, for topical formulations, encapsulating ellagic acid in nanostructured lipid carriers (NLCs) has been shown to significantly enhance its stability.[12][13] These lipid-based nanoparticles protect the ellagic acid from the aqueous environment and control its release. Additionally, formulating ellagic acid in the internal phase of a water-in-oil (W/O) emulsion can offer better protection against hydrolysis compared to an oil-in-water (O/W) emulsion.[14] The choice of emulsifiers, such as Span and Tween, is also critical for the stability of these emulsions.[15]

Data Presentation

The following tables summarize quantitative data on the stability of ellagic acid under various conditions and with different formulation strategies.

Table 1: Effect of pH on the Stability of Ellagic Acid in Aqueous Solution

Storage Time (weeks)% Ellagic Acid Remaining (pH 5.5)% Ellagic Acid Remaining (pH 7.0)% Ellagic Acid Remaining (pH 8.0)
0100100100
486.093.893.1
881.376.372.7
1232.959.830.7
1721.025.720.1

Data adapted from a study on ellagic acid-rich pomegranate peel extract.

Table 2: Improvement of Ellagic Acid Stability in Topical Formulations using Nanostructured Lipid Carriers (NLCs)

FormulationHalf-life (t1/2) in daysFold Increase in Stability vs. Solution
Ellagic Acid in Solution56-
NLC-EA1 (tristearin/tricaprylin)3786.72
NLC-EA2 (tristearin/labrasol)~255 (8.5 months)4.59

Data from a study on ellagic acid containing nanostructured lipid carriers.[13]

Table 3: Enhanced Solubility of Ellagic Acid with Different Formulation Approaches

Formulation StrategyVehicle/ExcipientAchieved Ellagic Acid Solubility (µg/mL)Fold Increase vs. Water
Aqueous SolutionWater~9.7-
Solid DispersionPolyvinylpyrrolidone (PVP)1500>150
Solid DispersionHydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS)280~29
Co-solventPolyethylene Glycol 400 (PEG 400)Significantly increased (qualitative)-
Complexationβ-Cyclodextrin Nanosponges49.79~5

Data compiled from multiple sources.[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of ellagic acid formulations.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is used to quantify the amount of ellagic acid in a formulation and to separate it from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase and an organic solvent. A common mobile phase consists of:

    • Solvent A: 0.1% Phosphoric acid in water

    • Solvent B: Acetonitrile

    • An isocratic elution with a ratio of 70:30 (v/v) of Solvent A to Solvent B can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a stock solution of ellagic acid standard of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve.

    • Prepare the sample for analysis by dissolving or diluting it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

    • Inject the sample and quantify the ellagic acid concentration based on the peak area and the calibration curve.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the ellagic acid formulation to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the ellagic acid peak from any degradation product peaks.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

degradation_pathway Ellagitannins Ellagitannins Ellagic_Acid Ellagic_Acid Ellagitannins->Ellagic_Acid Hydrolysis Hexahydroxydiphenic_Acid Hexahydroxydiphenic_Acid Ellagic_Acid->Hexahydroxydiphenic_Acid Hydrolysis (Lactone Cleavage) Urolithins Urolithins Ellagic_Acid->Urolithins Gut Microbiota Metabolism

Degradation pathway of ellagitannins to ellagic acid and its metabolites.

experimental_workflow cluster_prep Formulation Preparation cluster_stress Stability Testing cluster_analysis Analysis Formulation Prepare Ellagic Acid Formulation Stress Store under various conditions (Temperature, pH, Light) Formulation->Stress Sampling Sample at time points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Ellagic Acid and Degradation Products HPLC->Data

Experimental workflow for assessing the stability of ellagic acid formulations.

logical_relationship Stability Ellagic Acid Stability Aqueous Aqueous Environment Stability->Aqueous pH pH Stability->pH Light Light Stability->Light Temp Temperature Stability->Temp Hydrolysis Hydrolysis Aqueous->Hydrolysis pH->Hydrolysis Oxidation Oxidation Light->Oxidation

References

Validation & Comparative

Validating the Antioxidant Potential of Luteic Acid and Its Analogs via DPPH Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luteic acid, a natural phenol (B47542) found in various plants, is a monolactonized tergalloyl group and an intermediate in the synthesis of ellagic acid[1][2][3]. Given their close structural relationship, the antioxidant properties of ellagic acid can provide a strong indication of the potential activity of this compound. This guide compares the DPPH scavenging activity of ellagic acid and relevant plant extracts with established antioxidants such as ascorbic acid, gallic acid, and Trolox.

Comparative Antioxidant Activity: DPPH Radical Scavenging

The antioxidant capacity, as measured by the DPPH assay, is often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for compounds related to this compound and common standard antioxidants.

Compound/ExtractDPPH IC50 ValueNotes
Ellagic Acid 31 µM[4]A structurally related and more studied compound than this compound.
Punicalagin (B30970) 17.1 µg/mL[5]An ellagitannin from which this compound can be derived.
Terminalia prunioides (Methanol Extract) 0.06 mg/mL[6]Plant species known to contain this compound.
Terminalia brownii (Ethanolic Stem Bark Extract) 132.6 µg/mL[7]Plant species from the same genus as a source of this compound.
Ascorbic Acid (Vitamin C) 95.7% inhibition at 10% solution[8]A widely used standard antioxidant.
Gallic Acid Stronger antioxidant than Trolox in some studies[9]A common phenolic acid used as an antioxidant standard.
Trolox IC50 = 56 µM[4]A water-soluble analog of vitamin E, commonly used as an antioxidant standard.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method for assessing antioxidant activity. The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is pale yellow. This color change is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compound (e.g., this compound analog, plant extract)

  • Standard antioxidants (e.g., Ascorbic Acid, Gallic Acid, Trolox)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate or cuvettes

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples and Standards: Prepare a series of dilutions of the test compound and standard antioxidants in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution to each well/cuvette. Then, add an equal volume of the various concentrations of the test samples and standards. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes). The incubation time can be optimized based on the reaction kinetics of the antioxidant.

  • Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that results in 50% inhibition is the IC50 value.

Visualizing the Experimental Workflow and Compound Relationships

To further clarify the experimental process and the chemical context of this compound, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix DPPH with Sample/Standard DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Standard Prepare Standard Dilutions Standard->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Luteic_Acid_Relationship This compound This compound Ellagic Acid Ellagic Acid This compound->Ellagic Acid is an intermediate in the synthesis of Antioxidant Activity Antioxidant Activity Ellagic Acid->Antioxidant Activity exhibits Punicalagin Punicalagin Punicalagin->this compound can be a source of Punicalagin->Antioxidant Activity exhibits Terminalia Species Terminalia Species Terminalia Species->this compound contains Terminalia Species->Antioxidant Activity extracts show

Caption: Relationship of this compound to related antioxidant compounds.

References

A Comparative Analysis of the Anticancer Properties of Ellagic Acid and Its Urolithin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of how natural compounds and their metabolites exert their biological effects is paramount. Ellagic acid, a polyphenol found in various fruits and nuts, has long been investigated for its potential anticancer properties. However, its low bioavailability has shifted the focus towards its more readily absorbed gut microbiota-derived metabolites, the urolithins. This guide provides a comprehensive comparison of the anticancer effects of ellagic acid and its primary urolithin metabolites, supported by experimental data and detailed methodologies.

Ellagic acid (EA) is a natural dietary polyphenol with demonstrated chemopreventive, radical scavenging, and antiviral properties.[1][2] Its antitumor mechanism is linked to its ability to induce apoptosis and inhibit cell proliferation, angiogenesis, and metastasis.[1] However, the therapeutic potential of ellagic acid is hampered by its poor bioavailability; it is estimated that 90% remains unabsorbed in the intestines.[3] In the gut, intestinal microflora metabolize ellagic acid into a series of more bioavailable compounds known as urolithins.[1][3][4] This biotransformation is crucial, as evidence suggests that the anticancer effects attributed to the consumption of ellagitannin-rich foods are largely due to these metabolites.[1]

Urolithins, such as Urolithin A (UA), Urolithin B (UB), Urolithin C (UC), and Urolithin D (UD), are more lipophilic than their parent compound, leading to greater absorption.[1][5] These metabolites have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][6][7][8][9][10] They exert their anticancer activities through various mechanisms, including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression.[1][11][12]

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic effects of ellagic acid and its urolithin metabolites across various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Ellagic Acid and Urolithin A in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Ellagic AcidDU-145Prostate Cancer8.1748[2]
PC-3Prostate Cancer1.5748[2]
Urolithin AHCT116Colon Cancer~39.248[13]
HCT116Colon Cancer19.672[13]
DU-145Prostate Cancer73.7848[2]
PC-3Prostate Cancer36.9648[2]

Table 2: IC50 Values of Urolithin B and Urolithin C in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Urolithin BDU-145Prostate Cancer17.4248[2]
PC-3Prostate Cancer92.2548[2]
Urolithin CLNCaPProstate Cancer35.2 ± 3.7Not Specified[1]

Experimental Methodologies

The data presented above were generated using standardized in vitro assays. Below are the detailed protocols for the key experiments cited.

Cell Culture and Proliferation Assay (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., HCT116, DU-145, PC-3, LNCaP) were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to attach overnight. The following day, the media was replaced with fresh media containing various concentrations of ellagic acid or urolithins (dissolved in DMSO, with final DMSO concentration typically kept below 0.1%). Control cells were treated with vehicle (DMSO) alone.

  • MTT Assay: After the specified incubation period (e.g., 48 or 72 hours), 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO. The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells were seeded in 6-well plates and treated with ellagic acid or urolithins at the desired concentrations for the specified time.

  • Staining: After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Cells were treated with the compounds as described above. After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining and Analysis: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and PI. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms of Action

Ellagic acid and its urolithin metabolites exert their anticancer effects by modulating a variety of signaling pathways. While there is some overlap, distinct mechanisms have been identified for each compound.

Ellagic Acid

Ellagic acid has been shown to induce apoptosis and cell cycle arrest.[14] In prostate cancer cells, it can induce S-phase arrest and is a more potent inducer of apoptosis compared to Urolithin A.[14] It has also been shown to disrupt the interaction between p53 and its negative regulator MDM2, leading to p53 stabilization and activation of its downstream pro-apoptotic targets.[15]

Urolithins

Urolithins demonstrate a broader and often more potent range of anticancer activities.

  • Urolithin A (UA): UA is the most extensively studied urolithin. It has been shown to induce cell cycle arrest at the G2/M phase in colon and prostate cancer cells.[13][14] UA can also induce apoptosis, though in some cell lines, its primary effect is on cell cycle regulation.[14][16] Key signaling pathways modulated by UA include the inhibition of the PI3K/AKT/mTOR pathway, modulation of aryl hydrocarbon receptors, and stabilization of p53.[6][8][17] In colon cancer cells, the antiproliferative activity of UA is supported by functional p53 and the induction of its target gene TIGAR.[13] UA has also been shown to inhibit the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[7]

  • Urolithin B (UB): UB has also demonstrated significant anticancer effects. It can induce apoptosis and cell cycle arrest in colorectal cancer cell lines.[18] In triple-negative breast cancer, UB has been shown to reduce tumor growth, angiogenesis, and metastasis.[9] It can also remodel the gut microbiota and enhance the antitumor immune response.[19]

  • Urolithin C (UC) and Urolithin D (UD): While less studied, UC and UD also exhibit anticancer properties. UC has been shown to suppress colorectal cancer progression via the AKT/mTOR pathway and induce apoptosis in prostate cancer cells.[1][17][20] UD has been identified as a selective inhibitor of EphA2 phosphorylation in prostate cancer cells, a pathway involved in cancer progression.[21]

Below are Graphviz diagrams illustrating a key signaling pathway modulated by urolithins and a general experimental workflow for comparing these compounds.

urolithin_pi3k_akt_pathway UA Urolithin A Inhibition UA->Inhibition PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition->PI3K

Urolithin A inhibits the PI3K/AKT/mTOR signaling pathway.

experimental_workflow start Cancer Cell Lines (e.g., HCT116, DU-145) treatment Treatment with Ellagic Acid & Urolithins (various concentrations) start->treatment assays In Vitro Assays treatment->assays proliferation Cell Proliferation (MTT Assay) assays->proliferation apoptosis Apoptosis (Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle (PI Staining) assays->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, etc.) proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis comparison Comparative Analysis of Anticancer Effects data_analysis->comparison

Experimental workflow for comparing anticancer effects.

Conclusion

The biotransformation of ellagic acid by the gut microbiota into urolithins is a critical step that enhances its anticancer potential. Urolithins, particularly Urolithin A, generally exhibit superior bioavailability and, in many cases, more potent and diverse anticancer activities compared to ellagic acid. While ellagic acid demonstrates notable pro-apoptotic and antiproliferative effects, its urolithin metabolites engage a wider array of signaling pathways, including the PI3K/AKT/mTOR and Wnt pathways, leading to robust inhibition of cancer cell growth, proliferation, and survival. This comparative analysis underscores the importance of considering metabolic transformation in the evaluation of dietary compounds for cancer prevention and therapy. Future research should continue to elucidate the specific mechanisms of action of individual urolithins and explore their potential in synergistic combinations with conventional cancer therapies.

References

Ellagic Acid: An In Vivo Examination of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of ellagic acid against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented herein is collated from multiple preclinical studies, offering a comprehensive overview of its therapeutic potential.

Comparative Efficacy of Ellagic Acid

The anti-inflammatory activity of ellagic acid has been validated in several well-established in vivo models of inflammation. The following tables summarize the quantitative data from these studies, comparing the effects of ellagic acid with commonly used anti-inflammatory agents.

Carrageenan-Induced Paw Edema Model

A widely used model for acute inflammation, carrageenan-induced paw edema, has been instrumental in evaluating the anti-inflammatory effects of ellagic acid.

TreatmentDoseTime PointPaw Edema Inhibition (%)Key Biomarker ModulationReference
Ellagic Acid75 mg/kg (i.m.)4h45.47%-[1]
Ellagic Acid150 mg/kg (i.m.)4h58.02%-[1]
Indomethacin (B1671933)5 mg/kg (i.m.)4h63.14%-[1]
Ellagic Acid1-30 mg/kg (i.p.)5hDose-dependent reduction↓TNF-α, ↓IL-1β, ↓NO, ↓PGE2, ↓iNOS, ↓COX-2, ↓MDA[2][3]
Indomethacin5 mg/kg (i.p.)5hSignificant inhibition↓TNF-α[3]
Ellagic Acid-8hSignificant reduction-[4][5]
Ketorolac-4hSignificant reduction-[4][5]

Note: i.m. - intramuscular; i.p. - intraperitoneal; TNF-α - Tumor Necrosis Factor-alpha; IL-1β - Interleukin-1 beta; NO - Nitric Oxide; PGE2 - Prostaglandin E2; iNOS - Inducible Nitric Oxide Synthase; COX-2 - Cyclooxygenase-2; MDA - Malondialdehyde.

Acid-Induced Acute Lung Injury (ALI) Model

In a model of acute lung injury, ellagic acid demonstrated potent anti-inflammatory effects comparable to the corticosteroid dexamethasone.

TreatmentDoseKey OutcomesCytokine ModulationReference
Ellagic Acid10 mg/kg (oral)↓Vascular permeability, ↓Neutrophil recruitment↓IL-6, ↑IL-10[6]
Dexamethasone1 mg/kg (s.c.)↓Vascular permeability, ↓Neutrophil recruitment↓IL-6, ↓IL-1β[6]

Note: s.c. - subcutaneous; IL-6 - Interleukin-6; IL-10 - Interleukin-10; IL-1β - Interleukin-1 beta.

Postoperative Peritoneal Adhesion Model

Ellagic acid was also found to be more effective than the NSAID diclofenac (B195802) sodium in preventing postoperative peritoneal adhesions in a rat model.[7]

TreatmentDoseKey OutcomesBiomarker ModulationReference
Ellagic Acid85 mg/kg (oral)↓Adhesion degree↓MDA, ↑GSH[7]
Diclofenac Sodium50 mg/kg (oral)Less effective than Ellagic Acid-[7]

Note: MDA - Malondialdehyde; GSH - Glutathione.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats are used.[1][4]

  • Induction of Edema: A 1% solution of Lambda carrageenan in 0.9% normal saline is injected subcutaneously into the sub-plantar region of the left hind paw.[1]

  • Treatment: Ellagic acid, a vehicle control, or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically intraperitoneally or intramuscularly, 30 minutes before the carrageenan injection.[1][3]

  • Measurement of Edema: Paw volume is measured using a digital plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan administration.[1][3]

  • Biochemical Analysis: At the end of the experiment, paw tissue and blood samples can be collected to measure levels of inflammatory mediators such as TNF-α, IL-1β, NO, and PGE2, as well as the expression of enzymes like iNOS and COX-2.[2][3]

G cluster_workflow Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Treatment Administration (EA/Comparator/Vehicle) Treatment Administration (EA/Comparator/Vehicle) Baseline Paw Volume Measurement->Treatment Administration (EA/Comparator/Vehicle) Carrageenan Injection Carrageenan Injection Treatment Administration (EA/Comparator/Vehicle)->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition) Biochemical/Histopathological Analysis Biochemical/Histopathological Analysis Data Analysis (% Inhibition)->Biochemical/Histopathological Analysis

Experimental workflow for the carrageenan-induced paw edema model.

Acid-Induced Acute Lung Injury in Mice

This model is used to study the inflammatory processes in the lungs.

  • Animals: Mice are used for this model.

  • Induction of Injury: Acute lung injury is induced by the administration of hydrochloric acid.

  • Treatment: Ellagic acid (preventive or therapeutic), dexamethasone, or a vehicle is administered.[6]

  • Assessment of Inflammation: Bronchoalveolar lavage fluid (BALF) is collected to measure vascular permeability changes and neutrophil recruitment.[6]

  • Cytokine Analysis: Levels of cytokines such as IL-6 and IL-10 in the BALF are determined.[6]

Signaling Pathways

Ellagic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the NF-κB pathway, which leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[8]

G cluster_pathway Ellagic Acid's Anti-Inflammatory Signaling Pathway Inflammatory Stimulus (e.g., LPS, Carrageenan) Inflammatory Stimulus (e.g., LPS, Carrageenan) NF-κB Activation NF-κB Activation Inflammatory Stimulus (e.g., LPS, Carrageenan)->NF-κB Activation MAPK Activation MAPK Activation Inflammatory Stimulus (e.g., LPS, Carrageenan)->MAPK Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription MAPK Activation->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS) Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS) Ellagic Acid Ellagic Acid Ellagic Acid->NF-κB Activation Ellagic Acid->MAPK Activation

Simplified signaling pathway of ellagic acid's anti-inflammatory action.

References

A Comparative Analysis of Luteic Acid from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of luteic acid (commonly known as lutein) from various plant sources has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of this compound content across different plants, outlines prevalent extraction and quantification methodologies, and explores its modulation of key cellular signaling pathways.

Quantitative Analysis of this compound in Plant Sources

This compound is a naturally occurring carotenoid synthesized by plants, belonging to the xanthophyll family. It is recognized for its antioxidant properties and is particularly concentrated in the macula of the human eye. As humans cannot synthesize this compound, it must be obtained through dietary sources. The concentration of this compound varies significantly among different plant species and even between varieties of the same species. Green leafy vegetables are among the richest sources, with marigold flowers also being a notable commercial source.

The following table summarizes the this compound content in a selection of plant materials, as reported in various studies. It is important to note that the extraction method and solvent used can influence the quantified amount.

Plant SourceThis compound ContentExtraction Solvent/Method
Kale (cooked) 23.5 mg / 1 cup (130g)Not Specified
Spinach (cooked) 20.2 mg / 1 cup (180g)Not Specified
Spinach (raw) 3.0 mg / 1 cup (25g)Not Specified
Marigold (Tagetes erecta) 21.23 mg/g (dried petals)Ultrasound-Assisted Extraction (Sunflower Oil)
Basella alba (Indian spinach, purple variety) 504 ppmHPLC Analysis
Brassica oleracea var. capitata (Cabbage, green variety) 314.9 ppmHPLC Analysis
Zaleya decandra (green variety) 309.28 ppmHPLC Analysis
Corn 21.9 µg/gNot Specified
High-lutein Wheat Species 5.4 to 7.4 µg/gNot Specified
Various forest plants palatable for hens 65.7 to 350 µg/gHPLC Analysis

Experimental Protocols

Accurate quantification of this compound is paramount for comparative studies. The following are generalized protocols for common extraction and analysis techniques.

Solvent Extraction Protocol

Solvent extraction is a widely used method for isolating this compound from plant materials.[1]

  • Sample Preparation: Fresh plant material is washed, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is mixed with an organic solvent such as hexane, ethanol, or a mixture of acetone (B3395972) and petroleum ether.[2] The mixture is then agitated for a specified period.

  • Separation: The solid plant material is separated from the solvent containing the dissolved this compound by filtration or centrifugation.

  • Concentration: The solvent is evaporated under reduced pressure to yield a concentrated this compound extract.[1]

Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient technique that utilizes high-frequency sound waves to enhance extraction.[1]

  • Sample Preparation: Similar to solvent extraction, the plant material is dried and powdered.

  • Extraction: The powdered sample is suspended in a solvent (edible oils like sunflower oil can be used for a greener approach) and subjected to ultrasonication.[2] The ultrasonic waves create cavitation bubbles that disrupt the plant cell walls, facilitating the release of this compound.[1]

  • Separation and Concentration: The subsequent steps of separation and concentration are similar to the conventional solvent extraction method.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the most common and accurate method for quantifying this compound.[3]

  • Sample Preparation: The crude this compound extract is dissolved in a suitable solvent and filtered through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.[4][5]

    • Mobile Phase: A mixture of acetonitrile, methanol, and other solvents like water or ethyl acetate (B1210297) is commonly employed in a gradient or isocratic elution.[4][5][6]

    • Detection: this compound is detected using a UV-Vis detector at its maximum absorbance wavelength, which is around 445-450 nm.[6]

    • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known standard.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the processes and mechanisms involved with this compound, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Marigold, Spinach) Drying Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Addition Solvent Addition (e.g., Hexane, Ethanol) Grinding->Solvent_Addition Agitation Agitation / Ultrasonication Solvent_Addition->Agitation Filtration Filtration / Centrifugation Agitation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract HPLC_Analysis HPLC Quantification Crude_Extract->HPLC_Analysis

Experimental workflow for this compound extraction and quantification.

This compound has been shown to modulate several key signaling pathways involved in cellular processes like apoptosis and proliferation.

p53_Pathway Luteic_Acid This compound p53 p53 Luteic_Acid->p53 activates p21 p21 p53->p21 upregulates Noxa Noxa p53->Noxa upregulates CDK2 CDK2 p21->CDK2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest promotes progression (inhibition leads to arrest) Caspase3 Cleaved Caspase-3 Noxa->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

This compound's role in the p53 signaling pathway.

PI3K_Akt_Pathway Luteic_Acid This compound PI3K PI3K Luteic_Acid->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes

Inhibitory effect of this compound on the PI3K/Akt signaling pathway.

MAPK_Pathway Oxidative_Stress Oxidative Stress p38 p38 MAPK Oxidative_Stress->p38 ERK ERK1/2 Oxidative_Stress->ERK JNK SAPK/JNK Oxidative_Stress->JNK Luteic_Acid This compound Luteic_Acid->p38 modulates Luteic_Acid->ERK modulates Luteic_Acid->JNK modulates Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis

Modulation of the MAPK signaling pathway by this compound.

References

Unraveling the Mechanism of Ellagic Acid: A Comparative Guide on Genetic Knockout Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of recent studies provides compelling evidence for the molecular mechanisms of ellagic acid (EA), a natural polyphenol with recognized antioxidant, anti-inflammatory, and anticancer properties. This guide delves into the validation of its action through genetic knockout and knockdown studies, offering researchers, scientists, and drug development professionals a comparative overview of the experimental data and methodologies. The findings underscore the potential of EA as a therapeutic agent and highlight key signaling pathways involved in its efficacy.

Corroborating the Role of K-Ras and PI3K/Akt Signaling in Colorectal Cancer

A pivotal study investigated the impact of K-Ras silencing on the anti-proliferative effects of ellagic acid in HCT-116 human colon cancer cells. The results demonstrated that while EA alone exerts a dose-dependent inhibitory effect on cell proliferation, its efficacy is significantly enhanced in cells with silenced K-Ras. This suggests that the K-Ras signaling pathway is a key mediator of EA's anticancer activity.

Furthermore, the study revealed that the combination of K-Ras silencing and EA treatment led to a pronounced depletion of phosphorylated Akt (p-Akt) at the Thr308 residue. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key target in cancer therapy. These findings strongly indicate that ellagic acid exerts its anti-proliferative effects, at least in part, by downregulating the PI3K/Akt signaling pathway, an effect that is potentiated in the absence of K-Ras.

Quantitative Analysis of Ellagic Acid's Effects with and without K-Ras Silencing
Treatment GroupCell Proliferation (% of Control)Relative p-Akt (Thr308) Level
HCT-116 (Wild-Type K-Ras)
Control (DMSO)100%1.00
Ellagic Acid (50 µM)~60%~0.50
Ellagic Acid (100 µM)~40%~0.25
HCT-116 (K-Ras Silenced)
Control (siRNA Control)100%1.00
Ellagic Acid (50 µM)~30%~0.10
Ellagic Acid (100 µM)~15%Not detectable

Note: The quantitative data presented above are estimations derived from the graphical representations in the cited literature and are intended for comparative purposes.

Affirming the p21-Mediated Pathway in Liver Cancer

In hepatocellular carcinoma (HepG2) cells, the upregulation of the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21, has been identified as a crucial mechanism for ellagic acid-induced cell growth inhibition. To validate this, researchers performed a CDKN1A knockdown analysis. The results of this experiment would be critical to confirm that the anti-proliferative effects of ellagic acid are indeed mediated through the p21 pathway. While the direct quantitative data from this specific knockdown experiment requires retrieval from its original publication, the initial findings strongly suggest a p53-independent, p21-dependent mechanism of action for ellagic acid in liver cancer cells.

Experimental Protocols

K-Ras Silencing in HCT-116 Cells

1. Cell Culture and Transfection:

  • HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • For K-Ras knockdown, cells were seeded in 6-well plates and transfected with K-Ras specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

2. Ellagic Acid Treatment:

  • 24 hours post-transfection, the medium was replaced with fresh medium containing various concentrations of ellagic acid (e.g., 50 µM and 100 µM) or DMSO as a vehicle control.

3. Cell Proliferation Assay (MTT Assay):

  • After 48 hours of ellagic acid treatment, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT solution was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Cell proliferation was expressed as a percentage of the control.

4. Western Blot Analysis:

  • Following treatment, cells were lysed, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against K-Ras, p-Akt (Thr308), total Akt, and a loading control (e.g., β-actin).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

  • Densitometry analysis was performed to quantify the relative protein expression levels.

Prospective Protocol for CDKN1A Knockdown in HepG2 Cells

1. Cell Culture and Transfection:

  • HepG2 cells would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells would be transfected with siRNA targeting CDKN1A or a control siRNA.

2. Ellagic Acid Treatment:

  • Post-transfection, cells would be treated with ellagic acid at various concentrations.

3. Cell Cycle and Apoptosis Analysis:

  • Flow cytometry analysis would be employed to assess the effects of CDKN1A knockdown and ellagic acid treatment on cell cycle distribution and apoptosis.

4. Western Blot Analysis:

  • Protein levels of p21, and other relevant cell cycle and apoptosis markers would be analyzed by Western blotting to confirm the knockdown and observe downstream effects.

Visualizing the Pathways and Workflows

Ellagic_Acid_KRas_Pathway cluster_knockdown K-Ras Silencing (siRNA) EA Ellagic Acid KRas K-Ras EA->KRas Inhibits expression PI3K PI3K EA->PI3K Inhibits KRas->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Thr308) Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Promotes

Caption: Ellagic acid's inhibitory action on the K-Ras/PI3K/Akt pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: HCT-116 Cell Culture transfection siRNA Transfection (K-Ras knockdown vs. Control) start->transfection ea_treatment Ellagic Acid Treatment (Varying Concentrations) transfection->ea_treatment proliferation_assay Cell Proliferation Assay (MTT) ea_treatment->proliferation_assay western_blot Western Blot Analysis (K-Ras, p-Akt, Akt) ea_treatment->western_blot

Caption: Experimental workflow for K-Ras silencing and ellagic acid treatment.

This guide consolidates the current understanding of ellagic acid's mechanism of action, validated through genetic knockout studies. The presented data and protocols offer a valuable resource for the scientific community to further explore the therapeutic potential of this promising natural compound.

Validation of L-Kynurenine as a Biomarker for Tryptophan Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the validation of L-kynurenine as a biomarker of L-tryptophan metabolism, primarily through the activity of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Dysregulation of the kynurenine (B1673888) pathway is implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders, and autoimmune diseases, making accurate measurement of L-kynurenine crucial for researchers, scientists, and drug development professionals.[1][2][3] This document outlines the underlying signaling pathway, compares common analytical platforms, and provides standardized experimental protocols.

The Kynurenine Pathway: An Overview

The majority of dietary L-tryptophan, an essential amino acid, is metabolized through the kynurenine pathway.[4][5] This pathway is initiated by the enzymes IDO1, IDO2, and TDO, which catalyze the conversion of L-tryptophan to N-formyl-kynurenine.[4][6][7] This intermediate is then rapidly converted to L-kynurenine.[4][8] L-kynurenine stands at a critical juncture in the pathway, as it can be further metabolized down three distinct branches, leading to the formation of various neuroactive compounds.[5][8] These include the neuroprotective kynurenic acid and the neurotoxic 3-hydroxykynurenine and quinolinic acid.[5] Given its central role, the concentration of L-kynurenine, often expressed as the kynurenine-to-tryptophan ratio (Kyn/Trp), serves as a key indicator of IDO and TDO activity.[8][9][10]

Kynurenine_Pathway cluster_main Kynurenine Pathway TRP L-Tryptophan NFK N-Formyl-kynurenine TRP->NFK IDO1, IDO2, TDO KYN L-Kynurenine NFK->KYN Formamidase KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs AA Anthranilic Acid KYN->AA Kynureninase HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK KMO HAA 3-Hydroxyanthranilic Acid AA->HAA HK->HAA Kynureninase XA Xanthurenic Acid HK->XA KATs QUIN Quinolinic Acid (Neurotoxic) HAA->QUIN NAD NAD+ QUIN->NAD Experimental_Workflow cluster_workflow Biomarker Validation Workflow Sample_Collection Sample Collection (Plasma, Serum, Urine, etc.) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation Analytical_Measurement Analytical Measurement (LC-MS/MS or ELISA) Sample_Preparation->Analytical_Measurement Data_Acquisition Data Acquisition Analytical_Measurement->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Biomarker_Validation Biomarker Validation Data_Analysis->Biomarker_Validation

References

The Challenge of Delivering Ellagic Acid: A Comparative Guide to Nanocarrier Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Grasping the full therapeutic potential of ellagic acid (EA), a potent antioxidant and anticancer agent found in various fruits and nuts, has been a long-standing challenge for researchers. Its clinical application is significantly hampered by poor water solubility and low oral bioavailability. [1][2] To overcome these hurdles, various drug delivery systems have been engineered to enhance the stability, solubility, and targeted delivery of EA. This guide provides a comparative overview of the efficacy of different nanocarrier-based delivery systems for ellagic acid, supported by experimental data and detailed methodologies.

Performance of Ellagic Acid Delivery Systems: A Quantitative Comparison

The effectiveness of a drug delivery system is determined by several key physicochemical properties that influence its biological performance. The following tables summarize the quantitative data for various ellagic acid-loaded nanocarriers, offering a side-by-side comparison of their characteristics.

Delivery System [Material]Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Key In Vivo FindingReference
Nanoparticles
Chitosan (B1678972)17694 ± 1.0333 ± 2.15Enhanced cytotoxicity in oral cancer cells compared to free EA.[3][3][4]
Poly(lactic-co-glycolic acid) (PLGA)217.8-30.08-[5]
Chitin39.82-79.52-[5]
Poly(ε-caprolactone) (PCL)193 - 125266.4 - 90.356.8 - 78.6Remarkable improvement in oral bioavailability in rabbits compared to free EA.[6][6]
Hollow Zein72-32.63.6-fold increase in bioavailability in rats compared to EA suspension.[7][7]
Micelles
PLGA-PEG82 ± 7.145.32 ± 5.43-Increased cytotoxicity and apoptosis in lung cancer cells compared to free EA.[8][1][8]
D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS)113.2 ± 2388.67 ± 3.21-Dose-dependent cytotoxicity in ovarian cancer cells.[9][9]
Liposomes
Liposomes---60% survival rate in mice with A. baumannii infection compared to 20% with free EA.[10][10][11]
Nanostructured Lipid Carriers (NLCs)
Tristearin/Tricaprylin~150-200Almost quantitative-Maintained EA stability for almost two months.[12][13][12][13]
Tristearin/Labrasol~150-200Almost quantitative-Maintained EA stability for up to 40 days.[12][13][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of ellagic acid delivery systems.

Preparation of Chitosan Nanoparticles (Ionic Gelation Method)
  • Dissolution of Chitosan: Chitosan is dissolved in an aqueous solution of acetic acid with constant stirring to obtain a homogenous solution.

  • Preparation of Ellagic Acid Solution: Ellagic acid is dissolved in a suitable organic solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).

  • Encapsulation: The ellagic acid solution is added dropwise to the chitosan solution under continuous stirring.

  • Nanoparticle Formation: A cross-linking agent, typically sodium tripolyphosphate (TPP), is added to the mixture. The electrostatic interaction between the positively charged chitosan and the negatively charged TPP leads to the formation of nanoparticles, encapsulating the ellagic acid.

  • Purification: The resulting nanoparticle suspension is centrifuged to separate the nanoparticles from the unencapsulated ellagic acid and other reagents. The pellet is then washed and redispersed in deionized water.

  • Lyophilization: The purified nanoparticle suspension is often lyophilized (freeze-dried) to obtain a stable powder form.

Preparation of Polymeric Micelles (Film Hydration Method)
  • Polymer and Drug Dissolution: The di-block copolymer (e.g., PLGA-PEG or TPGS) and ellagic acid are dissolved in a suitable organic solvent (e.g., acetonitrile, acetone, or chloroform) in a round-bottom flask.

  • Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, uniform film of the polymer and drug on the inner wall of the flask.

  • Hydration: The thin film is hydrated with a pre-heated aqueous solution (e.g., phosphate-buffered saline or distilled water) with gentle agitation. This self-assembly process leads to the formation of micelles, with the hydrophobic core encapsulating the ellagic acid and the hydrophilic shell facing the aqueous environment.

  • Purification: The micellar solution is then filtered or centrifuged to remove any unencapsulated drug or larger aggregates.

In Vitro Drug Release Study (Dialysis Bag Method)
  • Sample Preparation: A known amount of the ellagic acid-loaded nanocarrier suspension or lyophilized powder is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO).

  • Dialysis Setup: The sealed dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline at a specific pH to simulate physiological conditions) in a container. The entire setup is maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sample Collection: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of ellagic acid in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the in vitro release profile.

Visualizing the Path to Enhanced Efficacy

The following diagrams illustrate the conceptual framework behind the development and evaluation of ellagic acid delivery systems.

Ellagic_Acid_Delivery_Challenges cluster_0 Challenges of Free Ellagic Acid cluster_1 Nanocarrier Solutions Poor Water Solubility Poor Water Solubility Low Bioavailability Low Bioavailability Poor Water Solubility->Low Bioavailability Encapsulation Encapsulation Low Bioavailability->Encapsulation Overcoming Rapid Metabolism Rapid Metabolism Rapid Metabolism->Low Bioavailability Improved Solubility Improved Solubility Encapsulation->Improved Solubility Enhanced Bioavailability Enhanced Bioavailability Encapsulation->Enhanced Bioavailability Controlled Release Controlled Release Encapsulation->Controlled Release

Overcoming Ellagic Acid's limitations with nanocarriers.

Experimental_Workflow cluster_formulation Formulation of Nanocarriers cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Formulation Formulation Nanoparticles Nanoparticles Formulation->Nanoparticles Micelles Micelles Formulation->Micelles Liposomes Liposomes Formulation->Liposomes Characterization Characterization In_Vitro_Studies In_Vitro_Studies Characterization->In_Vitro_Studies Particle_Size Particle_Size Characterization->Particle_Size Encapsulation_Efficiency Encapsulation_Efficiency Characterization->Encapsulation_Efficiency Drug_Loading Drug_Loading Characterization->Drug_Loading In_Vivo_Studies In_Vivo_Studies In_Vitro_Studies->In_Vivo_Studies Release_Profile Release_Profile In_Vitro_Studies->Release_Profile Cellular_Uptake Cellular_Uptake In_Vitro_Studies->Cellular_Uptake Cytotoxicity Cytotoxicity In_Vitro_Studies->Cytotoxicity Data_Analysis Data_Analysis In_Vivo_Studies->Data_Analysis Bioavailability Bioavailability In_Vivo_Studies->Bioavailability Therapeutic_Efficacy Therapeutic_Efficacy In_Vivo_Studies->Therapeutic_Efficacy Efficacy_Comparison Efficacy_Comparison Data_Analysis->Efficacy_Comparison

Workflow for comparing ellagic acid delivery systems.

References

A Comparative Guide to the Independent Replication of Luteolin's Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published studies on the flavonoid luteolin (B72000), with a focus on its anti-inflammatory and antibacterial properties. The information is intended to assist researchers in the independent replication of key experiments by providing a synthesis of quantitative data and detailed experimental protocols from peer-reviewed literature.

I. Anti-inflammatory Activity of Luteolin

Luteolin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A common model for these investigations is the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Comparative Data on Luteolin's Anti-inflammatory Effects

The following table summarizes the inhibitory effects of luteolin on the production of key inflammatory mediators in LPS-stimulated macrophage cell lines from two independent studies.

Study (Cell Line)Luteolin ConcentrationInhibitorTarget MeasuredInhibition (%)
Study 1 (RAW 264.7)[1]4 µMLPSPGE-2Significant
4 µMLPSTNF-αSignificant
4 µMLPSIL-1βSignificant
Study 2 (MH-S & RAW 264.7)[2]5-25 µMLPSTNF-αDose-dependent
5-25 µMLPSIL-6Dose-dependent
5-25 µMLPSNODose-dependent
5-25 µMLPSPGE2Dose-dependent

Experimental Protocols: Anti-inflammatory Assays

  • Cell Culture and Treatment (RAW 264.7 cells):

    • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with varying concentrations of luteolin (e.g., 4 µM and 20 µM) for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response[1].

  • Quantification of Inflammatory Mediators (ELISA):

    • After treatment, the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the inflammatory mediator PGE-2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[1].

  • Western Blot Analysis for NF-κB and PI3K/Akt Signaling:

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-NF-κB p65, IκBα, p-Akt, Akt).

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using a chemiluminescence detection system[2][3].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways inhibited by luteolin and a typical experimental workflow for assessing its anti-inflammatory activity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K IκBα IκBα IKK->IκBα inhibits NFκB NF-κB nucleus Nucleus NFκB->nucleus translocation inflammatory_genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->inflammatory_genes transcription Luteolin Luteolin Luteolin->IKK inhibits Luteolin->PI3K inhibits Akt Akt PI3K->Akt activates anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells adhere Allow cells to adhere seed_cells->adhere pretreat Pre-treat with Luteolin adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for Cytokines collect_supernatant->elisa western_blot Western Blot for Proteins lyse_cells->western_blot antibacterial_workflow cluster_mic MIC Determination cluster_mbc MBC Determination serial_dilution Serial Dilution of Luteolin inoculation Inoculate with Bacteria serial_dilution->inoculation incubation_mic Incubate 24h inoculation->incubation_mic observe_growth Observe for Growth Inhibition incubation_mic->observe_growth subculture Subculture from Clear Wells observe_growth->subculture Wells with no growth incubation_mbc Incubate 24h subculture->incubation_mbc count_colonies Count Colonies incubation_mbc->count_colonies

References

Luteolin Treatment Drives Significant Proteomic Shifts and Modulates Key Cancer-Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative proteomic analysis of cells treated with Luteolin (B72000), a naturally occurring flavonoid, versus untreated control cells reveals significant alterations in protein expression, profoundly impacting key signaling pathways involved in cancer progression, including the PI3K/Akt pathway. This guide provides an objective comparison based on experimental data, detailed methodologies for replication, and visual representations of the affected pathways and experimental workflow.

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of luteolin and its potential as a therapeutic agent. The data presented herein is a synthesis of findings from multiple proteomics studies.

Quantitative Proteomic Data Summary

Treatment of various cell lines with luteolin leads to differential expression of a multitude of proteins. The following table summarizes key proteins that are consistently altered across multiple studies, indicating their central role in luteolin's mechanism of action. The data is presented as representative fold changes, illustrating the general trend of up- or down-regulation.

Protein TargetUniProt IDFunctionLuteolin-Treated vs. Control (Fold Change)
Down-regulated Proteins
Akt1P31749Serine/threonine-protein kinase, key regulator of cell survival and proliferation.~0.65
MMP9P14780Matrix metallopeptidase 9, involved in extracellular matrix degradation, crucial for invasion and metastasis.~0.50
CREB1P16220Cyclic AMP-responsive element-binding protein 1, a transcription factor involved in cell proliferation and survival.~0.60
STAT3P40763Signal transducer and activator of transcription 3, plays a key role in cell growth and apoptosis.~0.70
Bcl-2P10415B-cell lymphoma 2, an anti-apoptotic protein.~0.55
Up-regulated Proteins
BaxQ07812Bcl-2-associated X protein, a pro-apoptotic protein.~1.50
p21P38936Cyclin-dependent kinase inhibitor 1, a regulator of cell cycle progression at G1 and S phase.~1.80
Caspase-3 (cleaved)P42574Cysteine-aspartic acid protease 3, a critical executioner of apoptosis.~2.10
FZD6O60567Frizzled class receptor 6, a component of the Wnt signaling pathway.~1.60
PTENP60484Phosphatase and tensin homolog, a tumor suppressor that antagonizes the PI3K/Akt pathway.~1.40

Experimental Protocols

The following section details a representative methodology for the comparative proteomic analysis of cells treated with luteolin versus a control, using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used quantitative proteomics technique.

Cell Culture and SILAC Labeling
  • Cell Line: A suitable cancer cell line (e.g., HeLa, HCT-116, or PC-3) is chosen.

  • Media Preparation: Two types of SILAC media are prepared using a standard base medium (e.g., DMEM) lacking L-lysine and L-arginine.

    • "Light" Medium: Supplemented with normal ("light") L-lysine and L-arginine.

    • "Heavy" Medium: Supplemented with stable isotope-labeled "heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄).

  • Cell Adaptation: Two populations of cells are cultured in parallel, one in the "light" medium (control group) and the other in the "heavy" medium (treatment group). The cells are passaged for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.

Luteolin Treatment
  • The "heavy" labeled cells are treated with a predetermined concentration of luteolin (e.g., 20-50 µM) for a specified duration (e.g., 24-48 hours).

  • The "light" labeled cells are treated with a vehicle control (e.g., DMSO) under the same conditions.

Protein Extraction and Digestion
  • Cell Lysis: Cells from both "light" and "heavy" populations are harvested and washed with ice-cold PBS.

  • Sample Pooling: Equal numbers of cells or equal amounts of protein from the "light" and "heavy" samples are mixed.

  • Protein Extraction: The pooled cells are lysed in a buffer containing detergents (e.g., RIPA buffer) and protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: The protein disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) (IAA) to prevent them from reforming.

  • In-solution or In-gel Digestion: The proteins are digested into smaller peptides using a sequence-specific protease, typically trypsin, which cleaves after lysine (B10760008) and arginine residues.

Mass Spectrometry Analysis
  • Peptide Cleanup and Fractionation: The resulting peptide mixture is desalted using a C18 column to remove contaminants. For complex samples, the peptides may be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then ionized and introduced into the mass spectrometer.

    • MS1 Scan: The mass spectrometer measures the mass-to-charge ratio of the intact peptides. The "heavy" peptides will have a characteristic mass shift compared to their "light" counterparts.

    • MS2 Scan (Fragmentation): The instrument selects peptide ions for fragmentation, and the resulting fragment ions are measured to determine the amino acid sequence of the peptide.

Data Analysis
  • Protein Identification: The MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Sequest) to identify the peptide sequences and, by inference, the proteins.

  • Protein Quantification: The relative abundance of a protein in the luteolin-treated sample versus the control is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the MS1 scans.

  • Bioinformatics Analysis: Differentially expressed proteins are subjected to bioinformatics analysis to identify enriched biological processes, molecular functions, and signaling pathways (e.g., Gene Ontology and KEGG pathway analysis).

Visualizations: Pathways and Workflows

To better illustrate the experimental process and the biological implications of the findings, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_proteomics_prep Proteomics Sample Preparation cluster_analysis Data Acquisition & Analysis Control_Cells Control Cells ('Light' Medium) Vehicle_Treatment Vehicle_Treatment Control_Cells->Vehicle_Treatment Vehicle (DMSO) Luteolin_Cells Luteolin-Treated Cells ('Heavy' Medium) Luteolin_Treatment Luteolin_Treatment Luteolin_Cells->Luteolin_Treatment Luteolin Cell_Harvest Harvest & Mix Cells (1:1 Ratio) Vehicle_Treatment->Cell_Harvest Luteolin_Treatment->Cell_Harvest Protein_Extraction Protein Extraction & Digestion (Trypsin) Cell_Harvest->Protein_Extraction Peptide_Labeling Peptide Cleanup & Fractionation Protein_Extraction->Peptide_Labeling LC_MSMS LC-MS/MS Analysis Peptide_Labeling->LC_MSMS Data_Analysis Protein ID & Quantification LC_MSMS->Data_Analysis Bioinformatics Bioinformatics & Pathway Analysis Data_Analysis->Bioinformatics

Caption: Experimental workflow for comparative proteomics using SILAC.

PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bcl-2) Akt->Apoptosis_Inhibition MMP9_node MMP9 Expression Akt->MMP9_node Luteolin Luteolin Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Luteolin inhibits the PI3K/Akt signaling pathway.

Demystifying Ellagic Acid's Enzyme Inhibition: A Guide to Validating Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the allure of natural compounds like ellagic acid is undeniable. Found in a variety of fruits and nuts, this polyphenol has demonstrated inhibitory effects on a wide range of enzymes, hinting at its therapeutic potential. However, its very promiscuity raises a critical question: is its activity specific, or is it a classic case of a Pan-Assay Interference Compound (PAINS)? This guide provides a framework for validating the specificity of ellagic acid and other polyphenolic compounds in enzyme inhibition assays, offering experimental data, detailed protocols, and a clear workflow to distinguish true inhibition from common artifacts.

The broad-spectrum inhibitory activity of ellagic acid is well-documented. From cyclin-dependent kinases (CDKs) involved in cell cycle regulation to enzymes implicated in neurodegenerative diseases and cancer, ellagic acid consistently emerges as a potent inhibitor in primary screens. This apparent versatility, however, is a double-edged sword. Polyphenolic compounds are notorious for their tendency to act as non-specific inhibitors through various mechanisms, including the formation of aggregates that sequester the enzyme, leading to false-positive results. Therefore, rigorous validation of its specificity is not just recommended; it is essential for any serious drug discovery effort.

The Challenge of Promiscuity: Ellagic Acid's Inhibitory Profile

A survey of the literature reveals that ellagic acid inhibits a diverse array of enzymes with varying potencies. This broad activity is a hallmark of potential non-specific inhibition.

Enzyme TargetEllagic Acid IC50Specific InhibitorSpecific Inhibitor IC50
Cyclin-Dependent Kinase 6 (CDK6)3.053 µM[1]Palbociclib (B1678290)0.01 µM (CDK4/cyclin D1), 0.039 µM (CDK6/cyclin D3)[2]
Tyrosinase (mushroom)~200 µM[3]Kojic Acid1.8 µM - 31.64 µg/mL[4][5][6]
Xanthine Oxidase22.97 µM[7]Allopurinol0.2-50 µM[8]
DNA Topoisomerase I0.6 µg/ml[9]--
DNA Topoisomerase II0.7 µg/ml[9]--
Sphingosine Kinase 1 (SphK1)0.74 µM[10]--
Platelet Aggregation (collagen-induced)~50 µM[11]--

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

The table above starkly illustrates the disparity in potency between ellagic acid and well-established, specific inhibitors. For instance, palbociclib is significantly more potent against CDK6 than ellagic acid. This discrepancy, coupled with ellagic acid's activity against a wide range of unrelated enzymes, strongly suggests the possibility of a non-specific inhibition mechanism.

Unmasking Non-Specific Inhibition: Key Experimental Protocols

To dissect the true nature of ellagic acid's inhibitory activity, a series of control experiments are indispensable. These protocols are designed to identify and characterize common artifacts in enzyme inhibition assays.

The Aggregation Hypothesis: A Common Pitfall for Polyphenols

One of the primary mechanisms of non-specific inhibition by compounds like ellagic acid is the formation of colloidal aggregates in aqueous solutions. These aggregates can sequester and denature enzymes, leading to an apparent loss of activity that is independent of specific binding to the active site.

cluster_0 Mechanism of Aggregation-Based Inhibition Ellagic Acid Molecules Ellagic Acid Molecules Aggregates Aggregates Ellagic Acid Molecules->Aggregates Self-assembles in solution Inactivated Enzyme Inactivated Enzyme Aggregates->Inactivated Enzyme Sequesters and denatures enzyme Enzyme Enzyme Enzyme->Inactivated Enzyme

Mechanism of non-specific inhibition by aggregation.
Experimental Protocol 1: Detergent-Based Assay to Detect Aggregation

Objective: To determine if the observed inhibition is dependent on the formation of aggregates. Non-ionic detergents, such as Triton X-100, can disrupt these aggregates at concentrations below their critical micelle concentration (CMC), thereby reversing the inhibitory effect.

Methodology:

  • Prepare two sets of enzyme inhibition assays:

    • Set A (Control): Perform the standard enzyme inhibition assay with varying concentrations of ellagic acid.

    • Set B (Detergent): Perform the same assay but include a low concentration of Triton X-100 (typically 0.01-0.1% v/v) in the assay buffer. It is crucial to first confirm that this concentration of detergent does not significantly affect the enzyme's activity on its own.

  • Incubate the enzyme with ellagic acid (and detergent in Set B) for a predetermined time before adding the substrate.

  • Initiate the reaction by adding the substrate and monitor the enzyme activity.

  • Compare the IC50 values obtained from both sets of assays. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.

Experimental Protocol 2: Dynamic Light Scattering (DLS) for Direct Detection of Aggregates

Objective: To directly visualize the formation of aggregates by ellagic acid in the assay buffer. DLS is a powerful technique that measures the size distribution of particles in a solution.

Methodology:

  • Prepare a solution of ellagic acid in the same buffer used for the enzyme inhibition assay, at a concentration where significant inhibition is observed.

  • Perform DLS analysis on the solution.

  • Analyze the data for the presence of particles with a hydrodynamic radius significantly larger than that of a monomeric small molecule. The appearance of particles in the range of 100-1000 nm is a strong indication of aggregation.

  • As a control, perform DLS on the buffer alone and on a solution of a known non-aggregating inhibitor.

A Recommended Workflow for Validating Specificity

To systematically validate the specificity of a potential inhibitor like ellagic acid, a tiered approach is recommended. This workflow progresses from initial screening to rigorous validation, ensuring that resources are focused on genuinely promising candidates.

cluster_workflow Workflow for Validating Inhibitor Specificity A Primary Enzyme Inhibition Assay B Assess Potency and Promiscuity (Literature Review & Counter-screens) A->B C Detergent-Based Assay (e.g., with Triton X-100) B->C D Dynamic Light Scattering (DLS) B->D E Inhibition dependent on detergent? C->E F Aggregates detected? D->F G Non-specific Inhibitor (PAINS) E->G Yes H Potentially Specific Inhibitor E->H No F->G Yes F->H No I Further Mechanistic Studies (e.g., kinetics, structural biology) H->I

A systematic approach to validate inhibitor specificity.

Conclusion: Moving Beyond Promiscuity to True Therapeutic Potential

Ellagic acid, with its widespread availability and demonstrated bioactivity, remains an intriguing compound for drug discovery. However, the data strongly suggests that its inhibitory effects in many standard enzyme assays are likely due to non-specific mechanisms such as aggregation. For researchers in this field, it is imperative to move beyond simple IC50 determination and embrace a more rigorous approach to validation.

By incorporating the experimental protocols and the logical workflow outlined in this guide, scientists can confidently distinguish between genuine, specific inhibitors and promiscuous compounds that plague high-throughput screening campaigns. This diligence is crucial for saving time and resources, and for ultimately identifying natural products with true therapeutic potential. The journey from a promising natural compound to a clinically effective drug is long and challenging; ensuring the specificity of the initial hit is the critical first step on that path.

References

Safety Operating Guide

Proper Disposal of Luteic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of luteic acid (CAS No. 476-67-5).

Immediate Safety Precautions and Required Equipment

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a fume hood. Always wear appropriate Personal Protective Equipment (PPE).

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield in combination with goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Protective Clothing Laboratory coat.
Emergency Equipment Access to an eyewash station and safety shower.
Spill Kit Absorbent material suitable for chemical spills.

Step-by-Step Disposal Protocol

This protocol details the neutralization of small quantities of this compound solutions, a common and accepted procedure for acidic waste in laboratory settings.[4]

Methodology: Neutralization of Aqueous this compound Solutions

  • Preparation:

    • Perform all steps in a fume hood.[4]

    • Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) or sodium carbonate in water.[5] Avoid using strong bases like sodium hydroxide (B78521) for concentrated acids, as this can generate significant heat.[4]

    • Place the beaker containing the basic solution in an ice water bath to control the temperature during neutralization.[4]

  • Neutralization:

    • Slowly and carefully add the this compound solution to the stirring basic solution.[4] The ratio should be approximately 1 part acid solution to 10 parts basic solution.[4]

    • Monitor the pH of the resulting solution using a pH meter or pH strips.

    • Continue adding the basic solution until the pH is stable within a neutral range of 5.5 to 9.0.[4]

  • Final Disposal:

    • Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous materials such as heavy metals.[4]

    • Always adhere to your local institutional and municipal regulations for aqueous waste disposal.

  • Container Rinsing:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and neutralized as described above.

For solid this compound or large quantities:

  • Do not attempt to neutralize large quantities directly.

  • Package the waste in a clearly labeled, sealed, and compatible container.[6]

  • The label should include the chemical name ("this compound"), CAS number (476-67-5), and any known hazard information.

  • Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[6][7]

Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_end Completion start Start: this compound Waste assess_form Assess Waste Form (Solid or Liquid?) start->assess_form assess_qty Assess Quantity (Small or Large?) assess_form->assess_qty Liquid package_waste Package in Labeled, Compatible Container assess_form->package_waste Solid ppe Wear Appropriate PPE assess_qty->ppe Small Quantity (Lab Scale) assess_qty->package_waste Large Quantity fume_hood Work in Fume Hood ppe->fume_hood neutralize Neutralize with Weak Base (e.g., NaHCO3 solution) to pH 5.5-9.0 fume_hood->neutralize drain_disposal Dispose Down Drain with Copious Water neutralize->drain_disposal end End of Process drain_disposal->end ehs_disposal Dispose via EHS/ Licensed Contractor package_waste->ehs_disposal ehs_disposal->end

This compound Disposal Workflow

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.